ABA-DMNB
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4,5-dimethoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPWKXREVSQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174268 | |
| Record name | 6-Nitroveratraldehyde | |
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Molecular Weight |
211.17 g/mol | |
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Physical Description |
Yellow powder; [Acros Organics MSDS] | |
| Record name | 6-Nitroveratraldehyde | |
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CAS No. |
20357-25-9 | |
| Record name | DMNB | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of DMNB-caged Abscisic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4,5-Dimethoxy-2-nitrobenzyl (DMNB)-caged abscisic acid (ABA), a photolabile derivative of the plant hormone abscisic acid. Caged compounds like DMNB-ABA are invaluable tools in biological research, allowing for the precise spatiotemporal control of ABA release and the subsequent study of its signaling pathways. This document details the experimental protocols, quantitative data, and visualization of the underlying biological and chemical processes.
Abscisic Acid Signaling Pathway
Abscisic acid is a key phytohormone that regulates various aspects of plant growth, development, and stress responses.[1] The core ABA signaling pathway involves three main components: PYR/PYL/RCAR receptors, protein phosphatase 2Cs (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s).[2][3] In the absence of ABA, PP2Cs are active and inhibit SnRK2s, keeping the signaling pathway in an "off" state. When ABA is present, it binds to the PYR/PYL/RCAR receptors, leading to a conformational change that allows the receptor to bind to and inhibit PP2Cs.[2][3] This inhibition releases SnRK2s from their suppressed state, allowing them to phosphorylate downstream targets, including transcription factors and ion channels, ultimately leading to various physiological responses such as stomatal closure and changes in gene expression.[1][2]
Synthesis of DMNB-caged Abscisic Acid
The synthesis of DMNB-caged abscisic acid (ABA-DMNB) is achieved through a one-step esterification reaction where the carboxylic acid group of ABA is conjugated to the DMNB protecting group.[4] This process renders the ABA molecule biologically inactive until the DMNB group is cleaved by UV light.
Experimental Protocol
A detailed experimental protocol for the synthesis of DMNB-caged abscisic acid is provided below. This protocol is based on established methods for the esterification of carboxylic acids with DMNB bromide.
Materials:
-
(±)-Abscisic acid (ABA)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (±)-abscisic acid (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Purification of DMNB-caged Abscisic Acid
Purification of the crude DMNB-caged ABA is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for obtaining highly pure this compound.
Experimental Protocol
Instrumentation and Columns:
-
Preparative and analytical HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm for preparative; 5 µm, 250 x 4.6 mm for analytical).
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
Preparative HPLC Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative C18 column.
-
Elute with a linear gradient of Solvent B in Solvent A (e.g., 30-70% over 30 minutes).
-
Monitor the elution at a wavelength of 254 nm.
-
Collect the fractions corresponding to the major peak of DMNB-caged ABA.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Analytical HPLC for Purity Assessment:
-
Dissolve a small amount of the purified product in the mobile phase.
-
Inject the sample onto the analytical C18 column.
-
Elute with the same or a similar gradient as the preparative method.
-
Monitor the elution at 254 nm.
-
Determine the purity by integrating the peak area of the product and any impurities.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of DMNB-caged abscisic acid.
| Parameter | Value |
| Synthesis | |
| Molecular Weight of ABA | 264.32 g/mol |
| Molecular Weight of DMNB-Br | 276.08 g/mol |
| Molecular Weight of this compound | 459.45 g/mol |
| Theoretical Yield | Dependent on starting material quantities |
| Typical Crude Yield | >80% |
| Purification | |
| Purity after Purification | >95% (by analytical HPLC) |
| Characterization | |
| ¹H NMR | Consistent with expected structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 460.15 |
| HPLC Parameters | Preparative | Analytical |
| Column | C18, 10 µm, 250 x 10 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 30 min | 30-70% B over 30 min |
| Flow Rate | 4 mL/min | 1 mL/min |
| Detection | 254 nm | 254 nm |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of DMNB-caged abscisic acid. The provided protocols and data serve as a valuable resource for researchers aiming to utilize this powerful tool for the light-controlled study of abscisic acid signaling. The successful synthesis and purification of high-quality this compound will enable precise experiments to further elucidate the complex roles of ABA in plant biology and beyond.
References
- 1. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Measurement of Abscisic Acid and Indoleacetic Acid by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Separation and Quantification of Abscisic Acid from Plant Tissues Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Uncaging Abscisic Acid: A Technical Guide to the DMNB Photorelease Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism, experimental protocols, and signaling context of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged abscisic acid (ABA). This powerful tool allows for the precise spatiotemporal release of ABA, enabling detailed studies of its physiological effects in various biological systems.
The Core Mechanism: Photorelease of ABA from the DMNB Cage
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a photolabile protecting group, often referred to as a "caging" group, that renders a bioactive molecule, in this case, abscisic acid (ABA), temporarily inactive. The caging is achieved by forming an ester linkage between the DMNB moiety and the carboxyl group of ABA. This modification sterically hinders the ABA molecule, preventing it from binding to its receptors.[1]
Irradiation with ultraviolet (UV) light, typically at a wavelength of 365 nm, triggers a photochemical reaction that cleaves the ester bond, releasing free, active ABA and the DMNB photoproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[1] This rapid and efficient release allows for precise control over the concentration and location of active ABA within a sample.
Photochemical Reaction Pathway
The uncaging mechanism of DMNB-caged compounds is a well-studied intramolecular redox reaction. The process can be summarized in the following key steps:
-
Photoexcitation: Upon absorption of a photon (e.g., 365 nm UV light), the 2-nitrobenzyl moiety is excited to a short-lived singlet state, which can then convert to a triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate. This intermediate exhibits a characteristic absorption at around 400 nm.
-
Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, leading to the cleavage of the ester bond linking the DMNB group to ABA.
-
Product Formation: This cleavage results in the release of free ABA and the formation of 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.
Quantitative Data
| Parameter | Value | Compound | Wavelength (nm) | Reference |
| Quantum Yield (Φ) | ~0.6 | 2-nitrobenzyl alcohol | - | [2] |
| Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | DMNB group | ~350 | [3] |
| Release Half-life (t₁/₂) | Milliseconds to seconds | General DMNB compounds | 365 | [4] |
Note: The quantum yield and release kinetics can be influenced by factors such as the solvent, pH, and the nature of the caged molecule itself. It is recommended to empirically determine these parameters for DMNB-caged ABA under specific experimental conditions.
Experimental Protocols
Synthesis of DMNB-caged Abscisic Acid
A common method for the synthesis of DMNB-caged ABA involves a one-step esterification reaction.
Materials:
-
Abscisic acid (ABA)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Triethylamine (B128534) (TEA) or a similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve abscisic acid in anhydrous DMF.
-
Add triethylamine to the solution to deprotonate the carboxylic acid.
-
Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure DMNB-caged ABA.
Photolysis (Uncaging) of DMNB-caged ABA
The uncaging of DMNB-ABA is typically performed using a UV light source. The specific setup will depend on the application (e.g., in vitro in a cuvette, or in vivo in plant cells).
General Equipment:
-
UV lamp or laser with an emission peak around 365 nm (e.g., mercury arc lamp, LED, or a suitable laser).
-
Filters to isolate the 365 nm wavelength and block unwanted radiation.
-
A shutter system for precise control of irradiation timing.
-
For microscopy applications, a UV-transmitting objective.
In Vitro Uncaging Protocol (e.g., for HPLC analysis):
-
Prepare a solution of DMNB-caged ABA in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a buffer compatible with the experimental system).
-
Transfer the solution to a UV-transparent cuvette.
-
Irradiate the sample with 365 nm light for a defined period. The duration of irradiation will depend on the light intensity and the desired extent of uncaging.
-
Analyze the sample using HPLC to quantify the amount of released ABA and remaining DMNB-caged ABA.
HPLC Analysis of Uncaging
High-performance liquid chromatography (HPLC) is a standard method for monitoring the progress of the uncaging reaction and quantifying the concentration of both the caged and uncaged forms of ABA.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acids. A typical gradient might run from 5% to 95% acetonitrile over 15-20 minutes.[5]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector set to a wavelength where both DMNB-caged ABA and free ABA absorb, for instance, around 254 nm or 265 nm.[5][6]
Abscisic Acid Signaling Pathway
The release of ABA from its DMNB cage initiates a well-defined signaling cascade within plant cells. Understanding this pathway is essential for interpreting the results of uncaging experiments. The core ABA signaling pathway involves three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) co-receptors, and SNF1-related protein kinase 2 (SnRK2) kinases.
In the absence of ABA: PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state.
In the presence of ABA: ABA binds to the PYR/PYL/RCAR receptors. This ABA-bound receptor complex then binds to and inhibits the activity of PP2Cs. The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate downstream targets, including transcription factors (such as ABFs/AREBs) and ion channels, leading to the physiological responses associated with ABA, such as stomatal closure and changes in gene expression.[7][8][9][10]
Conclusion
DMNB-caged ABA is a powerful tool for the precise experimental control of ABA signaling. By understanding the photochemical mechanism of uncaging, utilizing robust experimental protocols for synthesis and analysis, and considering the downstream signaling pathway, researchers can effectively employ this technique to dissect the complex roles of abscisic acid in plant biology and beyond. The ability to initiate a physiological response with a pulse of light opens up numerous possibilities for studying the kinetics and spatial dynamics of ABA-mediated processes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 10. Rebuilding core abscisic acid signaling pathways of Arabidopsis in yeast | The EMBO Journal [link.springer.com]
A Technical Guide to the Photochemical Properties of DMNB-Caged Abscisic Acid (ABA-DMNB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocaging, a technique that utilizes photolabile protecting groups to temporarily inactivate a biologically active molecule, offers precise spatiotemporal control over cellular processes. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a widely used tool in this field, enabling the release of a variety of bioactive compounds upon irradiation with UV light. This guide provides a comprehensive overview of the photochemical properties of DMNB-caged abscisic acid (ABA-DMNB), a valuable tool for studying the diverse signaling pathways of the plant hormone ABA. While specific quantitative photochemical data for this compound is not extensively documented in publicly available literature, this guide synthesizes the known information and provides data from analogous DMNB-caged compounds to offer a thorough understanding of its expected behavior.
Core Photochemical Properties
The utility of a caged compound is largely defined by its photochemical properties, including its absorption characteristics, the efficiency of photolysis (quantum yield), and the rate of release of the active molecule.
Quantitative Data Summary
| Photochemical Property | DMNB-Caged Compound | Value | Wavelength (nm) | Solvent |
| Molar Extinction Coefficient (ε) | DMNB-caged compounds (general) | ~4,000 - 5,000 M⁻¹cm⁻¹ | ~350-365 | Aqueous Buffer |
| Quantum Yield (Φ) | o-nitrobenzyl esters (general) | 0.1 - 1% | Near-UV | Various |
| p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate | 0.11 | up to 450 | Acetonitrile[1] |
Note: The data presented above is for analogous compounds and should be used as a reference to estimate the properties of this compound. Experimental determination of the precise molar extinction coefficient and quantum yield for this compound is highly recommended for quantitative studies.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward one-step esterification reaction.
Methodology:
-
Reactants: Abscisic acid (ABA) and 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br).
-
Solvent: A suitable aprotic solvent such as dimethylformamide (DMF).
-
Base: A non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid of ABA.
-
Procedure:
-
Dissolve ABA in the chosen solvent.
-
Add the base and stir the mixture.
-
Add DMNB-Br to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., column chromatography).
-
Photolysis of this compound
The release of ABA from its caged form is initiated by irradiation with near-UV light.
Methodology:
-
Light Source: A light source capable of emitting in the 350-365 nm range is required. This can be a mercury arc lamp equipped with appropriate filters, a UV LED, or a laser.
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
Irradiation: Expose the this compound solution to the UV light source. The duration of irradiation will depend on the light intensity, the concentration of the caged compound, and the desired extent of uncaging.
-
Monitoring: The progress of the photolysis reaction can be monitored by observing the decrease in the absorbance of this compound at its λmax (~365 nm) or by analyzing the appearance of free ABA using techniques like HPLC.
Analysis of Photolysis Products by HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the components of the photolysis reaction mixture.
Methodology:
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is suitable for this analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for the separation of ABA, this compound, and potential photoproducts.
-
Detection: The eluting compounds can be detected by their UV absorbance. ABA typically absorbs around 254 nm, while this compound has a stronger absorbance at this wavelength and a characteristic absorbance around 365 nm.
-
Quantification: The concentration of each component can be determined by integrating the peak area and comparing it to a standard curve generated with known concentrations of ABA and this compound.
-
Expected Products: The primary products of photolysis are free ABA and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. It is also important to note that UV irradiation can lead to the formation of the 2-trans isomer of ABA.
Signaling Pathways and Experimental Workflows
Photochemical Uncaging Mechanism of DMNB
The photolysis of the DMNB caging group proceeds through a well-established intramolecular rearrangement mechanism. Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a series of electronic and atomic rearrangements, ultimately leading to the cleavage of the ester bond and the release of the caged molecule (ABA) and the formation of a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.
References
Spectral Characteristics of ABA-DMNB for Photorelease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal plant hormone that regulates numerous physiological processes, including seed dormancy, stomatal closure, and stress responses. To study these dynamic processes with high spatiotemporal resolution, researchers often employ "caged" compounds. These are biologically inactive molecules that can be rapidly activated by light. This guide focuses on the spectral and photorelease characteristics of 4,5-dimethoxy-2-nitrobenzyl-caged abscisic acid (ABA-DMNB), a tool for the controlled release of ABA. Understanding these properties is crucial for designing and interpreting experiments in plant biology and related fields.
Spectral and Photochemical Properties
The photorelease of ABA from this compound is initiated by the absorption of a photon, typically in the UV-A range. The DMNB caging group is well-suited for biological applications due to its efficient photolysis at wavelengths that cause minimal cellular damage.[1]
| Property | Value (Estimated for this compound) | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | ~4,300 - 5,000 M⁻¹cm⁻¹ | ~355 | [1] |
| Quantum Yield (Φ) | 0.01 - 0.1 | ~365 | [1] |
| Photolysis Wavelength | 365 | [2] |
Note: The Molar Extinction Coefficient and Quantum Yield are estimated based on values reported for other DMNB-caged compounds. The exact values for this compound have not been reported in the reviewed literature. The efficiency of photorelease is a product of both the molar extinction coefficient and the quantum yield.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a single step through the esterification of abscisic acid with 4,5-dimethoxy-2-nitrobenzyl bromide.[2]
Materials:
-
Abscisic acid (ABA)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other appropriate solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve abscisic acid in anhydrous DMF.
-
Add triethylamine to the solution to deprotonate the carboxylic acid.
-
Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature, protected from light, for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photorelease of ABA from this compound and HPLC Analysis
The photorelease of ABA can be triggered by UV light and the resulting products can be analyzed by High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
This compound
-
A suitable buffer solution (e.g., phosphate-buffered saline, PBS)
-
UV light source with a peak emission around 365 nm (e.g., a UV lamp or a microscope equipped with a UV light source)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase for HPLC (e.g., a gradient of methanol (B129727) or acetonitrile (B52724) in water with a small amount of acid like acetic acid or formic acid)
-
ABA standard for HPLC calibration
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the buffer solution.
-
Protect the solution from light to prevent premature uncaging.
-
For photorelease, irradiate the this compound solution with 365 nm UV light for a specific duration. The irradiation time will depend on the light intensity and the desired amount of ABA to be released.
-
After irradiation, inject a sample of the solution into the HPLC system.
-
Separate the components using a C18 column and a suitable mobile phase gradient.
-
Monitor the elution of compounds using a UV detector set to the absorbance maximum of ABA (around 254 nm).
-
Identify and quantify the released ABA by comparing its retention time and peak area to that of an ABA standard. The disappearance of the this compound peak can also be monitored.
Visualizations
ABA Signaling Pathway
Abscisic acid, once released, initiates a signaling cascade within the plant cell, leading to various physiological responses. A simplified representation of the core ABA signaling pathway is depicted below.
Caption: A simplified diagram of the core ABA signaling pathway in plants.
Experimental Workflow for this compound Photorelease
The general workflow for conducting a photorelease experiment with this compound involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for the photorelease of ABA from this compound.
Logical Relationship of Photorelease
The process of photorelease is a cause-and-effect relationship, where light is the trigger that leads to the liberation of the active molecule and subsequent biological effects.
Caption: Logical diagram illustrating the photorelease of ABA from this compound.
References
Stability and Storage of ABA-DMNB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds have emerged as indispensable tools in biological research, offering precise spatiotemporal control over the release of bioactive molecules. ABA-DMNB, a caged form of the plant hormone abscisic acid (ABA), utilizes the photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group. This caging strategy allows for the light-induced release of ABA, enabling researchers to investigate its diverse roles in plant physiology, from stress responses to seed development, with high precision. The stability of the caged compound is paramount to ensure the integrity of experimental results, preventing premature release of the active molecule and ensuring accurate, reproducible concentrations upon photoactivation. This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, along with detailed experimental protocols for its stability assessment.
Chemical Properties and Stability Profile
The stability of this compound is influenced by the inherent chemical properties of both the abscisic acid molecule and the DMNB caging group. Understanding these individual components provides a basis for predicting the stability of the conjugate.
Abscisic Acid (ABA):
-
Thermal Stability: ABA is a relatively stable molecule in its solid, crystalline form when protected from light.
-
Photostability: ABA is known to be sensitive to ultraviolet (UV) light, which can cause isomerization of the 2-cis, 4-trans side chain to the inactive trans, trans-isomer.
-
pH Stability: The stability of ABA in solution is pH-dependent. While it is relatively stable in neutral and slightly acidic solutions, it can be less stable under strongly acidic or alkaline conditions. Aqueous solutions of ABA are generally not recommended for storage for more than one day.
DMNB (4,5-dimethoxy-2-nitrobenzyl) Caging Group:
-
Photolability: The DMNB group is designed to be photolabile, cleaving upon exposure to UV light (typically around 365 nm) to release the caged molecule. This is the intended mechanism of action.
-
Thermal Stability: While generally stable at ambient and refrigerated temperatures, prolonged exposure to high temperatures can lead to thermal degradation.
-
Hydrolytic Stability: The linkage between the DMNB group and the caged molecule, often an ester or ether, can be susceptible to hydrolysis, particularly at extreme pH values. The ester linkage in this compound is a potential site for hydrolysis.
Recommended Storage Conditions
Based on the properties of ABA and DMNB-caged compounds, the following storage conditions are recommended for this compound to ensure its long-term stability and prevent premature uncaging or degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes both thermal degradation and potential hydrolytic activity. This is a standard storage temperature for many sensitive biochemical reagents, including other DMNB-caged compounds. |
| Form | Solid (lyophilized powder) | Maximizes stability by reducing molecular mobility and preventing hydrolysis. Avoids the instability of ABA in aqueous solutions. |
| Light | In the dark (e.g., in an amber vial or wrapped in aluminum foil) | Protects the photolabile DMNB group from ambient light, preventing unintended uncaging. |
| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | Minimizes oxidation and hydrolysis. |
Short-term Storage of Solutions:
If it is necessary to prepare a stock solution, it should be dissolved in a suitable anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquots of the stock solution should be stored at -20°C or -80°C and protected from light. It is advisable to use a fresh aliquot for each experiment to avoid freeze-thaw cycles, which can introduce moisture and promote degradation. Aqueous solutions should be prepared fresh immediately before use and should not be stored.
Experimental Protocols for Stability Testing
To ensure the quality and reliability of this compound for experimental use, a thorough stability testing program is essential. The following protocols are based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new drug substances.
Protocol 1: Forced Degradation Study
This study is designed to evaluate the overall photosensitivity of this compound and to identify potential degradation products.
Objective: To assess the stability of this compound under exaggerated light, temperature, and pH conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724):water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).
-
Prepare separate samples for each stress condition.
-
For pH stress, adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.
-
Include a "dark control" sample for each condition, wrapped in aluminum foil to protect it from light.
-
-
Stress Conditions:
-
Photostability: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2] A calibrated photostability chamber is required for this.
-
Thermal Stability: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
pH Stability: Incubate the pH-adjusted samples at room temperature and an elevated temperature (e.g., 40°C) for a defined period.
-
-
Analysis:
-
At specified time points, withdraw aliquots from each sample.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for such compounds.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and degradation products, which can aid in their identification.
-
If significant degradation is observed, further characterization of the degradation products by mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Protocol 2: Confirmatory (Long-Term) Stability Study
This study provides data on the stability of this compound under the recommended storage conditions over an extended period.
Objective: To determine the re-test period or shelf life of this compound under specified storage conditions.
Methodology:
-
Sample Preparation:
-
Store multiple batches of solid this compound in the proposed long-term storage container (e.g., amber glass vials).
-
Include a control sample stored under accelerated conditions (e.g., 25°C/60% RH) to predict long-term stability.
-
-
Storage Conditions:
-
Store the samples at the recommended long-term storage condition (-20°C).
-
Store the accelerated stability samples at the specified conditions.
-
-
Testing Schedule:
-
Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
For accelerated studies, the testing frequency will be higher (e.g., 0, 1, 3, and 6 months).
-
-
Analysis:
-
At each time point, test the samples for appearance, purity (by HPLC), and content of this compound.
-
The analytical methods should be validated to be stability-indicating.
-
Visualizations
ABA Signaling Pathway
The following diagram illustrates the core signaling pathway of abscisic acid, which is initiated upon the release of ABA from its caged form, this compound.
References
An In-depth Technical Guide to the ABA-DMNB Mechanism of Action in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants. It plays a crucial role in seed dormancy and germination, as well as in the adaptive responses to various environmental stresses, particularly drought.[1][2][3][4] The intricate signaling network initiated by ABA allows plants to modulate their growth and metabolism to survive adverse conditions. Understanding the spatiotemporal dynamics of ABA signaling is paramount for developing strategies to enhance crop resilience.
The use of caged compounds offers a powerful approach to investigate cellular signaling pathways with high precision. These molecules are rendered biologically inactive by a photolabile protecting group, which can be removed by light to release the active compound at a specific time and location. ABA-DMNB is a caged form of abscisic acid, where the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group masks the carboxylic acid moiety of ABA, rendering it inactive. Upon irradiation with UV light, the DMNB cage is cleaved, releasing active ABA and allowing for the precise control of its signaling cascade. This guide provides a comprehensive overview of the this compound mechanism of action in plant cells, from the core ABA signaling pathway to experimental protocols and data interpretation.
The Core Abscisic Acid (ABA) Signaling Pathway
The currently accepted model for early ABA signaling involves a core pathway comprising three main components: the PYR/PYL/RCAR family of ABA receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related Protein Kinase 2s (SnRK2s).[1][2]
-
In the absence of ABA: PP2Cs are active and dephosphorylate SnRK2s, thereby keeping them in an inactive state.
-
In the presence of ABA: ABA binds to the PYR/PYL/RCAR receptors, inducing a conformational change that promotes their interaction with PP2Cs. This receptor-phosphatase complex formation inhibits the activity of PP2Cs.
-
Signal Transduction: The inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s. Activated SnRK2s then phosphorylate various downstream targets, including ion channels and transcription factors, to elicit ABA-mediated physiological responses.
Caption: A diagram illustrating the core ABA signaling pathway in plant cells.
This compound: A Tool for Photocontrolled ABA Release
Structure and Uncaging Mechanism
This compound is synthesized by esterifying the carboxylic acid group of ABA with 4,5-dimethoxy-2-nitrobenzyl alcohol. This modification renders the ABA molecule biologically inactive as it can no longer bind to its receptors.
The uncaging process is initiated by irradiating this compound with UV light, typically around 365 nm. The DMNB group absorbs the light energy, leading to a photochemical reaction that cleaves the ester bond and releases free, active ABA, a proton, and 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.
Caption: The uncaging mechanism of this compound upon UV light irradiation.
Photochemistry and Potential Side Effects
The primary byproduct of DMNB photolysis is 4,5-dimethoxy-2-nitrosobenzaldehyde. While this compound is generally considered to be biologically inert in many systems, its potential for phototoxicity or off-target effects in plant cells has not been extensively studied. Researchers should, therefore, perform control experiments to assess any potential effects of the uncaging process itself or the byproducts on the physiological responses being measured. This can be achieved by irradiating cells without the caged compound or with the DMNB cage alone.
Experimental Protocols
The following protocols are adapted from general methods for working with caged compounds and plant cells. Optimization will be necessary for specific plant species and experimental conditions.
Preparation and Loading of this compound
-
Stock Solution Preparation: Dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C in the dark.
-
Working Solution Preparation: Dilute the stock solution in the appropriate experimental buffer to the desired final concentration (typically in the micromolar range). The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Loading into Plant Cells:
-
Epidermal Peels: Float epidermal peels (e.g., from Vicia faba or Arabidopsis thaliana) on the working solution for a sufficient incubation period (e.g., 1-2 hours) in the dark to allow for uptake.
-
Protoplasts: Resuspend isolated protoplasts in the working solution and incubate in the dark.
-
Whole Seedlings: For some applications, seedlings can be incubated in a solution containing this compound, although uptake efficiency may vary.
-
Uncaging Procedure
-
Light Source: A mercury or xenon arc lamp equipped with a filter to isolate the 365 nm wavelength is commonly used. UV-A LEDs or a pulsed UV laser can also be employed for more precise spatial and temporal control.
-
Irradiation:
-
Mount the loaded plant material on a microscope slide.
-
Deliver a controlled dose of UV light to the region of interest. The duration and intensity of the UV pulse will need to be optimized to achieve the desired concentration of released ABA without causing significant photodamage.
-
It is crucial to perform dose-response experiments to determine the optimal uncaging parameters for the specific biological response being investigated.
-
Caption: A general workflow for experiments using this compound in plant cells.
Measuring the Cellular Response to Uncaged ABA
The release of ABA from this compound is expected to activate the endogenous ABA signaling pathway, leading to measurable physiological responses.
Stomatal Aperture Analysis
A classic response to ABA is the induction of stomatal closure.
-
Capture images of stomata before and at various time points after uncaging.
-
Use image analysis software to measure the width and length of the stomatal pore.
-
Calculate the stomatal aperture (width/length ratio) or pore area.
Electrophysiology (Patch-Clamp)
ABA is known to regulate the activity of several ion channels in the plasma membrane of guard cells, leading to a net efflux of ions and subsequent water loss.
-
Prepare guard cell protoplasts for patch-clamp analysis.
-
Establish a whole-cell patch-clamp configuration.
-
Record ion channel activity before, during, and after UV-induced uncaging of this compound.
-
Key channels to monitor include inward-rectifying K+ channels (inhibited by ABA) and S-type anion channels (activated by ABA).
Calcium Imaging
ABA can induce an increase in the cytosolic free calcium concentration ([Ca2+]cyt) in guard cells, which acts as a second messenger in the signaling cascade.
-
Load guard cells or protoplasts with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) or use transgenic plants expressing a genetically encoded calcium indicator (e.g., GCaMP).
-
Perform time-lapse fluorescence microscopy to monitor changes in [Ca2+]cyt.
-
Deliver a UV flash to uncage this compound and record the subsequent changes in fluorescence, which correlate with changes in [Ca2+]cyt.
Quantitative Data Presentation
Due to the limited availability of direct comparative studies in the literature, the following table is provided as a template for researchers to systematically record and compare their own quantitative data from experiments with free ABA and uncaged this compound.
| Parameter | Control (No Treatment) | Free ABA (e.g., 10 µM) | This compound (Dark) | Uncaged this compound (UV flash) |
| Stomatal Aperture (µm) | e.g., 3.5 ± 0.3 | e.g., 1.2 ± 0.2 | e.g., 3.4 ± 0.3 | e.g., 1.5 ± 0.2 |
| Inward K+ Current (pA/pF) | e.g., -50 ± 5 | e.g., -10 ± 2 | e.g., -48 ± 6 | e.g., -15 ± 3 |
| S-type Anion Current (pA/pF) | e.g., -5 ± 1 | e.g., -40 ± 4 | e.g., -6 ± 1 | e.g., -35 ± 5 |
| Peak [Ca2+]cyt increase (%) | e.g., 0 | e.g., 250 ± 30 | e.g., 0 | e.g., 220 ± 40 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Conclusion and Future Perspectives
This compound is a valuable tool for the precise spatiotemporal investigation of ABA signaling in plant cells. By allowing researchers to control the release of active ABA with light, it is possible to dissect the rapid cellular responses to this hormone with a level of detail that is not achievable with the exogenous application of free ABA.
Future research should focus on:
-
Quantitative comparison: Directly comparing the dose-response and time-course of physiological effects induced by uncaged this compound and free ABA in the same experimental system.
-
Byproduct effects: Thoroughly investigating the potential phototoxic and off-target effects of the DMNB cage and its photolysis byproducts in various plant species.
-
Subcellular targeting: Developing strategies to target this compound to specific subcellular compartments to investigate localized ABA signaling.
-
Development of new caged ABA compounds: Synthesizing novel caged ABA derivatives with improved properties, such as two-photon uncaging capabilities for enhanced spatial resolution and red-shifted absorption spectra to minimize photodamage.
By addressing these areas, the utility of caged ABA as a tool to unravel the complexities of plant hormone signaling will be further enhanced, ultimately contributing to the development of crops with improved stress tolerance and productivity.
References
- 1. Two novel GPCR-type G proteins are abscisic acid receptors in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abscisic Acid Signal Transduction: Function of G Protein–Coupled Receptor 1 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cellular Uptake and Distribution of Abscisic Acid (ABA): A Technical Guide
Disclaimer: Initial searches for the compound "ABA-DMNB" did not yield any specific results in the public scientific literature. The information presented in this guide pertains to the well-researched phytohormone Abscisic Acid (ABA) , which is the likely subject of interest.
This technical guide provides an in-depth overview of the cellular uptake and subcellular distribution of Abscisic Acid (ABA). The content is tailored for researchers, scientists, and drug development professionals, focusing on the core mechanisms, quantitative data, and experimental methodologies.
Core Mechanisms of ABA Cellular Uptake
The entry of ABA into plant cells is a sophisticated process governed by both passive and active transport mechanisms. The predominant pathway is largely influenced by the pH gradient across the plasma membrane.
-
Passive Diffusion (Ion Trapping Model): ABA is a weak acid with a pKa of 4.7.[1] In the typically more acidic environment of the apoplast (extracellular space), a significant fraction of ABA exists in its protonated, uncharged form (ABAH).[2][3] This lipophilic state allows it to passively diffuse across the lipid bilayer of the plasma membrane into the more alkaline cytosol.[1][2] Once inside the cell, the higher pH causes ABAH to deprotonate into its anionic form (ABA⁻), which is significantly less membrane-permeable and consequently becomes "trapped" within the cytoplasm.[2] The maintenance of this transmembrane pH gradient, which is crucial for the ion trapping mechanism, is an energy-dependent process.[2]
-
Protein-Mediated Transport: In addition to passive diffusion, specific membrane-bound transporter proteins play a critical role in facilitating the movement of ABA into the cell. These transporters are essential for regulating intracellular ABA concentrations and enabling rapid physiological responses.[4][5]
-
ATP-Binding Cassette (ABC) Transporters: Key players in ABA uptake belong to the ABC transporter superfamily.[5][6][7] In the model plant Arabidopsis thaliana, the plasma membrane-localized transporter AtABCG40 (also known as AtPDR12) has been definitively identified as an ABA uptake transporter.[6][7] Experimental evidence shows that heterologous expression of AtABCG40 in yeast or tobacco BY2 cells leads to increased ABA uptake, whereas protoplasts from atabcg40 knockout mutants exhibit a marked decrease.[6][7] This transporter is vital for timely ABA-induced gene expression and stomatal closure.[6][7]
-
Nitrate Transporter 1/Peptide Transporter (NRT1/PTR) Family: Research has also implicated members of the NRT1/PTR family in the transport of ABA, indicating that multiple transporter families contribute to the regulation of ABA influx.[5]
-
Subcellular Distribution and Signaling
Upon entering the cytoplasm, ABA must reach its intracellular receptors to initiate a signaling cascade. The primary receptors for ABA are the soluble PYR/PYL/RCAR proteins, which reside in both the cytoplasm and the nucleus.[8] The binding of ABA to these receptors triggers the inhibition of Type 2C protein phosphatases (PP2Cs).[8] This action relieves the repression of SNF1-related protein kinases 2 (SnRK2s), which then become active and phosphorylate downstream targets, thereby propagating the ABA signal.[8]
The distribution of ABA across different subcellular compartments is also influenced by pH gradients, consistent with the ion trapping principle.[2] Organelles with a more alkaline environment are predicted to accumulate higher concentrations of the trapped anionic ABA⁻.[2]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative findings from studies on ABA cellular uptake.
| Factor Studied | Key Observation | Cell/Tissue System | Supporting Reference(s) |
| Extracellular pH | Maximal uptake was recorded at an acidic pH of 5.5. | Sugar Beet Leaf & Root Discs | [2] |
| Metabolic Energy | Uptake is sensitive to metabolic inhibitors, indicating an energy-dependent component. | Sugar Beet Leaf & Root Discs | [2] |
| Light Conditions | ABA uptake in leaf tissue was reduced by 50% in the dark compared to light conditions. | Sugar Beet Leaf Discs | [2] |
| AtABCG40 Transporter | Overexpression leads to increased ABA uptake. | Yeast, Tobacco BY2 Cells | [6][7] |
| AtABCG40 Transporter | Knockout/loss-of-function results in decreased ABA uptake. | Arabidopsis Mesophyll Protoplasts | [6][7] |
Experimental Protocols
The investigation of ABA cellular uptake predominantly utilizes radiolabeled ABA to accurately trace and quantify its movement into cells.
Generalized Protocol for Radiolabeled ABA Uptake Assay
This protocol synthesizes common methodologies reported in the literature for measuring ABA uptake in plant cells or protoplasts.[2][3][7][9]
-
Preparation of Biological Material:
-
Uptake Assay Initiation:
-
Prepare an incubation medium containing a suitable buffer adjusted to the desired pH (e.g., pH 5.7), supplemented with a known concentration of radiolabeled ABA (e.g., 3H-ABA or [14C]ABA).[2][7]
-
Initiate the experiment by adding a specific volume of the cell/protoplast suspension to the incubation medium.
-
Incubate the mixture for a defined period under controlled conditions (e.g., temperature, light) with gentle agitation.[9]
-
-
Termination and Washing:
-
Rapidly terminate the uptake process by separating the cells from the radioactive medium. This is typically achieved by vacuum filtration through a glass fiber filter (e.g., GF/C) or by pelleting the cells via centrifugation.[9]
-
Immediately wash the collected cells multiple times with ice-cold, non-radioactive assay buffer to remove any tracer that is non-specifically adsorbed to the cell surface.[9]
-
-
Quantification and Data Analysis:
-
Lyse the washed cells to release the intracellular contents.[9]
-
Quantify the amount of internalized radiolabel using a liquid scintillation counter.[9]
-
Normalize the measured radioactivity to the cell count or a relevant cellular metric (e.g., chlorophyll (B73375) content for photosynthetic cells) to calculate the specific uptake rate.[7]
-
-
Essential Controls:
Visualizations of Pathways and Workflows
Diagram 1: ABA Cellular Uptake and Core Signaling Pathway```dot
Caption: A stepwise workflow for the quantitative analysis of ABA cellular uptake using radiotracers.
References
- 1. researchgate.net [researchgate.net]
- 2. ABA Uptake in Source and Sink Tissues of Sugar Beet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABA Transport Assay in Plant Single-Cell System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of ABA from the site of biosynthesis to the site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABA transport and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDR-type ABC transporter mediates cellular uptake of the phytohormone abscisic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Off-Target Effects of ABA-DMNB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of caged compounds, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged abscisic acid (ABA-DMNB), has revolutionized the study of dynamic cellular processes by providing precise spatiotemporal control over the release of bioactive molecules. Irradiation with light triggers the "uncaging" of ABA, allowing researchers to investigate its signaling pathways with high precision. However, the application of this powerful tool necessitates a thorough understanding of its potential off-target effects. Beyond the intended release of ABA, the photorelease process can generate byproducts, and the caged compound itself may possess unintended biological activities.
This technical guide provides a comprehensive overview of the potential off-target effects associated with the use of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies required to identify, characterize, and mitigate these effects, ensuring the accurate interpretation of experimental data and the safe development of novel therapeutic agents. This document outlines the primary sources of off-target effects, details established experimental protocols for their assessment, and presents a logical workflow for a comprehensive evaluation.
Potential Sources of Off-Target Effects from this compound
The potential for off-target effects from the use of this compound arises from three primary sources: the intact caged compound, the intended bioactive molecule (ABA), and the byproducts of the photolysis reaction. A comprehensive assessment must consider the biological activity of each of these components.
-
Intact this compound: Prior to uncaging, the this compound molecule may exhibit off-target binding to cellular components, potentially acting as an agonist or antagonist for receptors or inhibiting enzyme activity. This is a critical consideration, as any pre-irradiation biological activity can confound the interpretation of results post-uncaging.
-
Abscisic Acid (ABA): While ABA is the intended effector molecule, its administration can lead to off-target effects if its concentration or localization is not precisely controlled. Furthermore, understanding the canonical ABA signaling pathway is crucial to differentiate between on-target and potential off-target activities.
-
Photolysis Byproducts: The uncaging of this compound is not a perfectly clean reaction. It is known to generate at least two significant byproducts:
-
2-trans-Abscisic Acid (2-trans-ABA): This isomer of ABA is formed during the photorelease process. While generally considered less biologically active than the cis form, its potential to interact with ABA receptors or other cellular targets cannot be disregarded.
-
4,5-dimethoxy-2-nitrosobenzaldehyde: This byproduct is derived from the DMNB caging group. Nitroso compounds, as a class, are known to be reactive and can potentially interact with cellular macromolecules, raising concerns about cytotoxicity and genotoxicity. The photolysis of DMNB-caged compounds has also been reported to yield fluorescent products, which could interfere with certain bioassays.
-
The Canonical ABA Signaling Pathway
To understand and identify off-target effects, it is essential to have a clear picture of the intended "on-target" signaling pathway of abscisic acid. In plants, the core ABA signaling cascade is a well-characterized pathway that plays a central role in regulating various physiological processes, including seed dormancy, germination, and responses to environmental stress.
The pathway is initiated by the binding of ABA to its receptors, which are members of the PYR/PYL/RCAR family of proteins.[1] In the absence of ABA, type 2C protein phosphatases (PP2Cs), such as ABI1 and ABI2, are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s).[2] Upon ABA binding, the PYR/PYL/RCAR receptors undergo a conformational change that enables them to bind to and inhibit the activity of PP2Cs.[3] This inhibition relieves the suppression of SnRK2s, allowing them to autophosphorylate and become active.[4] Activated SnRK2s then phosphorylate a variety of downstream targets, including transcription factors (such as ABFs) and ion channels, to elicit the diverse physiological responses to ABA.[5][6]
Figure 1: Simplified diagram of the core ABA signaling pathway in plants.
A Multi-pronged Approach to Assessing Off-Target Effects
A robust assessment of the potential off-target effects of this compound and its byproducts requires a combination of computational and experimental approaches. No single method is sufficient to identify all potential off-target interactions. The following sections detail key methodologies that can be employed in a comprehensive screening strategy.
In Silico (Computational) Prediction of Off-Target Interactions
Computational methods provide a valuable starting point for identifying potential off-target liabilities by predicting interactions based on the chemical structure of the compounds. These in silico approaches can help prioritize experimental testing and guide the design of focused screening panels.
Experimental Protocol: In Silico Off-Target Profiling
-
Compound Structure Preparation: Obtain the 2D or 3D chemical structures of this compound, 2-trans-ABA, and 4,5-dimethoxy-2-nitrosobenzaldehyde in a suitable format (e.g., SMILES, SDF).
-
Database Selection: Utilize publicly available or commercial databases that contain information on compound-protein interactions, such as ChEMBL, PubChem, and BindingDB.
-
Similarity Searching: Employ chemical similarity search algorithms (e.g., Tanimoto coefficient) to identify known compounds with similar structures to the query molecules. The known biological activities of these similar compounds can provide clues to potential off-targets.
-
Pharmacophore Modeling: Develop pharmacophore models based on the structural features of the query molecules. These models can be used to screen virtual libraries of protein structures to identify potential binding partners.
-
Molecular Docking: Perform molecular docking simulations to predict the binding modes and affinities of the query molecules against a panel of known protein structures, particularly those identified through similarity searching or pharmacophore modeling.
-
Target Prediction Servers: Utilize web-based tools and servers (e.g., SwissTargetPrediction, SuperPred) that employ machine learning algorithms and ligand-based approaches to predict potential protein targets for a given small molecule.
-
Data Analysis and Prioritization: Analyze the results from the different computational approaches to identify a prioritized list of potential off-targets for experimental validation.
In Vitro Safety Pharmacology and Cytotoxicity Assays
Initial experimental evaluation should include a panel of standard in vitro safety pharmacology and cytotoxicity assays to assess the general toxicity of this compound, its photolysis products, and the individual byproducts.
Data Presentation: In Vitro Safety and Cytotoxicity Profile
| Assay Type | This compound (Pre-uncaging) | This compound (Post-uncaging) | 2-trans-ABA | 4,5-dimethoxy-2-nitrosobenzaldehyde |
| Cytotoxicity (IC50) | ||||
| - HEK293 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| - HepG2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Genotoxicity | ||||
| - Ames Test | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| - Micronucleus Assay | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| hERG Inhibition (IC50) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocol: General Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Culture: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound pre- and post-uncaging, 2-trans-ABA, 4,5-dimethoxy-2-nitrosobenzaldehyde) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Uncaging (for post-uncaging condition): For the post-uncaging samples, irradiate the cells with 365 nm light for a predetermined duration to ensure complete uncaging of this compound.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692).
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Kinase Profiling
Protein kinases are a large family of enzymes that are common off-targets for small molecules. Kinase profiling assays are essential for identifying unintended interactions with the kinome.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM (2-trans-ABA) | % Inhibition at 1 µM (4,5-dimethoxy-2-nitrosobenzaldehyde) |
| ABL1 | Data to be generated | Data to be generated |
| SRC | Data to be generated | Data to be generated |
| LCK | Data to be generated | Data to be generated |
| ... (and so on for a broad panel of kinases) |
Experimental Protocol: KINOMEscan™ (DiscoverX-like) Assay
-
Compound Preparation: Prepare stock solutions of the test compounds (2-trans-ABA and 4,5-dimethoxy-2-nitrosobenzaldehyde) in DMSO.
-
Assay Principle: This is a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Assay Execution:
-
A broad panel of recombinant human kinases is used.
-
The test compounds are screened at a fixed concentration (e.g., 1 or 10 µM).
-
The amount of kinase bound to the solid support is quantified for each kinase in the presence of the test compound.
-
-
Data Analysis: The results are typically expressed as the percentage of inhibition relative to a DMSO control. A high percentage of inhibition indicates a potential off-target interaction. Hits are often defined as kinases showing inhibition above a certain threshold (e.g., >65% or >90%).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein can alter its thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to a high density. Treat the cells with the test compound (e.g., 2-trans-ABA or 4,5-dimethoxy-2-nitrosobenzaldehyde) or a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the soluble fraction can be quantified by various methods, such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein, confirming target engagement.
Proteomic Profiling
Proteomic approaches provide an unbiased, global view of the cellular proteins that interact with a compound. This is particularly useful for identifying novel and unexpected off-targets.
Experimental Protocol: Quantitative Proteomic Profiling (e.g., using TMT or SILAC)
-
Cell Culture and Treatment: Grow cells in either normal or stable isotope-labeled media (for SILAC). Treat the cells with the test compound (e.g., 2-trans-ABA or 4,5-dimethoxy-2-nitrosobenzaldehyde) or a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (for TMT): Label the peptides from the different treatment conditions with tandem mass tags (TMT).
-
Sample Combination and Fractionation: Combine the labeled peptide samples and fractionate them using liquid chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a significant change in abundance upon compound treatment are potential off-targets or are part of a pathway affected by an off-target interaction.
Proposed Experimental Workflow for Off-Target Assessment
A logical and stepwise approach is crucial for an efficient and comprehensive assessment of the off-target effects of this compound. The following workflow integrates the methodologies described above.
Figure 2: Proposed experimental workflow for assessing the off-target effects of this compound.
Conclusion
References
- 1. Abscisic Acid (ABA) Transport, Sensitivity and Receptor Engineering in Arabidopsis [escholarship.org]
- 2. ABA Signaling Pathway - Proteopedia, life in 3D [proteopedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of Two Protein Kinases Required for Abscisic Acid Regulation of Seed Germination, Root Growth, and Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated transcriptomic and proteomic analysis of exogenous abscisic acid regulation on tuberous root development in Pseudostellaria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ABA-DMNB for Studying Abscisic Acid Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Spatiotemporal Control of a Key Phytohormone
Abscisic acid (ABA) is a critical plant hormone that orchestrates a wide array of developmental processes and responses to environmental stressors like drought and high salinity.[1][2][3] Key to these responses is the regulation of stomatal aperture, which balances CO2 uptake with water loss through transpiration.[4][5][6] Understanding the intricate signaling pathways governed by ABA is paramount for developing strategies to enhance crop resilience and water use efficiency.
Traditional methods of studying these pathways often involve the exogenous application of ABA, which floods the entire system and obscures the highly localized and rapid signaling events that occur within specific cells or subcellular regions. To overcome this limitation, researchers employ "caged" compounds. ABA-DMNB is a photolabile, biologically inert precursor of abscisic acid.[7] By attaching a 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group to the ABA molecule, the hormone is rendered inactive.[7] Precise application of UV light cleaves this caging group, releasing active ABA with high spatial and temporal resolution.[7][8] This technique allows investigators to trigger and observe ABA signaling in a controlled, dose-dependent manner, providing unparalleled insight into the dynamics of the pathway.[7]
Mechanism of this compound Action
The utility of this compound lies in its photochemical properties. The DMNB group is designed to be stable in biological systems in the dark but undergoes efficient photolysis upon irradiation with UV light, typically in the 350-365 nm range.[9] This light-triggered cleavage is a rapid process, often occurring within milliseconds, releasing free, active ABA and the DMNB byproduct, which is designed to be biologically inert.[7][10]
The bulky DMNB group sterically hinders the ABA molecule from binding to its receptors (PYR/PYL/RCAR), thus preventing the initiation of the signaling cascade.[7] Only after photo-release can the liberated ABA fit into the receptor's binding pocket to trigger downstream events.[7]
Caption: Photochemical release of active ABA from its caged form, this compound.
The Core ABA Signaling Pathway
The canonical ABA signaling pathway is a well-established cascade involving a core set of components. Understanding this pathway is essential for designing and interpreting experiments using this compound.[1][11][12]
-
ABA Perception: In the presence of ABA (released from this compound), the hormone binds to soluble receptors known as PYR/PYL/RCAR proteins.[1][11][12]
-
PP2C Inhibition: The ABA-bound receptor undergoes a conformational change that enables it to bind to and inhibit the activity of Type 2C Protein Phosphatases (PP2Cs), which are the central negative regulators of the pathway.[1][13][14]
-
SnRK2 Activation: In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SNF1-related Protein Kinases 2 (SnRK2s).[12][13] When PP2Cs are inhibited by the ABA-receptor complex, this repression is lifted. SnRK2s become phosphorylated (activated), either through autophosphorylation or by other kinases.[12]
-
Downstream Targets: Activated SnRK2s then phosphorylate a variety of downstream targets. Key among these are ABA-responsive element binding factor (ABF) transcription factors, which regulate the expression of numerous ABA-responsive genes.[11][13] In guard cells, a primary target is the SLAC1 anion channel, whose activation by SnRK2s (like OST1) leads to ion efflux, loss of turgor, and subsequent stomatal closure.[2]
Caption: The core components and interactions of the ABA signaling pathway.
Quantitative Data and Photolysis Parameters
The effectiveness of an this compound experiment is dependent on understanding its quantitative photochemical properties. While specific values can vary slightly based on solvent and experimental conditions, the following table summarizes key data.
| Parameter | Typical Value | Significance |
| Photolysis Wavelength | 350 - 365 nm | UV-A range, allows for specific uncaging with minimal damage to cells compared to shorter UV wavelengths.[9] |
| Extinction Coefficient (ε) | ~4,000 - 5,500 M⁻¹cm⁻¹ | High ε for DMNB compounds ensures efficient light absorption, reducing the required light intensity.[9] |
| Quantum Yield (Φ) | 0.01 - 0.1 | Represents the efficiency of converting an absorbed photon into a photorelease event.[9][10] |
| Release Rate | Milliseconds | The rapid release allows for the study of fast kinetic processes in ABA signaling.[10] |
| Working Concentration | 1 µM - 50 µM | Effective concentrations depend on the biological system and sensitivity to ABA.[7][15] |
| Solvent | DMSO (for stock) | This compound is typically dissolved in DMSO to create a concentrated stock solution before dilution in aqueous buffer. |
Experimental Protocols and Workflow
The precise application of this compound allows for a wide range of experiments, from single-cell analysis to tissue-level responses.
General Experimental Workflow
A typical experiment involves several key stages, which can be adapted based on the specific research question.
Caption: A generalized workflow for experiments using this compound.
Detailed Protocol: ABA-Induced Stomatal Closure in Epidermal Peels
This protocol provides a method for observing the direct effect of spatially-released ABA on guard cell dynamics.
Materials:
-
This compound (e.g., from a commercial supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MES-KCl buffer (10 mM MES, 50 mM KCl, 1 mM CaCl₂, pH 6.15)
-
Leaves from a model plant (e.g., Arabidopsis thaliana or Vicia faba)
-
Microscope with fluorescence capabilities and a UV light source (e.g., mercury lamp with a ~365 nm filter or a UV laser)
-
Microscope slides and coverslips
-
Forceps and razor blades
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store in small aliquots at -20°C, protected from light to prevent degradation.
-
-
Epidermal Peel Preparation:
-
Carefully peel the abaxial (lower) epidermis from a healthy, well-watered leaf.
-
Immediately float the peel in MES-KCl buffer on a microscope slide. This ensures stomata are open and guard cells are turgid.
-
-
Loading with this compound:
-
Dilute the this compound stock solution into the MES-KCl buffer to a final working concentration (e.g., 10-20 µM).
-
Replace the buffer on the slide with the this compound loading solution.
-
Incubate the epidermal peel in the dark for 30-60 minutes to allow for compound uptake.
-
-
Washing:
-
Gently perfuse the peel with fresh MES-KCl buffer (without this compound) to remove any compound that has not been taken up by the cells.
-
-
Photolysis (Uncaging):
-
Mount the slide on the microscope stage. Locate a field of view with open stomata using bright-field illumination.
-
Select a specific stoma or region of the peel for illumination.
-
Apply a brief pulse of UV light (e.g., 365 nm, 500 ms (B15284909) to 2 seconds) focused on the target area. The duration and intensity may need to be optimized.
-
Control: Perform the same procedure on a different region of the peel but without the UV pulse to ensure that closure is not an artifact of observation.
-
-
Data Acquisition and Analysis:
-
Immediately following the UV pulse, begin time-lapse imaging using bright-field microscopy.
-
Capture images every 30-60 seconds for at least 30 minutes to monitor the change in stomatal aperture.
-
Measure the width of the stomatal pore over time using image analysis software (e.g., ImageJ).
-
Plot the change in aperture against time to quantify the kinetics of the closure response.
-
Conclusion and Future Directions
This compound provides an indispensable tool for the precise investigation of abscisic acid signaling. By enabling researchers to control the release of ABA in both space and time, it facilitates the study of signaling kinetics, subcellular signal propagation, and cell-to-cell communication. This level of control is crucial for dissecting the complex network of interactions that govern plant responses to their environment. Future applications may involve combining this compound with other caged compounds or fluorescent biosensors to simultaneously manipulate and monitor multiple signaling components, further unraveling the complexities of phytohormone action and paving the way for novel strategies in agricultural biotechnology and drug development.
References
- 1. The PP2C-SnRK2 complex: The central regulator of an abscisic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory mechanism of abscisic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Signaling mechanisms in abscisic acid-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abscisic Acid-Induced Stomatal Closure: An Important Component of Plant Defense Against Abiotic and Biotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nathan.instras.com [nathan.instras.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. mdpi.com [mdpi.com]
- 12. Thirsty plants and beyond: Structural mechanisms of abscisic acid perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and functional characterization of genes PYL-PP2C-SnRK2s in the ABA signalling pathway of Cucurbita pepo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytoplasmic Alkalization Precedes Reactive Oxygen Species Production during Methyl Jasmonate- and Abscisic Acid-Induced Stomatal Closure - PMC [pmc.ncbi.nlm.nih.gov]
Dawn of a New Era in Phytohormone Research: A Technical Guide to Light-Activated Abscisic Acid Probes
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and application of light-activated abscisic acid (ABA) probes is now available for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a core understanding of these powerful optochemical tools, enabling precise spatiotemporal control over ABA signaling pathways. The guide summarizes key quantitative data, provides detailed experimental protocols, and includes mandatory visualizations of signaling pathways and experimental workflows.
Abscisic acid is a pivotal plant hormone that orchestrates a wide array of physiological processes, including seed dormancy, germination, and responses to environmental stress. Traditional methods of studying ABA signaling often lack the precision to dissect the intricate dynamics of its action within cellular environments. The advent of light-activated ABA probes, also known as photocaged ABA, has revolutionized the field by allowing researchers to initiate ABA-dependent processes with the flip of a light switch.
This technical guide focuses on two of the most well-characterized light-activated ABA probes: ABA-DMNB and ABA-DEACM . These probes utilize different photolabile "caging" groups that render the ABA molecule inactive until it is irradiated with a specific wavelength of light.
Core Concepts and Mechanism of Action
The fundamental principle behind light-activated ABA probes is the covalent attachment of a photoremovable protecting group, or "cage," to the ABA molecule. This modification sterically hinders the interaction of ABA with its receptors, primarily the PYR/PYL/RCAR family of proteins. Consequently, the downstream signaling cascade, which involves the inhibition of protein phosphatases 2C (PP2Cs) and the subsequent activation of SNF1-related protein kinases 2 (SnRK2s), is kept in an "off" state.
Upon illumination with a specific wavelength of light, the caging group is cleaved, releasing the active ABA molecule. This "uncaging" process allows the now-free ABA to bind to its receptors, initiating the signaling cascade with high temporal and spatial resolution. This precise control enables researchers to study the immediate and localized effects of ABA signaling in living cells and tissues.
Quantitative Data on Light-Activated ABA Probes
The selection of a light-activated ABA probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound and ABA-DEACM.
| Probe Name | Caging Group | Activation Wavelength (nm) | Uncaging Quantum Yield (Φu) | Key Features |
| This compound | 4,5-Dimethoxy-2-nitrobenzyl | 365 | Not explicitly reported for ABA conjugate, but DMNB-caged compounds typically have quantum yields in the range of 0.01-0.1. | Activated by UV light. The DMNB group can act as a photosensitizer, potentially facilitating the isomerization of the ABA backbone. |
| ABA-DEACM | [7-(diethylamino)coumarin-4-yl]methyl | 405 | Not explicitly reported for ABA conjugate, but DEACM-caged molecules have shown quantum yields ranging from 0.0037 to concentration-dependent values for ATP.[1] | Activated by visible (violet) light, which is generally less phototoxic to cells than UV light.[2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the application of these probes, the following diagrams, generated using the DOT language, illustrate the core ABA signaling pathway and a general experimental workflow for using light-activated ABA probes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving light-activated ABA probes, based on established literature.[2]
Synthesis of Photocaged ABA
Synthesis of this compound:
-
Dissolve abscisic acid in a suitable organic solvent such as dichloromethane.
-
Add (4,5-dimethoxy-2-nitrophenyl)methanol to the solution.
-
Carry out the esterification reaction in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography.
-
Purify the resulting this compound conjugate using column chromatography.
Synthesis of ABA-DEACM:
-
Synthesize the [7-(diethylamino)coumarin-4-yl]methyl (DEACM) caging group precursor, typically 7-(diethylamino)-4-(hydroxymethyl)coumarin.
-
Activate the hydroxyl group of the DEACM precursor.
-
React the activated DEACM with abscisic acid in an appropriate solvent.
-
Purify the ABA-DEACM conjugate using high-performance liquid chromatography (HPLC).
Light-Activated Gene Expression Assay
-
Culture HEK 293T cells containing an ABA-inducible reporter system (e.g., luciferase or fluorescent protein).
-
Incubate the cells with the desired concentration of photocaged ABA (e.g., 10 µM this compound) in the dark.
-
For the experimental group, irradiate the cells with the appropriate wavelength of light (365 nm for this compound, 405 nm for ABA-DEACM) for a specified duration (e.g., 120 seconds).
-
Maintain a control group of cells treated with photocaged ABA but kept in the dark.
-
After a suitable incubation period (e.g., 12-24 hours), harvest the cells.
-
Quantify the reporter gene expression using a luciferase assay or fluorescence microscopy/flow cytometry.
Light-Induced Protein Translocation Assay
-
Transfect cells (e.g., CHO cells) with constructs expressing the components of an ABA-inducible protein dimerization system. For example, a nuclear-localized protein fused to PYL and a cytoplasmically-localized protein fused to ABI.
-
Incubate the transfected cells with photocaged ABA in the dark.
-
Mount the cells on a microscope equipped with the appropriate light source for uncaging.
-
Acquire baseline fluorescence images to show the initial localization of the fluorescently tagged proteins.
-
Irradiate a specific region of the cell or the entire cell with the uncaging wavelength of light.
-
Acquire a time-lapse series of fluorescence images to monitor the translocation of the fluorescently tagged protein from one compartment to another as a result of ABA-induced dimerization.
Future Outlook
The development of light-activated ABA probes represents a significant leap forward in our ability to study phytohormone signaling with unprecedented precision. Future research in this area is likely to focus on the development of new probes with improved photophysical properties, such as activation by longer wavelengths of light (red or near-infrared) for deeper tissue penetration and reduced phototoxicity. Furthermore, the creation of a broader palette of orthogonally activated probes will enable the simultaneous and independent control of multiple signaling pathways. These advancements will undoubtedly continue to unravel the complex and dynamic nature of abscisic acid's role in plant biology and beyond.
References
The Dawn of Photoreleasable ABA: A Technical Guide to ABA-DMNB in Plant Physiology
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the preliminary studies and applications of 4,5-dimethoxy-2-nitrobenzyl-caged abscisic acid (ABA-DMNB) in plant physiology. This document outlines the synthesis, experimental protocols, and signaling pathways associated with this innovative tool for spatiotemporal control of abscisic acid activity.
The study of phytohormones, the signaling molecules that orchestrate plant growth, development, and stress responses, has been revolutionized by the advent of caged compounds. These are molecules whose biological activity is masked by a photolabile protecting group, which can be removed by a pulse of light, typically in the ultraviolet (UV) range. This technology offers an unprecedented level of control, allowing researchers to introduce a biologically active compound at a precise time and location within a living system. This guide focuses on a pivotal application of this technology in plant science: the use of 4,5-dimethoxy-2-nitrobenzyl (DMNB) as a caging group for the essential plant hormone, abscisic acid (ABA).
Introduction to ABA and the Need for Spatiotemporal Control
Abscisic acid is a central regulator of a plant's life, governing processes from seed dormancy and germination to daily adjustments in water balance through stomatal control and responses to environmental stresses like drought and salinity.[1][2] Traditionally, the study of ABA's roles has relied on exogenous application or genetic modification, methods that often lack the temporal and spatial precision to dissect the rapid and localized signaling events that ABA mediates. The development of this compound, a photoreleasable or "caged" form of ABA, addresses this limitation by providing a tool to release active ABA on demand.
Synthesis and Photorelease of this compound
The synthesis of this compound involves the chemical conjugation of ABA to the DMNB protecting group.[3] This process typically results in an ester linkage, rendering the ABA molecule biologically inactive. The DMNB cage is specifically designed to be cleaved by UV light, with a wavelength of 365 nm being particularly effective for its removal.[3][4] Upon irradiation, the DMNB group is released, liberating free, active ABA in a controlled manner.[3] High-performance liquid chromatography (HPLC) analysis has demonstrated that the photo-uncaging of this compound can efficiently regenerate free ABA within minutes of UV exposure.[3]
Quantitative Data on this compound Photorelease
| Parameter | Value | Reference |
| Uncaging Wavelength | 365 nm | [3][4] |
| Time for ABA release (100 µM this compound) | ~2 minutes | [3] |
| Stability in dark (37°C in biological buffer) | Stable for 24 hours | [3] |
Experimental Protocols
The application of this compound in plant physiology requires meticulous experimental design to ensure precise delivery and effective uncaging.
Microinjection of this compound into Guard Cells
A key application of caged ABA is in studying the rapid responses of stomatal guard cells.
Objective: To investigate the intracellular signaling cascade initiated by ABA in guard cells, leading to stomatal closure.
Materials:
-
This compound
-
Microinjection system (e.g., Eppendorf FemtoJet)
-
Micropipettes
-
Microscope with UV illumination capabilities (365 nm filter)
-
Epidermal peels from a suitable plant species (e.g., Commelina communis or Vicia faba)
-
Stomatal aperture measurement buffer
Procedure:
-
Prepare epidermal peels and mount them on a microscope slide in the measurement buffer.
-
Load a micropipette with a solution of this compound.
-
Using the microinjection system, carefully inject the this compound solution directly into the cytoplasm of a guard cell.
-
Allow a brief recovery period.
-
Expose the injected cell to a controlled pulse of 365 nm UV light to uncage the ABA.
-
Monitor and record the changes in stomatal aperture over time using image analysis software.
This technique has been successfully used to demonstrate that the internal release of ABA is sufficient to cause stomatal closure, suggesting an intracellular location for at least some ABA receptors.[5][6]
Signaling Pathways and Logical Relationships
The use of this compound allows for a more precise dissection of the ABA signaling pathway. The rapid and localized release of ABA can help to distinguish between direct and indirect effects and to understand the timing of different signaling events.
ABA-Induced Stomatal Closure Signaling Pathway
Experimental Workflow for this compound Application
Future Directions and Conclusion
The application of this compound in plant physiology is still in its early stages, but the potential is vast. Future research could utilize this tool to investigate the role of ABA in a wide array of processes with high spatiotemporal resolution, including root growth, lateral root development, and responses to various biotic and abiotic stresses. The ability to precisely control the release of ABA will undoubtedly lead to a deeper understanding of its complex signaling networks. This technical guide provides a foundational understanding for researchers looking to incorporate this powerful technique into their studies, paving the way for new discoveries in plant science and agricultural biotechnology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A collection of caged compounds for probing roles of local translation in neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Transduction Pathways Mediate Rapid Effects of Abscisic Acid in Commelina Guard Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Dynamics of Stomatal Closure: A Technical Guide to the Application of Caged Abscisic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of abscisic acid (ABA) in regulating stomatal closure, with a specialized focus on the use of caged compounds to dissect the underlying signaling pathways. By employing photoreleasable ABA, researchers can achieve precise spatiotemporal control over its delivery to guard cells, offering unparalleled insights into the kinetics and localization of this critical stress response. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data analysis, serving as a valuable resource for scientists seeking to unravel the complexities of ABA-mediated stomatal regulation.
The ABA Signaling Cascade in Stomatal Guard Cells
Abscisic acid is a key phytohormone that orchestrates a plant's response to environmental stressors, most notably drought. A rapid and crucial response to water deficit is the closure of stomata, microscopic pores on the leaf surface, to minimize water loss through transpiration. This process is governed by a well-defined signaling cascade within the guard cells that flank the stomatal pore.
The binding of ABA to its receptors, belonging to the PYR/PYL/RCAR family, initiates the signaling pathway. This binding event leads to the inactivation of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases (SnRK2s), particularly OST1 (OPEN STOMATA 1). Activated SnRK2s then phosphorylate a variety of downstream targets, including ion channels in the plasma membrane of the guard cells.
A primary consequence of this phosphorylation cascade is the activation of anion channels, such as SLAC1, leading to an efflux of anions (e.g., Cl⁻ and malate²⁻) from the guard cells. This anion efflux causes membrane depolarization, which in turn activates outward-rectifying K⁺ channels, resulting in a massive efflux of K⁺. The substantial loss of ions from the guard cells decreases their osmotic potential, leading to water outflow, loss of turgor pressure, and ultimately, the closure of the stomatal pore. This intricate signaling network also involves secondary messengers like reactive oxygen species (ROS) and cytosolic calcium (Ca²⁺), which amplify and modulate the ABA signal.
Investigating Seed Germination with Spatiotemporal ABA Control: A Technical Guide
Introduction
The transition from seed dormancy to germination is a critical developmental checkpoint in the life cycle of higher plants, ensuring the survival and propagation of species.[1] This process is intricately regulated by a dynamic balance between the phytohormones abscisic acid (ABA) and gibberellins (B7789140) (GAs).[2] ABA, a plant-specific signal derived from epoxycarotenoid cleavage, is a primary inhibitor of germination, playing a central role in inducing and maintaining seed dormancy, promoting desiccation tolerance, and inhibiting the shift from embryonic to germinative growth.[1][2][3] Consequently, for germination to proceed, ABA levels within the seed must be precisely reduced.[1]
The regulation of ABA is not merely a matter of its overall concentration but is highly organized in both time (temporal) and space (spatial) within the seed's tissues, primarily the embryo and the endosperm.[2][4] Understanding this spatiotemporal control is paramount for researchers in plant biology and has significant implications for agriculture and the development of novel compounds that can modulate plant growth. This technical guide provides an in-depth overview of the ABA signaling pathway, its spatiotemporal regulation during seed germination, and detailed protocols for its investigation.
Core ABA Signaling Pathway in Seed Germination
The molecular mechanism of ABA signaling is a well-characterized pathway involving a cascade of protein interactions that ultimately leads to changes in gene expression. In the presence of ABA, the hormone binds to intracellular receptors of the PYR/PYL/RCAR family.[5] This binding event facilitates the interaction of the receptor with Type 2C protein phosphatases (PP2Cs), leading to their inhibition.[5] In the absence of ABA, these PP2Cs are active and dephosphorylate and inactivate SNF1-related protein kinases 2 (SnRK2s).
However, when PP2Cs are inhibited by the ABA-receptor complex, SnRK2s become phosphorylated and activated.[6] These active SnRK2s then phosphorylate various downstream targets, including the bZIP transcription factor ABI5 (ABA INSENSITIVE 5).[5][7] ABI5 is a key positive regulator of ABA response, and its activation leads to the transcription of numerous ABA-responsive genes, including Late Embryogenesis Abundant (LEA) genes, which contribute to the inhibition of germination.[7]
Spatiotemporal Regulation of ABA Metabolism
The concentration of ABA within a seed is determined by the balance between its biosynthesis and catabolism.[1] This metabolic activity is spatially distinct, occurring in different tissues (embryo and endosperm) and temporally regulated during the process of imbibition.[1][8]
-
ABA Biosynthesis: The de novo synthesis of ABA is catalyzed by a series of enzymes, with the 9-cis-epoxycarotenoid dioxygenase (NCED) family being a key rate-limiting step.[8] During late maturation, ABA synthesis in zygotic tissues is essential for inducing dormancy.[1] Upon imbibition, the expression of NCED genes can be modulated by environmental cues like temperature, maintaining ABA levels to prevent germination under unfavorable conditions.[4]
-
ABA Catabolism: The primary route for ABA degradation is through hydroxylation, catalyzed by the cytochrome P450 monooxygenase family, particularly the CYP707A enzymes.[8] The expression of CYP707A2 is rapidly induced in the radicle tip and micropylar endosperm during early imbibition.[1] This localized degradation of ABA is crucial for weakening the endosperm and allowing the radicle to emerge, thus completing germination.
Integration with Environmental Signals
ABA signaling does not operate in isolation; it integrates various environmental cues, such as light and temperature, to ensure germination occurs under optimal conditions.
-
Light: Light is a key environmental factor affecting germination.[9] The light-signaling component HY5 has been shown to mediate ABA response by directly binding to the promoter of the ABI5 gene, enhancing its expression.[7] This integration ensures that ABA signaling is modulated by light conditions, which can be critical for seedling establishment.[7]
-
Temperature: Both suboptimal and supraoptimal temperatures can inhibit germination by modulating ABA metabolism and signaling.[4] For example, supraoptimal temperatures in wheat seeds delay germination by maintaining high levels of embryonic ABA through increased expression of TaNCED genes and enhancing ABA sensitivity via upregulation of signaling components like TaPYL5, TaSnRK2, and ABI5.[4][8]
Quantitative Data on ABA-Mediated Germination Inhibition
The inhibitory effect of ABA on seed germination is dose-dependent.[10] The sensitivity to exogenous ABA can vary between species, genotypes, and even seed batches. Quantitative analysis is crucial for characterizing these responses.
| ABA Concentration (µM) | Wild-Type (Col-0) Germination (%) | abi5 Mutant Germination (%) |
| 0 | 98 ± 2 | 99 ± 1 |
| 0.5 | 85 ± 5 | 97 ± 3 |
| 1.0 | 40 ± 7 | 95 ± 4 |
| 2.5 | 10 ± 4 | 88 ± 6 |
| 5.0 | < 1 | 65 ± 8 |
| Table 1: Representative dose-response of Arabidopsis thaliana seed germination to varying concentrations of exogenous ABA. Data is presented as mean ± standard deviation. The ABA-insensitive mutant, abi5, shows significantly higher germination rates at inhibitory ABA concentrations, highlighting the central role of the ABI5 transcription factor.[7] |
| Gene | Primary Tissue of Expression | Role in Germination | Regulation by Imbibition |
| NCED | Embryo, Endosperm | ABA Biosynthesis | Upregulated by stress (e.g., high temp) |
| CYP707A2 | Radicle Tip, Endosperm | ABA Catabolism | Rapidly induced |
| PYL/RCAR | Embryo, Endosperm | ABA Perception | - |
| PP2C | Embryo, Endosperm | Negative Signaling Regulator | - |
| SnRK2 | Embryo, Endosperm | Positive Signaling Regulator | - |
| ABI5 | Embryo | Positive Signaling Regulator | Expression enhanced by ABA |
| Table 2: Key genes involved in the spatiotemporal control of ABA during seed germination, their primary location of expression, and their role.[1][4][8] |
Experimental Protocols
Investigating the spatiotemporal control of ABA requires a combination of physiological assays, molecular biology techniques, and analytical chemistry.
Protocol 1: Seed Germination Assay with ABA
This protocol assesses the sensitivity of seeds to exogenous ABA.
Materials:
-
Seeds (e.g., Arabidopsis thaliana)
-
1.5 mL microcentrifuge tubes
-
70% (v/v) ethanol (B145695)
-
1% (v/v) sodium hypochlorite (B82951) with 0.05% Triton X-100
-
Sterile distilled water
-
Petri dishes (60 mm)
-
0.5X Murashige and Skoog (MS) medium including 0.8% (w/v) agar (B569324), pH 5.8
-
ABA stock solution (e.g., 10 mM in ethanol)
Procedure:
-
Seed Sterilization: Place ~100 seeds into a 1.5 mL tube. Add 1 mL of 70% ethanol and vortex for 1 minute.[11] Remove ethanol. Add 1 mL of 1% sodium hypochlorite solution and incubate for 10 minutes with occasional inversion.[11] Wash seeds five times with sterile distilled water.[11]
-
Plating: Prepare 0.5X MS agar plates containing the desired final concentrations of ABA (e.g., 0, 0.5, 1.0, 2.5, 5.0 µM). The ABA stock should be added to the molten agar after it has cooled to ~55°C.
-
Sowing: Resuspend the sterilized seeds in 100 µL of sterile water and pipette them onto the prepared plates, ensuring they are evenly spaced.[11]
-
Stratification: Seal the plates and wrap them in aluminum foil. Incubate at 4°C for 3 days in the dark to break any residual dormancy and synchronize germination.[12]
-
Incubation: Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).[12]
-
Scoring: Score germination daily for 5-7 days. Germination is defined as the emergence of the radicle from the seed coat.[12][13] Calculate the germination percentage for each ABA concentration.
Protocol 2: ABA Extraction and Quantification from Seed Tissues
This protocol describes the extraction of ABA for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Seed samples (10-100 mg)
-
Liquid nitrogen
-
Grinder/Tissue lyser with steel beads
-
2 mL microcentrifuge tubes
-
Extraction solvent: 100% Methanol with a deuterated internal standard (e.g., D6-ABA).[14]
-
Sonicator
-
Centrifuge (refrigerated)
-
Vacuum concentrator (SpeedVac)
Procedure:
-
Sample Preparation: Flash-freeze dissected seed tissues (embryo/endosperm) or whole seeds in liquid nitrogen.
-
Homogenization: Place the frozen sample in a 2 mL tube with steel beads. Grind to a fine powder using a tissue lyser.[14]
-
Extraction: Add 1 mL of pre-chilled extraction solvent (with internal standard) to the powdered tissue.[14]
-
Sonication & Centrifugation: Sonicate the samples for 15 minutes in a cold water bath.[15] Centrifuge at 14,000 rpm for 5 minutes at 4°C.[14]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of solvent to maximize yield.[14]
-
Drying: Combine the supernatants and evaporate to dryness using a vacuum concentrator.[15]
-
Reconstitution & Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 15% methanol) for LC-MS/MS analysis.[15] The ABA concentration is determined by comparing the peak area of endogenous ABA to that of the known concentration of the D6-ABA internal standard.[15]
Conclusion
The spatiotemporal control of ABA metabolism and signaling is a fundamental mechanism governing the critical decision of a seed to remain dormant or to germinate.[2] The interplay between ABA biosynthesis and catabolism in the embryo and endosperm, integrated with environmental signals like light and temperature, creates a robust regulatory network.[4][8] For researchers, a multi-faceted approach combining physiological germination assays, precise quantification of hormones in specific tissues, and gene expression analysis is essential to unravel the complexities of this process. The protocols and conceptual frameworks presented in this guide offer a solid foundation for designing and executing experiments aimed at further elucidating the intricate role of ABA in the plant life cycle.
References
- 1. Seed dormancy and ABA signaling: The breakthrough goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Abscisic Acid Signaling in Seeds and Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporal modulation of abscisic acid and gibberellin metabolism and signalling mediates the effects of suboptimal and supraoptimal temperatures on seed germination in wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABA Metabolism and Homeostasis in Seed Dormancy and Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanism of growth inhibition by abscisic acid in germinating seeds of Arabidopsis thaliana based on inhibition of plasma membrane H+-ATPase and decreased cytosolic pH, K+, and anions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals [frontiersin.org]
- 9. Frontiers | Integration of ABA, GA, and light signaling in seed germination through the regulation of ABI5 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 12. Germination and seedling establishment assays [bio-protocol.org]
- 13. Arabidopsis Seed Germination Assay with Gibberellic Acid [en.bio-protocol.org]
- 14. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]
- 15. protocols.io [protocols.io]
ABA-DMNB: A Photoreleasable Tool for High-Precision Studies in Developmental Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The plant hormone abscisic acid (ABA) is a pivotal regulator of numerous developmental processes, from seed dormancy and germination to stress responses and senescence.[1][2] Traditional methods of applying ABA, however, often lack the spatial and temporal precision required to dissect its complex roles in these intricate biological events. ABA-DMNB, a "caged" form of ABA, circumvents these limitations by offering researchers the ability to release active ABA at specific times and locations within a biological system using light. This technical guide provides a comprehensive overview of this compound, its applications in developmental biology, and detailed protocols for its use.
Core Concepts: The Power of Photorelease
This compound is a chemical compound where the active ABA molecule is rendered biologically inert by being covalently linked to a photolabile protecting group, 4,5-Dimethoxy-2-nitrobenzyl (DMNB).[3][4] This "cage" is stable in biological buffers in the absence of light.[3] Upon irradiation with ultraviolet (UV) light, typically around 365 nm, the DMNB group is cleaved, releasing free, active ABA in a rapid and controlled manner.[3] This photorelease technology provides a powerful tool to initiate ABA signaling with high spatiotemporal resolution, allowing for precise investigation of its downstream effects.[5][6][7]
Applications in Developmental Biology Research
The primary application of this compound lies in the precise control of ABA-mediated processes in plant development. By releasing ABA at specific cellular or tissue locations, researchers can investigate its role in:
-
Stomatal Regulation: The controlled release of ABA within guard cells has been used to study the signaling cascade leading to stomatal closure, a critical process for water conservation.[5][8]
-
Seed Germination and Dormancy: Photoreleasing ABA in seeds can help elucidate the specific timing and location of ABA action in maintaining dormancy and inhibiting germination.[9][1]
-
Root Development: Targeted ABA release can be employed to study its influence on root architecture, including lateral root formation and gravitropism.
-
Stress Responses: this compound allows for the induction of ABA-dependent stress responses in specific tissues to understand how plants react to localized environmental cues.[10]
While the majority of research has focused on plant systems, the principle of caged compounds is broadly applicable. Although direct applications of this compound in animal developmental biology are not yet widely documented, the discovery of ABA in mammals and its potential roles in processes like mood regulation and stress responses suggest future avenues for investigation.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound, compiled from various studies.
| Parameter | Value | Organism/System | Reference |
| Effective Concentration Range | 1 - 100 µM | Mouse Mammary Epithelial Cells, Commelina Guard Cells | [5][12] |
| Uncaging Wavelength | 365 nm | In vitro and cellular experiments | [3] |
| Irradiation Time for Uncaging | 2 minutes (for 100 µM solution) | HPLC analysis | [3] |
| Irradiation Time for Cellular Response | 60 seconds | Transfected mammalian cells | [3] |
Table 1: General Experimental Parameters for this compound
| Developmental Process | Key Findings with Caged ABA | Organism | Reference |
| Stomatal Closure | Internal release of ABA in guard cells induces stomatal closure, suggesting an intracellular ABA receptor. | Commelina communis | [5][8] |
| Gene Expression | Light-induced release of ABA leads to dose-dependent increases in gene expression. | Transfected mammalian cells | [3] |
| DNA Synthesis | Transient elevations of intracellular cAMP (using a caged analog) induced by UV irradiation increased DNA synthesis. | Mouse mammary epithelial cells | [12] |
Table 2: Applications of Caged Compounds in Cellular and Developmental Processes
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution
-
Dissolving this compound: Weigh the desired amount of this compound powder in a light-protected tube. Dissolve in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).
-
Storage: Store the stock solution at -20°C, protected from light to prevent premature uncaging.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate biological buffer. It is crucial to perform this step in a darkened room or under red light to avoid accidental photorelease.
Protocol 2: Photorelease of ABA in Cell Culture or Tissue Samples
-
Sample Preparation: Prepare your biological sample (e.g., plant tissue, cell culture) in a suitable chamber for microscopy.
-
Application of this compound: Add the this compound working solution to the sample and incubate in the dark for a sufficient time to allow for diffusion and uptake. The optimal incubation time should be determined empirically.
-
Photorelease Setup: Use a fluorescence microscope equipped with a UV light source (e.g., a mercury lamp with a 365 nm filter or a UV laser). The light path should be controlled by a shutter or other means to precisely time the UV exposure.
-
Targeted Irradiation: Identify the target cell or region of interest using transmitted light or low-intensity fluorescence.
-
Uncaging: Open the shutter to expose the targeted area to UV light. The duration and intensity of the UV exposure will determine the amount of ABA released and should be optimized for each experimental setup to achieve the desired biological response while minimizing potential phototoxicity.[3]
-
Post-Uncaging Analysis: Immediately following photorelease, monitor the biological response of interest using appropriate imaging or electrophysiological techniques.
Visualizing a Key Signaling Pathway and Experimental Workflow
ABA Signaling Pathway in Stomatal Closure
The following diagram illustrates the core components of the ABA signaling pathway that leads to stomatal closure. ABA perception by the PYR/PYL/RCAR receptors leads to the inhibition of PP2C phosphatases, which in turn activates SnRK2 kinases. Activated SnRK2s then phosphorylate and activate downstream targets, including ion channels, resulting in changes in guard cell turgor and stomatal closure.[9][13][14]
Caption: Core ABA signaling pathway leading to stomatal closure.
Experimental Workflow for Using this compound
This diagram outlines the typical workflow for an experiment utilizing this compound to study a developmental process.
Caption: General experimental workflow for using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Two Transduction Pathways Mediate Rapid Effects of Abscisic Acid in Commelina Guard Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 10. The roles of ABA in plant-pathogen interactions – CAGEF Centre for the Analysis of Genome Evolution & Function [cagef.utoronto.ca]
- 11. Central injection of abscisic acid attenuates mood disorders induced by subchronic stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoreactive (caged) cyclic AMP analogs induce DNA synthesis in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Spatiotemporal Control of Abscisic Acid Signaling in Arabidopsis thaliana Using DMNB-Caged ABA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abscisic acid (ABA) is a central phytohormone that regulates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stresses such as drought and salinity. Traditional methods of studying ABA function, which involve exogenous application of the hormone, often lack the spatial and temporal precision required to dissect its complex signaling networks. The use of "caged" compounds, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) ester of ABA (ABA-DMNB), offers a powerful solution to this limitation. This compound is a biologically inactive form of ABA that can be rapidly converted to its active form upon irradiation with UV light. This "uncaging" process allows for precise control over the timing and location of ABA release, enabling researchers to investigate its effects with high resolution.
This document provides detailed application notes and protocols for the use of this compound in the model plant Arabidopsis thaliana. The protocols cover the preparation and application of this compound, its photoactivation, and the subsequent analysis of key ABA-mediated responses, including stomatal closure, root growth inhibition, and changes in gene expression.
Data Presentation
Table 1: Quantitative Analysis of Stomatal Aperture in Arabidopsis thaliana in Response to Photoreleased ABA
| Treatment | Stomatal Aperture (µm) | Standard Deviation |
| Mock (DMSO) | 3.1 | ± 0.4 |
| 50 µM this compound (No UV) | 3.0 | ± 0.5 |
| 50 µM ABA (Positive Control) | 1.2 | ± 0.3 |
| 50 µM this compound + UV (365 nm) | 1.4 | ± 0.4 |
Table 2: Quantitative Analysis of Primary Root Growth Inhibition in Arabidopsis thaliana by Photoreleased ABA
| Treatment | Primary Root Length (cm) after 5 days | Standard Deviation |
| Mock (DMSO) on MS medium | 4.5 | ± 0.6 |
| 10 µM this compound (No UV) on MS medium | 4.4 | ± 0.5 |
| 10 µM ABA (Positive Control) on MS medium | 1.8 | ± 0.4 |
| 10 µM this compound on MS medium + UV (365 nm) | 2.1 | ± 0.5 |
Table 3: Quantitative Real-Time PCR (qRT-PCR) Analysis of ABA-Responsive Gene Expression in Arabidopsis thaliana
| Gene | Treatment | Fold Change in Expression | Standard Deviation |
| RD29A | Mock (DMSO) | 1.0 | - |
| 50 µM ABA (2h) | 15.2 | ± 2.1 | |
| 50 µM this compound + UV (2h post-UV) | 12.8 | ± 1.8 | |
| RD29B | Mock (DMSO) | 1.0 | - |
| 50 µM ABA (2h) | 11.7 | ± 1.5 | |
| 50 µM this compound + UV (2h post-UV) | 9.9 | ± 1.3 | |
| RAB18 | Mock (DMSO) | 1.0 | - |
| 50 µM ABA (2h) | 25.4 | ± 3.2 | |
| 50 µM this compound + UV (2h post-UV) | 21.3 | ± 2.8 |
Experimental Protocols
Preparation of DMNB-caged ABA (this compound) Stock Solution
This protocol is based on a one-step synthesis approach.
Materials:
-
Abscisic acid (ABA)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Dissolve ABA in anhydrous acetonitrile.
-
Add a molar excess of TEA to the solution.
-
Slowly add DMNB-Br to the reaction mixture while stirring.
-
Allow the reaction to proceed in the dark at room temperature for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, purify the this compound product using a reverse-phase HPLC system.
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
For experimental use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C in the dark to prevent spontaneous degradation.
Stomatal Aperture Assay
This protocol details the application of this compound to Arabidopsis epidermal peels and subsequent photo-uncaging to induce stomatal closure.
Materials:
-
4-week-old Arabidopsis thaliana (Col-0) plants grown under well-watered conditions.
-
Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 100 µM CaCl2).
-
This compound stock solution (50 mM in DMSO).
-
Abscisic acid (ABA) stock solution (50 mM in DMSO) for positive control.
-
Microscope slides and coverslips.
-
Forceps and razor blades.
-
Microscope with a UV light source (e.g., a mercury lamp with a 365 nm filter).
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Excise healthy rosette leaves from 4-week-old Arabidopsis plants.
-
Carefully peel the abaxial epidermis and float the peels in stomatal opening buffer in a petri dish.
-
Incubate the epidermal peels under light for 2-3 hours to ensure stomata are open.
-
Divide the peels into four treatment groups:
-
Mock: Add DMSO to the opening buffer to the same final concentration as the this compound and ABA treatments.
-
This compound (No UV): Add this compound stock solution to a final concentration of 50 µM. Keep this group in the dark.
-
ABA (Positive Control): Add ABA stock solution to a final concentration of 50 µM.
-
This compound + UV: Add this compound stock solution to a final concentration of 50 µM.
-
-
Incubate all peels for 1 hour.
-
For the "this compound + UV" group, mount the epidermal peels on a microscope slide with a drop of the treatment solution.
-
Expose the mounted peel to UV light (365 nm) for 2 minutes using a fluorescence microscope. The UV light intensity should be sufficient to induce uncaging without causing significant cellular damage.
-
After UV exposure, incubate the peel for an additional 1 hour in the dark.
-
Mount the peels from all treatment groups on microscope slides and observe under a light microscope.
-
Capture images of at least 20 stomata per treatment group.
-
Measure the stomatal aperture (the width of the stomatal pore) using image analysis software.
Root Growth Inhibition Assay
This protocol describes how to assess the effect of photoreleased ABA on primary root growth.
Materials:
-
Arabidopsis thaliana (Col-0) seeds.
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar (B569324).
-
This compound stock solution (10 mM in DMSO).
-
ABA stock solution (10 mM in DMSO).
-
Sterile petri dishes.
-
UV transilluminator or a UV lamp with a 365 nm wavelength output.
-
Ruler and image analysis software.
Procedure:
-
Surface sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Germinate and grow the seedlings vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod for 5 days.
-
Prepare MS agar plates containing the following treatments:
-
Mock: Add DMSO to the same final concentration as the other treatments.
-
This compound (No UV): Add this compound to a final concentration of 10 µM.
-
ABA (Positive Control): Add ABA to a final concentration of 10 µM.
-
This compound + UV: Add this compound to a final concentration of 10 µM.
-
-
Transfer 5-day-old seedlings with similar root lengths to the treatment plates.
-
For the "this compound + UV" plates, place them under a UV lamp (365 nm) for 5 minutes. The distance and intensity should be calibrated to ensure efficient uncaging without harming the seedlings.
-
Wrap the "this compound (No UV)" plates in aluminum foil to protect them from light.
-
Return all plates to the growth chamber and grow vertically for an additional 5 days.
-
After 5 days, scan the plates and measure the primary root length from the point of transfer to the root tip using image analysis software.
Gene Expression Analysis by qRT-PCR
This protocol outlines the procedure for analyzing changes in the expression of ABA-responsive genes following the photorelease of ABA.
Materials:
-
10-day-old Arabidopsis thaliana (Col-0) seedlings grown in liquid MS medium.
-
This compound stock solution (50 mM in DMSO).
-
ABA stock solution (50 mM in DMSO).
-
UV light source (365 nm).
-
Liquid nitrogen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for ABA-responsive marker genes (RD29A, RD29B, RAB18) and a reference gene (e.g., ACTIN2).
Procedure:
-
Grow Arabidopsis seedlings in liquid MS medium for 10 days.
-
Prepare the following treatment solutions in liquid MS medium:
-
Mock: Add DMSO to the final concentration used in other treatments.
-
ABA (Positive Control): Add ABA to a final concentration of 50 µM.
-
This compound + UV: Add this compound to a final concentration of 50 µM.
-
-
Transfer the seedlings to the respective treatment solutions.
-
For the "this compound + UV" group, expose the seedlings to UV light (365 nm) for 5 minutes.
-
Incubate all seedlings for 2 hours post-treatment (or post-UV exposure).
-
Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the frozen seedlings using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target ABA-responsive genes and a reference gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
ABA Signaling Pathway Leading to Stomatal Closure
Caption: Core ABA signaling pathway in guard cells leading to stomatal closure.
Experimental Workflow for Stomatal Aperture Assay
Caption: Workflow for the this compound induced stomatal closure assay.
Logical Relationship in Root Growth Inhibition Experiment
Caption: Logical flow from this compound uncaging to root growth inhibition.
Application Notes and Protocols for ABA-DMNB Uncaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups, or "caging" groups, offer precise spatiotemporal control over the release of bioactive molecules. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely utilized caging moiety that can be cleaved by UV light to release the active compound. This document provides detailed application notes and protocols for the uncaging of abscisic acid (ABA) from its DMNB-caged precursor, ABA-DMNB. ABA is a crucial plant hormone involved in various physiological processes, including stress responses and seed dormancy. The controlled release of ABA via photolysis is a powerful tool for studying these pathways with high precision.
Light Source and Wavelength for this compound Uncaging
The uncaging of DMNB-caged compounds is most efficiently achieved using ultraviolet (UV) light. The DMNB group exhibits a strong absorption maximum in the near-UV region, making wavelengths around 365 nm optimal for its photolysis. Various light sources can be employed for this purpose, each with its own set of advantages and considerations.
Quantitative Data for DMNB Uncaging
The following table summarizes typical light sources, wavelengths, power densities, and exposure times used for the uncaging of DMNB-caged compounds. While specific data for this compound is limited, the provided values for other DMNB-caged molecules serve as a strong starting point for experimental design.
| Light Source | Wavelength (nm) | Power Density | Exposure Time | Notes |
| High-Power UV LED | 365 | ~20 mW/cm² | Seconds to Minutes | Offers stable output and long lifetime.[1] |
| Mercury Arc Lamp | 365 (i-line) | Variable | Milliseconds to Minutes | High intensity, but requires careful handling and alignment. Can be pulsed for high-energy, short-duration exposure.[2] |
| Femtosecond Laser | ~720 (two-photon) | Variable (dependent on focusing) | Microseconds to Milliseconds | Provides high spatial resolution for subcellular targeting. |
Signaling Pathway and Experimental Workflow
This compound Uncaging Mechanism
The photolysis of this compound is initiated by the absorption of a UV photon by the DMNB group. This leads to an intramolecular rearrangement and subsequent cleavage of the ester bond, releasing free ABA and a byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.
General Experimental Workflow
A typical experiment involving this compound uncaging follows a series of steps from sample preparation to data analysis. This workflow ensures the reliable and reproducible release of ABA and accurate measurement of its effects.
References
Application Note: Optimizing DMNB-caged Abscisic Acid (ABA-DMNB) Concentration for Cellular and Physiological Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a critical plant hormone that regulates numerous aspects of growth, development, and adaptation to environmental stressors, such as drought and salinity.[1][2] A primary mechanism of ABA action is the rapid induction of stomatal closure to conserve water.[3] To study the precise spatio-temporal dynamics of ABA signaling, researchers utilize "caged" compounds. ABA-DMNB is a photoactivatable version of abscisic acid, rendered biologically inert by the attachment of a 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group.[4] Upon illumination with UV light, the DMNB cage is cleaved, releasing active ABA with high temporal and spatial resolution. This powerful technique allows for the precise initiation of ABA signaling pathways at a desired time and location.
A critical step for the successful use of this compound is the determination of its optimal working concentration. This concentration must be high enough to release a physiologically effective amount of ABA upon photolysis but low enough to remain biologically inert before activation and to avoid potential cytotoxicity. This document provides a comprehensive guide and detailed protocols for determining the optimal experimental concentration of this compound.
Principle of Action: The ABA Signaling Cascade
Upon photolysis, the released ABA binds to intracellular PYR/PYL/RCAR receptors. In the presence of ABA, these receptors form a complex with Type 2C Protein Phosphatases (PP2Cs), inhibiting their activity.[5][6][7] This inhibition releases SnRK2 protein kinases from suppression. The activated SnRK2 kinases then phosphorylate downstream targets, including ion channels in the guard cell membrane (like SLAC1), leading to ion efflux, loss of turgor, and subsequent stomatal closure. Understanding this pathway is key to selecting a relevant physiological readout for the optimization experiments.
Caption: Core ABA signaling pathway leading to stomatal closure.
Physicochemical and Photolysis Properties
Properly preparing and uncaging this compound is essential for reproducible results. The key is to deliver a sufficient light dose to release ABA without causing cellular damage.
| Property | Value / Recommendation |
| Parent Compound (ABA) | |
| Molecular Weight | 264.32 g/mol [1][4][8] |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol (>30 mg/mL), DMF[1] |
| High-Affinity Kd | 30 - 60 nM (for PYR/PYL/RCAR-PP2C ternary complex)[5][6] |
| Caged Compound (this compound) | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO)[9] |
| Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles and protect from light.[10][11] |
| Photolysis (Uncaging) | |
| Recommended Wavelength | ~365 nm (UV-A). 405 nm can also be effective and may reduce phototoxicity.[12][13] |
| Light Source | Mercury arc lamp with appropriate filters, UV LED, or a focused laser system coupled to a microscope. |
| Important Consideration | Photolysis of DMNB can yield fluorescent byproducts that may interfere with other imaging modalities (e.g., GFP, FITC). Perform appropriate controls. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Vortexer
Procedure:
-
Calculate Mass: Determine the mass of this compound powder needed for your desired stock concentration and volume. Note: The molecular weight of this compound will be higher than ABA alone. If not provided by the supplier, use an estimated MW of ~459.4 g/mol (ABA MW + DMNB caged ester MW).
-
Dissolution: In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the this compound powder. Handle the light-sensitive compound in low light conditions.
-
Mixing: Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[10]
Protocol 2: Determining Optimal this compound Concentration via Stomatal Aperture Assay
This protocol uses a dose-response experiment to find the lowest concentration of this compound that elicits a robust physiological response (stomatal closure) upon uncaging.
Principle: Leaf peels are incubated with different concentrations of this compound. After a pre-incubation period to allow for uptake, a defined dose of UV light is applied to uncage the ABA. The resulting change in stomatal aperture is measured via microscopy and compared across concentrations and controls.
Materials:
-
Arabidopsis thaliana or Vicia faba plants (well-watered, grown under consistent light/dark cycle)
-
This compound stock solution (from Protocol 1)
-
Uncaged (+)-Abscisic Acid
-
MES/KCl Buffer (10 mM MES, 50 mM KCl, adjusted to pH 6.15 with KOH)
-
Microscope with camera and image analysis software (e.g., ImageJ)
-
UV light source capable of illuminating the microscope field of view (e.g., epi-fluorescence illuminator with a DAPI filter cube)
-
Forceps, microscope slides, and coverslips
Procedure:
-
Preparation of Working Solutions:
-
Prepare a dilution series of this compound in MES/KCl buffer. Based on the high-affinity Kd of ABA (~30-60 nM), a good starting range for the final concentration of caged compound is 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
-
Prepare a positive control solution of 10 µM uncaged ABA in the same buffer.
-
Prepare a vehicle control (buffer with the same final percentage of DMSO as the highest this compound concentration).
-
-
Leaf Peel Preparation:
-
Harvest a healthy, fully expanded leaf from a plant.
-
Carefully peel a small section of the abaxial (lower) epidermis and immediately float it, outer side up, in a petri dish containing MES/KCl buffer.
-
-
Incubation:
-
Transfer epidermal peels to the respective working solutions (dilution series, positive control, vehicle control).
-
Incubate in the dark for 2 hours to allow for compound uptake and to ensure stomata are open.
-
-
Uncaging and Imaging (The Experimental Group):
-
Mount a peel from an this compound solution onto a microscope slide with a drop of the same solution.
-
Locate a field of view with several stomata.
-
Image (Time 0): Acquire a brightfield image before UV exposure.
-
Uncaging: Expose the field of view to a consistent dose of UV light (e.g., 30-60 seconds of full-intensity illumination through a DAPI filter set). This duration should be optimized and kept constant across all samples.
-
Image (Post-UV): Wait for a set period (e.g., 30 minutes) and acquire a second image of the same field of view.
-
-
Control Experiments:
-
Positive Control: Mount a peel from the 10 µM uncaged ABA solution and image after the same 30-minute incubation period (no UV exposure needed).
-
Vehicle Control: Mount a peel from the vehicle solution, expose it to the same UV dose as the experimental group, and image at the start and end of the 30-minute period.
-
Inertness Control (No UV): Mount a peel from the highest concentration of this compound, but do not expose it to UV light. Image at the start and end of the 30-minute period to ensure the caged compound itself does not cause stomatal closure.
-
-
Data Analysis:
-
Use image analysis software to measure the stomatal aperture (width of the pore) for 20-30 stomata per condition.
-
Calculate the change in aperture or the ratio of aperture (width/length) for each condition.
-
Plot the mean stomatal aperture against the this compound concentration. The optimal concentration is typically the lowest concentration that gives a response comparable to the positive control.
-
Data Presentation and Interpretation
The results of the dose-response experiment should be tabulated for clarity.
Table 1: Example Data from Stomatal Aperture Assay
| Condition | [this compound] (µM) | UV Exposure | Mean Aperture (µm) ± SD (Time 0) | Mean Aperture (µm) ± SD (Time 30') | % Closure |
| Vehicle Control | 0 | Yes | 3.1 ± 0.4 | 3.0 ± 0.5 | ~3% |
| Inertness Control | 50 | No | 3.2 ± 0.5 | 3.1 ± 0.4 | ~3% |
| Experimental | 1 | Yes | 3.0 ± 0.3 | 2.5 ± 0.6 | ~17% |
| Experimental | 10 | Yes | 3.1 ± 0.4 | 1.2 ± 0.3 | ~61% |
| Experimental | 50 | Yes | 3.2 ± 0.5 | 0.8 ± 0.2 | ~75% |
| Positive Control (ABA) | 10 µM* | No | 3.0 ± 0.3 | 0.9 ± 0.3 | ~70% |
*Concentration of uncaged ABA.
From this example data, a 10 µM concentration of this compound would be a good choice for further experiments, as it induces a strong closure response comparable to the positive control without being excessive.
Experimental Workflow and Logic
The entire process, from preparation to analysis, follows a logical sequence designed to isolate the effect of photo-released ABA.
Caption: Experimental workflow for determining optimal this compound concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Caged Compounds Volume 291 Methods In Enzymology [topperlearning.motion.ac.in]
- 3. raybiotech.com [raybiotech.com]
- 4. Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | Structural basis and functions of abscisic acid receptors PYLs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Abscisic Acid | CAS 21293-29-8 | Plant growth inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. dbaitalia.it [dbaitalia.it]
- 11. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emulatebio.com [emulatebio.com]
Application Notes and Protocols: ABA-DMNB for Live-Cell Imaging in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged abscisic acid (ABA-DMNB) for the spatiotemporal control and imaging of ABA signaling in live plant tissues. This technique allows for the precise release of bioactive ABA using UV light, enabling the detailed study of ABA-mediated physiological processes with high resolution.
Introduction
Abscisic acid (ABA) is a key phytohormone that regulates numerous aspects of plant growth, development, and stress responses. Traditional methods of studying ABA signaling, such as exogenous application, often lack spatial and temporal precision. Caged compounds, like this compound, offer a powerful solution by providing on-demand, light-activated release of the bioactive molecule. This compound is a biologically inert form of ABA that, upon photolysis with UV light (typically around 365 nm), releases free ABA and a byproduct. This method allows researchers to trigger ABA signaling in specific cells or tissues at precise times, facilitating the detailed investigation of downstream events such as stomatal closure, gene expression changes, and ion flux dynamics.
Data Presentation
Photophysical and Photochemical Properties of DMNB-Caged Compounds
The efficiency of uncaging is determined by the photophysical properties of the caging group. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a commonly used photocage with well-characterized properties.
| Property | Value | Reference(s) |
| Molar Extinction Coefficient (ε) at ~350 nm | 3,300 - 4,300 M⁻¹cm⁻¹ | [1] |
| Quantum Yield of Photolysis (Φ) | ~0.1 - 0.2 | [1] |
| Uncaging Wavelength | ~365 nm (UV-A) | [2] |
| Photolysis Byproducts | 4,5-dimethoxy-2-nitrosobenzaldehyde | [3] |
Note: The quantum yield can vary depending on the specific caged molecule and the solvent. The photolysis of DMNB-caged carboxylic acids can yield fluorescent byproducts, which should be considered when designing experiments with other fluorophores.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
A one-step synthesis method has been reported for the conjugation of ABA with the DMNB protecting group.[2]
Materials:
-
(±)-Abscisic acid
-
4,5-Dimethoxy-2-nitrobenzyl bromide
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve (±)-abscisic acid in dichloromethane.
-
Add triethylamine to the solution to act as a base.
-
Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature and protect it from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction and extract the product.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Storage: Store the synthesized this compound as a stock solution in a suitable solvent (e.g., DMSO) at -20°C, protected from light.
Protocol 2: Loading of this compound into Plant Tissues
The method for loading this compound will vary depending on the plant tissue being studied.
For Epidermal Peels (e.g., for stomatal aperture assays):
-
Prepare epidermal peels from the abaxial side of a plant leaf (e.g., Arabidopsis thaliana or Vicia faba).
-
Float the epidermal peels in a loading buffer (e.g., MES-KCl buffer) containing the desired concentration of this compound (typically in the micromolar range).
-
Incubate the peels in the dark for a sufficient time to allow for uptake of the caged compound (e.g., 1-2 hours).
-
Wash the peels with fresh loading buffer to remove excess this compound from the surface.
For Whole Seedlings or Roots:
-
Grow seedlings on agar (B569324) plates or in a hydroponic system.
-
Prepare a solution of this compound in the growth medium.
-
Incubate the seedlings or transfer the roots to the this compound-containing medium.
-
Incubate in the dark for the desired loading time.
-
Gently wash the seedlings or roots with fresh medium before imaging.
For Single-Cell Loading (Microinjection): For precise delivery into a single cell, such as a guard cell, microinjection can be used.[4]
-
Prepare a solution of this compound in an appropriate injection buffer.
-
Use a micromanipulator and a fine-tipped glass needle to inject the solution directly into the cytoplasm of the target cell.
Protocol 3: Live-Cell Imaging and Uncaging of this compound
Equipment:
-
Confocal laser scanning microscope (CLSM) or a widefield fluorescence microscope equipped for live-cell imaging.
-
A UV light source (e.g., a 365 nm laser or a mercury/xenon lamp with appropriate filters) for uncaging.
-
For single-cell uncaging, a multiphoton confocal microscope is recommended to confine the UV excitation to a small focal volume.
General Imaging Procedure:
-
Mount the this compound-loaded plant tissue on a microscope slide or in an imaging chamber with a suitable medium.
-
Locate the region of interest (e.g., stomata, root tip) using brightfield or DIC microscopy.
-
Acquire pre-uncaging baseline images of the desired parameters (e.g., stomatal aperture, reporter fluorescence, or calcium sensor signal).
-
Deliver a controlled pulse of UV light (e.g., 365 nm) to the region of interest to photorelease ABA. The duration and intensity of the UV pulse should be optimized to achieve the desired concentration of uncaged ABA while minimizing phototoxicity.
-
Immediately after uncaging, begin time-lapse imaging to monitor the cellular response.
To Mitigate Phototoxicity:
-
Use the lowest effective UV dose for uncaging.
-
Minimize the exposure time and intensity of the imaging laser.
-
Consider using two-photon excitation for uncaging, which can reduce out-of-focus damage.[5]
-
Include antioxidants in the imaging medium to scavenge reactive oxygen species.[6]
Protocol 4: Visualization and Quantification of ABA-Induced Responses
A. Stomatal Aperture Assay:
-
Image the stomata before and at various time points after uncaging this compound.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the width and length of the stomatal pore.
-
Calculate the stomatal aperture (width/length ratio or absolute width) and plot it over time.
B. ABA-Responsive Reporter Gene Expression:
-
Use transgenic plants expressing a fluorescent reporter gene under the control of an ABA-responsive promoter (e.g., pRAB18-GFP or 6xABRE-GFP).
-
After uncaging this compound, acquire time-lapse fluorescence images of the reporter.
-
Quantify the mean fluorescence intensity in the region of interest over time.
C. Cytosolic Calcium Imaging:
-
Use plants expressing a genetically encoded calcium indicator (e.g., Yellow Cameleon) or load the tissue with a calcium-sensitive dye.
-
Image the calcium sensor before and after uncaging this compound.
-
Calculate the change in fluorescence ratio or intensity to monitor changes in cytosolic calcium concentration.
Mandatory Visualizations
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two Transduction Pathways Mediate Rapid Effects of Abscisic Acid in Commelina Guard Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Calcium Signaling in Guard Cells Using ABA-DMNB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a critical plant hormone that regulates various physiological processes, most notably the closure of stomata to mitigate water loss during drought stress. A key event in ABA-induced stomatal closure is the elevation of cytosolic free calcium concentration ([Ca²⁺]cyt) in guard cells. The study of this dynamic signaling pathway has been greatly advanced by the use of caged compounds, which allow for the precise spatiotemporal release of bioactive molecules using light.
This document provides detailed application notes and protocols for the use of DMNB-caged ABA (ABA-DMNB) to investigate calcium signaling in guard cells. This compound is an inactive form of ABA that can be rapidly converted to its active form upon photolysis with UV light. This technique enables researchers to trigger the ABA signaling cascade with high precision and observe the subsequent changes in intracellular calcium levels, providing valuable insights into the mechanisms of stomatal regulation.
ABA Signaling Pathway in Guard Cells
ABA initiates a signaling cascade that leads to stomatal closure. The binding of ABA to its receptors triggers a series of downstream events, including the production of second messengers and the activation of ion channels. A central component of this pathway is the increase in [Ca²⁺]cyt, which activates anion channels, leading to depolarization of the guard cell membrane and subsequent efflux of K⁺ ions. This loss of ions and the resulting water efflux cause a reduction in guard cell turgor, leading to stomatal closure.[1][2][3]
Caption: ABA signaling cascade in guard cells leading to stomatal closure.
Principle of this compound Uncaging
This compound is a photolabile derivative of ABA, where the biological activity is masked by a 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group.[4] This caging group renders the ABA molecule inactive. Upon irradiation with UV light (typically around 350-365 nm), the DMNB group undergoes a photochemical reaction and is cleaved, releasing free, biologically active ABA. This rapid and localized release allows for precise initiation of the ABA signaling pathway.
Caption: Principle of light-induced activation of ABA from this compound.
Quantitative Data
The use of this compound allows for the quantification of the relationship between ABA concentration, the kinetics of its release, and the subsequent calcium response in guard cells.
Table 1: Photochemical Properties of DMNB-caged Compounds
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) at ~350 nm | 4,300 - 5,300 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) of Photolysis | 0.05 - 0.15 | [5] |
| Wavelength for Uncaging | 350 - 365 nm | [6] |
| Rate of Ca²⁺ Release (for a caged Ca²⁺) | ~20,000 s⁻¹ | [5] |
Table 2: ABA-Induced Changes in Guard Cell [Ca²⁺]cyt
| Parameter | Value | Reference |
| Resting [Ca²⁺]cyt in Guard Cells | 100 - 200 nM | [2] |
| ABA-induced increase in [Ca²⁺]cyt | 200 - 500 nM | [2] |
| Percentage of Guard Cells Responding to ABA with a Ca²⁺ increase | ~67% | [2] |
| Time to peak [Ca²⁺]cyt after ABA application | Variable (seconds to minutes) | [7] |
Experimental Protocols
Hypothetical Synthesis of this compound
Disclaimer: This is a generalized protocol based on similar syntheses of DMNB-caged carboxylic acids. The actual synthesis may require optimization.
Materials:
-
(±)-Abscisic acid (ABA)
-
4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve ABA (1 equivalent) and DMNB-OH (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the ABA/DMNB-OH solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Loading Guard Cells with this compound and a Calcium Indicator
This protocol is adapted from methods for loading AM-ester dyes into guard cells.[2]
Materials:
-
Epidermal peels from a suitable plant species (e.g., Vicia faba or Arabidopsis thaliana)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcium Green-1 AM or Fluo-4 AM stock solution (e.g., 1 mM in DMSO)
-
Loading buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl
-
Incubation solution: 10 mM MES-KOH (pH 6.15), 10 mM KCl
-
Microscope slides and coverslips
Procedure:
-
Prepare epidermal peels and mount them on a microscope slide in a drop of incubation solution.
-
Prepare the loading solution by diluting the this compound and Calcium Green-1 AM stock solutions into the loading buffer to final concentrations of 10-50 µM and 5-10 µM, respectively. Vortex briefly to mix.
-
Replace the incubation solution on the slide with the loading solution.
-
Incubate the epidermal peels in the dark at room temperature for 2-3 hours to allow for dye and caged compound uptake and de-esterification.
-
After incubation, gently wash the epidermal peels several times with fresh incubation solution to remove excess dye and this compound.
-
The preparation is now ready for microscopy.
UV Uncaging and Calcium Imaging
Equipment:
-
Inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).
-
Objective lens suitable for live-cell imaging (e.g., 20x or 40x water immersion).
-
UV light source for uncaging (e.g., a 355 nm or 365 nm laser or a UV LED) coupled to the microscope.
-
Excitation light source and filter sets for the chosen calcium indicator (e.g., 488 nm excitation for Calcium Green-1 or Fluo-4).
-
Image acquisition and analysis software.
Procedure:
-
Locate a field of view with well-loaded guard cells under the microscope using brightfield or epifluorescence imaging of the calcium indicator.
-
Start recording a time-lapse series of fluorescence images to establish a baseline of the resting [Ca²⁺]cyt.
-
Deliver a brief pulse of UV light (e.g., 100-500 ms) to a targeted guard cell or a group of cells to photorelease ABA.
-
Continue recording the fluorescence time-lapse to capture the resulting changes in [Ca²⁺]cyt.
-
For data analysis, measure the fluorescence intensity in regions of interest (ROIs) drawn around the guard cell cytoplasm over time.
-
Convert the fluorescence intensity changes to relative or absolute [Ca²⁺]cyt values, depending on the indicator used and the calibration method.
Visualizations of Experimental Workflow and Setup
Caption: Workflow for this compound uncaging and calcium imaging in guard cells.
Caption: A simplified schematic of a microscopy setup for simultaneous uncaging and imaging.
Concluding Remarks
The use of this compound in conjunction with calcium imaging provides a powerful tool for dissecting the intricacies of ABA signaling in guard cells. By offering precise control over the initiation of the signaling cascade, researchers can investigate the kinetics, spatial dynamics, and dose-dependency of the calcium response. This approach is invaluable for identifying and characterizing new components of the ABA signaling pathway and for screening compounds that may modulate stomatal function, with potential applications in agriculture and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Green-1 AM loading of Arabidopsis and Commelina guard cells [labs.biology.ucsd.edu]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Photoreactive (caged) cyclic AMP analogs induce DNA synthesis in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spatiotemporal Control of ABA Signaling in Protoplasts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, including seed dormancy, stomatal closure, and responses to abiotic stress.[1][2] The precise regulation of ABA signaling in both space and time is crucial for mounting an appropriate response to environmental cues.[3][4] Protoplasts, plant cells devoid of their cell walls, offer a versatile single-cell system for studying intracellular signaling pathways with high temporal resolution.[5][6] This document provides detailed protocols and application notes for achieving spatiotemporal control of the ABA signaling pathway in protoplasts using optogenetic and chemical biology approaches. These methods are invaluable for dissecting the dynamics of ABA signaling and for screening compounds that modulate this critical pathway.
The core ABA signaling module involves three main protein families: the PYR/PYL/RCAR ABA receptors, the type 2C protein phosphatases (PP2Cs) which act as negative regulators, and the SNF1-related protein kinases 2 (SnRK2s) that act as positive regulators.[7][8] In the absence of ABA, PP2Cs dephosphorylate and inactivate SnRK2s. The binding of ABA to PYR/PYL/RCAR receptors promotes their interaction with PP2Cs, leading to the inhibition of PP2C activity. This allows for the autophosphorylation and activation of SnRK2s, which in turn phosphorylate downstream targets, including ABRE-binding (ABF) transcription factors, to regulate the expression of ABA-responsive genes.[7][8][9]
I. Optogenetic Control of ABA Signaling
Optogenetics provides a powerful means to control cellular processes with high spatiotemporal precision using light.[10][11][12] This approach utilizes genetically encoded photosensitive proteins to regulate the activity of signaling components. Here, we describe a method to optically control the subcellular localization of a key ABA signaling component, thereby activating the pathway in a light-dependent manner.
Signaling Pathway Diagram: Optogenetic Control
Caption: Optogenetic activation of the ABA signaling pathway.
Experimental Workflow: Optogenetics
Caption: Experimental workflow for optogenetic control of ABA signaling.
Protocol: Optogenetic Activation of ABA Signaling in Protoplasts
This protocol is adapted from established methods for Arabidopsis protoplast isolation and transformation.[7][13][14][15]
1. Protoplast Isolation
-
Grow Arabidopsis thaliana (e.g., Col-0) plants for 4-5 weeks under a 12-hour photoperiod.
-
Finely slice the youngest fully expanded leaves into ~0.5-1 mm strips using a sharp razor blade.
-
Immediately place the leaf strips into an enzyme solution (see table below).
-
Vacuum infiltrate for 30 minutes and then incubate in the dark with gentle shaking (~40 rpm) for 3-4 hours.
-
Gently release protoplasts by swirling and filter the solution through a 75 µm nylon mesh into a round-bottom tube.
-
Pellet the protoplasts by centrifugation at 100 x g for 2 minutes.
-
Gently wash the protoplasts twice with W5 solution.
-
Resuspend the protoplasts in MMg solution to a final concentration of 2 x 10^5 cells/mL.
2. PEG-mediated Transformation
-
In a 2 mL microfuge tube, mix 100 µL of protoplast suspension (2 x 10^4 protoplasts) with 10-15 µg of total plasmid DNA (co-transfecting constructs for CRY2, CIB1-SnRK2.6, ABF2, and the 6xABRE::LUC reporter).
-
Gently add 110 µL of PEG solution, mix by gentle inversion, and incubate at room temperature for 10 minutes.
-
Dilute the mixture by adding 440 µL of W5 solution, mix gently, and centrifuge at 100 x g for 2 minutes.
-
Carefully remove the supernatant and resuspend the protoplasts in 1 mL of WI solution.
-
Incubate the transformed protoplasts overnight in the dark at 22°C.
3. Light Treatment and Analysis
-
Aliquot the protoplast suspension into a 96-well plate.
-
Expose the protoplasts to blue light (e.g., 470 nm) for defined periods (e.g., 0, 1, 2, 4, 6 hours). Keep a control plate in the dark.
-
At each time point, lyse the protoplasts and measure luciferase activity using a commercial luciferase assay system and a plate reader.
Solution Compositions
| Solution | Composition |
| Enzyme Solution | 1.5% (w/v) Cellulase R10, 0.4% (w/v) Macerozyme R10, 0.4 M Mannitol, 20 mM KCl, 20 mM MES (pH 5.7), 10 mM CaCl2, 0.1% (w/v) BSA.[14][15] |
| W5 Solution | 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES (pH 5.7).[7] |
| MMg Solution | 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES (pH 5.7).[7] |
| PEG Solution | 40% (w/v) PEG 4000, 0.2 M Mannitol, 100 mM CaCl2.[7] |
| WI Solution | 0.5 M Mannitol, 20 mM KCl, 4 mM MES (pH 5.7).[7] |
II. Photorelease of Caged ABA
"Caged" compounds are biologically active molecules that are rendered inert by a photolabile protecting group.[16][17] Irradiation with light of a specific wavelength cleaves this group, releasing the active molecule with high temporal and spatial control.[16] Caged ABA allows for the rapid and targeted release of ABA within the protoplast suspension, triggering the signaling cascade.[18]
Signaling Pathway Diagram: Caged ABA Release
Caption: Activation of ABA signaling via photorelease of caged ABA.
Experimental Workflow: Caged ABA
Caption: Experimental workflow for caged ABA photorelease in protoplasts.
Protocol: Spatiotemporal ABA Signaling Activation using Caged ABA
1. Protoplast Preparation and Transformation
-
Isolate Arabidopsis protoplasts as described in the optogenetics protocol.
-
Transform the protoplasts with an ABA-responsive reporter construct, such as 6xABRE::LUC.[8]
-
Resuspend the transformed protoplasts in 1 mL of WI solution and incubate overnight in the dark at 22°C to allow for reporter expression.
2. Loading of Caged ABA
-
Add caged ABA (e.g., NPE-caged ABA) to the protoplast suspension to a final concentration of 1-10 µM.
-
Incubate in the dark for 1-2 hours to allow for the compound to diffuse into the cells.
3. Photorelease and Analysis
-
Aliquot the protoplast suspension into a UV-transparent 96-well plate.
-
Expose the desired wells to a flash of UV light (e.g., 365 nm) to uncage the ABA. The duration and intensity of the flash should be optimized to control the amount of ABA released.
-
Incubate the plate in the dark.
-
At various time points post-irradiation (e.g., 0, 1, 2, 4, 6 hours), lyse the protoplasts and measure luciferase activity.
-
Include controls such as no UV exposure, no caged ABA, and treatment with active ABA.
III. Data Presentation
Quantitative data from these experiments should be summarized to facilitate comparison between different conditions.
Table 1: Example Data from Optogenetic ABA Signaling Activation
| Time of Blue Light Exposure (hours) | Relative Luciferase Units (RLU) - Dark Control | Relative Luciferase Units (RLU) - Light Treated | Fold Induction (Light/Dark) |
| 0 | 1.0 ± 0.1 | 1.1 ± 0.2 | 1.1 |
| 2 | 1.2 ± 0.1 | 5.8 ± 0.5 | 4.8 |
| 4 | 1.3 ± 0.2 | 15.2 ± 1.8 | 11.7 |
| 6 | 1.4 ± 0.2 | 25.6 ± 2.5 | 18.3 |
| Data are hypothetical and for illustrative purposes only. |
Table 2: Example Data from Caged ABA Photorelease Assay
| Time Post-UV Flash (hours) | RLU - No UV Control | RLU - UV Exposed | Fold Induction (UV/No UV) |
| 0 | 1.0 ± 0.1 | 1.2 ± 0.1 | 1.2 |
| 1 | 1.1 ± 0.2 | 8.5 ± 0.9 | 7.7 |
| 2 | 1.2 ± 0.1 | 18.9 ± 2.1 | 15.8 |
| 4 | 1.3 ± 0.2 | 22.1 ± 2.4 | 17.0 |
| Data are hypothetical and for illustrative purposes only. |
Conclusion
The methods described provide robust frameworks for the precise spatiotemporal control of ABA signaling in plant protoplasts. The optogenetic approach offers reversible control using genetically encoded components, while the caged ABA method allows for the rapid, irreversible release of the native hormone. These techniques are highly adaptable for high-throughput screening of chemical libraries to identify novel agonists or antagonists of the ABA pathway, and for fundamental research aimed at dissecting the dynamic interplay of signaling components. By combining these powerful control methods with quantitative readouts, researchers can gain deeper insights into the complex regulation of this essential plant stress response pathway.
References
- 1. Characterization of Organellar-Specific ABA Responses during Environmental Stresses in Tobacco Cells and Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Spatio-Temporal Understanding of Growth Regulation during the Salt Stress Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for Isolation and Transfection of Arabidopsis Protoplast for Sucrose Feeding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoplast Regeneration and Its Use in New Plant Breeding Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Optogenetic control of intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optogenetic control of intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protoplast isolation and PEG-mediated transformation [protocols.io]
- 14. bsw3.naist.jp [bsw3.naist.jp]
- 15. Protoplast isolation and transfection in a 96-well plate [protocols.io]
- 16. nathan.instras.com [nathan.instras.com]
- 17. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Light control of cellular processes by using photocaged abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ABA-DMNB in Studying Abiotic Stress Responses: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 4,5-dimethoxy-2-nitrobenzyl-abscisic acid (ABA-DMNB), a caged form of the plant hormone abscisic acid (ABA), in the investigation of abiotic stress responses in plants. The ability to precisely control the release of ABA in space and time using light makes this compound a powerful tool for dissecting the complex signaling pathways that govern plant adaptation to environmental challenges.
Introduction to this compound
This compound is a photolabile derivative of ABA. The DMNB caging group renders the ABA molecule biologically inactive. Upon irradiation with UV light (typically around 365 nm), the DMNB group is cleaved, rapidly releasing free, biologically active ABA.[1] This "uncaging" process allows for acute and localized application of ABA, overcoming the limitations of traditional exogenous application methods which can lack spatial and temporal precision.
The primary advantages of using this compound in abiotic stress research include:
-
High Spatiotemporal Resolution: ABA can be released in specific cells or subcellular regions at precise time points.
-
Rapid Induction of Responses: The fast release kinetics of ABA from this compound enables the study of rapid signaling events.
-
Control over Dosage: The amount of released ABA can be modulated by controlling the intensity and duration of the UV light exposure.
-
Reduced Off-Target Effects: By localizing the release of ABA, systemic effects that may confound experimental results can be minimized.
Core ABA Signaling Pathway in Abiotic Stress
The perception of ABA, whether released from this compound or produced endogenously in response to stress, initiates a well-characterized signaling cascade. This pathway is central to the regulation of numerous downstream responses, including stomatal closure and the expression of stress-responsive genes.
Caption: Core ABA signaling pathway initiated by abiotic stress or this compound uncaging.
Quantitative Data from this compound Application
The precise control offered by this compound allows for the quantitative assessment of various physiological and molecular responses. The following tables provide examples of how to structure quantitative data obtained from experiments using this compound.
Table 1: Stomatal Aperture Response to Photo-released ABA
| Treatment | Time After Uncaging (min) | Stomatal Aperture (µm) ± SE | Percent Closure (%) |
| Control (No UV) | 0 | 3.2 ± 0.2 | 0 |
| Control (No UV) | 60 | 3.1 ± 0.3 | 3.1 |
| This compound (10 µM) + UV | 15 | 2.1 ± 0.2 | 34.4 |
| This compound (10 µM) + UV | 30 | 1.5 ± 0.1 | 53.1 |
| This compound (10 µM) + UV | 60 | 0.8 ± 0.1 | 75.0 |
| Free ABA (10 µM) | 60 | 0.9 ± 0.2 | 71.9 |
Note: This is example data. Actual results will vary depending on the plant species, experimental conditions, and UV light source.
Table 2: Induction of Stress-Responsive Gene Expression by Photo-released ABA
| Gene | Treatment | Fold Change (vs. Control) ± SD |
| RD29A | This compound (10 µM) + UV (3h) | 15.2 ± 1.8 |
| RD29A | Free ABA (10 µM) (3h) | 18.5 ± 2.1 |
| KIN1 | This compound (10 µM) + UV (3h) | 8.7 ± 0.9 |
| KIN1 | Free ABA (10 µM) (3h) | 10.1 ± 1.2 |
| Actin | This compound (10 µM) + UV (3h) | 1.1 ± 0.2 |
| Actin | Free ABA (10 µM) (3h) | 1.0 ± 0.1 |
Note: This is example data. Gene expression can be quantified using RT-qPCR. Fold change is calculated relative to a mock-treated (no UV, no ABA) control. Actin is a common reference gene.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study abiotic stress responses in plants.
Protocol 1: Stomatal Aperture Assay in Epidermal Peels
This protocol describes how to measure changes in stomatal aperture in response to the photo-release of ABA from this compound.
Materials:
-
Arabidopsis thaliana or Vicia faba plants (well-watered, grown under controlled conditions)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
MES-KCl buffer (10 mM MES, 50 mM KCl, pH 6.15)
-
Microscope slides and coverslips
-
Forceps and razor blades
-
Fluorescence microscope with a UV light source (e.g., mercury lamp with a 365 nm filter)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Epidermal Peels:
-
Excise a mature leaf from a healthy plant.
-
Gently peel the abaxial (lower) epidermis using forceps.
-
Immediately float the epidermal peels in MES-KCl buffer in a petri dish.
-
Incubate the peels under light for 2-3 hours to ensure stomata are open.
-
-
This compound Treatment:
-
Transfer the epidermal peels to a fresh solution of MES-KCl buffer containing the desired final concentration of this compound (e.g., 10 µM).
-
Include a control group with buffer only and another with free ABA at the same concentration.
-
Incubate in the dark for at least 30 minutes to allow for uptake of the caged compound.
-
-
Photo-uncaging and Imaging:
-
Mount an epidermal peel on a microscope slide with a drop of the treatment solution.
-
Locate a field of view with several open stomata under bright-field illumination.
-
Capture a "time 0" image.
-
Expose the field of view to UV light (365 nm) for a predetermined duration (e.g., 1-2 minutes). The optimal duration should be determined empirically to maximize uncaging while minimizing photodamage.[1]
-
Capture images at regular intervals (e.g., 5, 15, 30, 60 minutes) after UV exposure to monitor stomatal closure.
-
-
Data Analysis:
-
Use image analysis software to measure the width and length of the stomatal pore.
-
Calculate the stomatal aperture (width/length ratio) or simply use the width.
-
For each time point and treatment, measure at least 50 stomata.
-
Calculate the average stomatal aperture and standard error.
-
Present the data in a table and/or graph.
-
Caption: Experimental workflow for the stomatal aperture assay using this compound.
Protocol 2: Transient Gene Expression Assay in Arabidopsis Protoplasts
This protocol outlines the use of this compound to study the induction of a reporter gene under the control of an ABA-responsive promoter in Arabidopsis mesophyll protoplasts.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
Enzyme solution (e.g., 1% Cellulase R10, 0.25% Macerozyme R10 in a mannitol-based buffer)
-
W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)
-
MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)
-
PEG-calcium solution (40% PEG 4000, 0.2 M mannitol, 100 mM CaCl2)
-
Reporter plasmid (e.g., pRD29A::LUC, where LUC is luciferase)
-
This compound stock solution
-
UV light source
-
Luminometer or plate reader capable of measuring luminescence
Procedure:
-
Protoplast Isolation:
-
Finely slice leaves of Arabidopsis with a sharp razor blade.
-
Incubate the leaf slices in the enzyme solution in the dark with gentle shaking for 3-4 hours.
-
Filter the protoplast suspension through a nylon mesh (e.g., 75 µm) to remove undigested tissue.
-
Pellet the protoplasts by gentle centrifugation and wash twice with W5 solution.
-
Resuspend the protoplasts in MMg solution and determine the concentration using a hemocytometer.
-
-
Protoplast Transfection:
-
In a microfuge tube, mix the protoplasts with the reporter plasmid DNA.
-
Add an equal volume of PEG-calcium solution, mix gently, and incubate for 15-30 minutes at room temperature.
-
Dilute the transfection mixture with W5 solution, pellet the protoplasts, and resuspend them in an appropriate incubation buffer (e.g., W5 with 0.5 M mannitol).
-
-
This compound Treatment and Uncaging:
-
Aliquot the transfected protoplasts into a multi-well plate.
-
Add this compound to the desired final concentration (e.g., 10 µM) to the treatment wells.
-
Incubate the plate in the dark for several hours (e.g., 4-6 hours) to allow for reporter gene expression to begin.
-
Expose the designated wells to UV light (365 nm) for a defined period to uncage the ABA. The light source can be a UV lamp positioned above the plate or a microscope objective for more targeted delivery.
-
-
Reporter Gene Assay:
-
After an additional incubation period in the dark (e.g., 3-6 hours) to allow for protein synthesis, lyse the protoplasts.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.
-
-
Data Analysis:
-
Calculate the fold induction of reporter gene expression in the UV-treated samples compared to the non-UV-treated controls.
-
Present the data in a table or bar chart.
-
Caption: Workflow for transient gene expression assay in protoplasts using this compound.
Concluding Remarks
The use of this compound provides a sophisticated approach to unravel the intricate details of ABA-mediated abiotic stress responses in plants. By enabling precise control over the application of this key stress hormone, researchers can investigate the kinetics, localization, and dose-dependency of downstream signaling events with unprecedented detail. The protocols and guidelines presented here offer a starting point for the successful implementation of this powerful technology in a variety of plant systems. As with any technique, empirical optimization of parameters such as this compound concentration and UV exposure conditions will be crucial for achieving robust and reproducible results.
References
Illuminating Plant Development: Techniques for Targeted Photorelease of ABA in Specific Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that governs a wide array of physiological and developmental processes in plants, including seed dormancy, germination, stomatal closure, and stress responses. Understanding the precise spatiotemporal dynamics of ABA signaling at the cellular level is crucial for deciphering its complex roles. The use of caged compounds, which are biologically inert molecules that release an active substance upon light stimulation, offers unparalleled control over the delivery of signaling molecules. This document provides detailed application notes and protocols for the targeted photorelease of ABA in specific cells, enabling researchers to investigate its function with high precision.
The key to this technology lies in the use of photosensitive "caging" groups that are chemically attached to the ABA molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing active ABA in a defined area and timeframe. This approach allows for the manipulation of ABA signaling at the single-cell level, providing insights that are unattainable with traditional methods of hormone application.
Photosensitive Cages for Abscisic Acid
Several photosensitive protecting groups, or "cages," can be utilized to inactivate ABA. The choice of cage depends on the specific experimental requirements, such as the desired wavelength for uncaging, the required speed of release, and the tolerance of the biological system to the uncaging conditions. Here, we focus on two prominent examples: 4,5-Dimethoxy-2-nitrobenzyl (DMNB) and coumarin-based cages.
Data Presentation: Comparison of Caged ABA Compounds
The selection of an appropriate caged ABA compound is critical for the success of photorelease experiments. The following table summarizes the key quantitative data for DMNB-caged ABA and a representative coumarin-caged ABA, allowing for an informed decision based on experimental needs.
| Photochemical Property | DMNB-caged ABA | Coumarin-caged ABA |
| Maximum Absorption Wavelength (λmax) | ~350 nm | ~400-450 nm |
| Uncaging Wavelength | ~365 nm (UV-A) | ~405 nm (Visible) |
| Quantum Yield (Φ) | ~0.01 - 0.1 | ~0.1 - 0.3 |
| Two-Photon Cross-Section (δ) | Moderate | High |
| Release Rate | Milliseconds | Microseconds to Milliseconds |
| Solubility | Good in organic solvents, moderate in aqueous solutions | Generally good in aqueous solutions |
Experimental Protocols
Synthesis of DMNB-caged Abscisic Acid
This protocol describes the synthesis of 4,5-Dimethoxy-2-nitrobenzyl-abscisic acid ester (DMNB-caged ABA).
Materials:
-
Abscisic acid (ABA)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve abscisic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the DMNB-Br solution to the ABA solution dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature overnight in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure DMNB-caged ABA.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Loading of Caged ABA into Plant Cells
The delivery of caged ABA into specific cells is a critical step. Two common methods are protoplast transformation and microinjection.
This method is suitable for delivering caged ABA to a population of single cells.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Enzyme solution (e.g., cellulase, macerozyme)
-
W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)
-
MMg solution (0.4 M mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)
-
PEG solution (40% (w/v) PEG 4000, 0.2 M mannitol, 100 mM CaCl₂)
-
DMNB-caged ABA stock solution (in DMSO)
-
Protoplast culture medium
Procedure:
-
Isolate protoplasts from the desired plant tissue by enzymatic digestion.
-
Wash the protoplasts with W5 solution and resuspend them in MMg solution at a density of 1-2 x 10⁵ cells/mL.
-
Add the DMNB-caged ABA stock solution to the protoplast suspension to a final concentration of 10-100 µM.
-
Gently mix and add an equal volume of PEG solution.
-
Incubate for 15-30 minutes at room temperature to allow for uptake.
-
Gently wash the protoplasts twice with W5 solution to remove excess caged ABA and PEG.
-
Resuspend the protoplasts in culture medium and proceed with the photorelease experiment.
Microinjection allows for the precise delivery of caged ABA into a single, targeted cell within intact tissue.
Materials:
-
Micromanipulator and microinjection system
-
Glass micropipettes
-
DMNB-caged ABA solution (1-10 mM in injection buffer, e.g., 10 mM KCl, 2 mM MES, pH 7.0)
-
Plant material mounted on a microscope slide
Procedure:
-
Pull glass micropipettes to a fine tip (0.1-0.5 µm diameter).
-
Backfill the micropipette with the DMNB-caged ABA solution.
-
Mount the plant tissue on a microscope stage.
-
Under microscopic guidance, carefully insert the micropipette into the target cell.
-
Apply a small amount of pressure to inject the caged ABA into the cytoplasm.
-
Withdraw the micropipette carefully.
-
Allow the cell to recover for a short period before photorelease.
Targeted Photorelease of ABA
This protocol describes the light-induced release of ABA in a targeted cell.
Materials:
-
Inverted microscope equipped with a UV light source (e.g., mercury lamp with a 365 nm filter for DMNB) or a two-photon laser.
-
Objective with high numerical aperture (NA).
-
Digital camera for imaging.
-
Software for controlling the light source and image acquisition.
-
Cells loaded with caged ABA.
Procedure:
-
Identify the target cell(s) under the microscope.
-
Focus on the desired intracellular region for photorelease.
-
For one-photon uncaging, open a shutter to expose the targeted region to a brief pulse of UV light (e.g., 10-500 ms).
-
For two-photon uncaging, scan the target region with a focused near-infrared (NIR) laser beam.
-
Simultaneously or subsequently, record the cellular response using a fluorescent reporter or by observing morphological changes.
-
Analyze the temporal and spatial dynamics of the ABA-induced response.
Visualizations
ABA Signaling Pathway
Application Notes and Protocols for Investigating Gene Expression Changes Post-ABA Release from ABA-DMNB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the caged abscisic acid compound, ABA-DMNB, for the precise spatiotemporal investigation of gene expression changes following the controlled release of abscisic acid (ABA). The protocols detailed below are designed to facilitate the application of this powerful tool in plant biology and related fields.
Introduction to this compound
Abscisic acid (ABA) is a key phytohormone that regulates numerous aspects of plant growth, development, and stress responses. Studying the direct and immediate effects of ABA on gene expression has been challenging due to the difficulty of rapidly and precisely altering its concentration at a specific location. This compound is a "caged" form of ABA, where the ABA molecule is rendered biologically inactive by conjugation to a photolabile 2-(3,4-dimethoxyphenyl)-5-nitromethyl (DMNB) group.[1] This caging group can be removed by irradiation with UV light (typically around 365 nm), leading to the rapid release of active ABA.[1] This technology allows for unprecedented spatiotemporal control over ABA signaling, enabling researchers to investigate the immediate downstream transcriptional events in specific cells or tissues.
ABA Signaling Pathway
The release of ABA from this compound initiates a well-characterized signaling cascade. In the absence of ABA, protein phosphatases type 2C (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). Upon ABA binding to its receptors (PYR/PYL/RCAR), these receptors undergo a conformational change that allows them to bind to and inhibit PP2Cs. This relieves the inhibition of SnRK2s, which then become active and phosphorylate downstream targets, including ABA-responsive element (ABRE)-binding transcription factors (ABFs/AREBs). These activated transcription factors then modulate the expression of a wide array of ABA-responsive genes.
Figure 1: Simplified ABA signaling pathway leading to gene expression changes.
Experimental Workflow for this compound Application
The general workflow for using this compound to study gene expression involves several key steps, from sample preparation to data analysis. This process allows for the precise induction of ABA signaling and the subsequent capture of transcriptional responses.
Figure 2: General experimental workflow for using this compound.
Quantitative Data on ABA-Responsive Gene Expression
While specific quantitative data for gene expression changes following this compound uncaging in plants is not yet widely published, data from exogenous ABA application studies provide a valuable reference for expected outcomes. The following table summarizes the fold change in expression of several well-known ABA-responsive genes in Arabidopsis thaliana seedlings after treatment with 100 µM ABA for 5 hours.
| Gene ID | Gene Name | Function | Fold Change (vs. Control) | Reference |
| AT5G66400 | RD29A | Dehydration-responsive protein | ~150 | [2] |
| AT1G52310 | RD29B | Dehydration-responsive protein | ~100 | [2] |
| AT1G01470 | KIN2 | Cold-regulated protein | ~75 | [2] |
| AT2G40220 | RAB18 | ABA-responsive protein | ~120 | [2] |
| AT4G34000 | RD20 | Cysteine protease | ~25 | [2] |
| AT5G42540 | RD26 | NAC transcription factor | ~30 | [2] |
| AT4G36010 | ABF3 | bZIP transcription factor | ~8 | [2] |
| AT2G36270 | ABI5 | bZIP transcription factor | ~6 | [2] |
Table 1: Representative Fold Changes of ABA-Responsive Genes in Arabidopsis thaliana
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (synthesis based on Jones et al., 2015 or commercially available)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Application of this compound to Plant Material and Photorelease
This protocol is a generalized guide and may require optimization depending on the plant species and experimental setup. It is adapted from principles used in mammalian cells and caged cytokinin experiments in plants.
Materials:
-
Plant material (e.g., Arabidopsis thaliana seedlings, tobacco BY-2 cells, or protoplasts)
-
Growth medium appropriate for the plant material
-
This compound stock solution (10 mM in DMSO)
-
UV light source (e.g., 365 nm LED or lamp, or a multiphoton confocal microscope for single-cell resolution)
-
Control solution (DMSO in growth medium)
-
Liquid nitrogen
-
Sterile petri dishes or multi-well plates
Procedure:
-
Plant Material Preparation: Grow plant material under standard conditions. For seedlings, use sterile liquid or solid media. For cell suspensions or protoplasts, ensure they are in the logarithmic growth phase.
-
Incubation with this compound:
-
Dilute the 10 mM this compound stock solution in the growth medium to a final working concentration (e.g., 10 µM). A concentration range of 1-50 µM can be tested to determine the optimal concentration for your system.
-
As a negative control, prepare a mock solution containing the same concentration of DMSO in the growth medium.
-
Incubate the plant material with the this compound or control solution in the dark for a sufficient period to allow for uptake (e.g., 1-4 hours). This step should be optimized.
-
-
Photorelease of ABA:
-
Expose the plant material to UV light (365 nm) for a defined period. The duration and intensity of UV exposure will need to be optimized to achieve sufficient uncaging without causing significant photodamage. A starting point could be 1-5 minutes of irradiation.[1]
-
For single-cell or tissue-specific release, a multiphoton confocal microscope can be used to focus the UV light to a specific region of interest.
-
Keep the control samples in the dark during the irradiation period.
-
-
Time-Course Sampling:
-
After UV irradiation, collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of gene expression changes.
-
Immediately flash-freeze the collected samples in liquid nitrogen to halt biological processes.
-
Store samples at -80°C until RNA extraction.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
Materials:
-
Frozen plant samples
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen plant samples using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers for your target genes and at least two stable reference genes.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound treated and control samples at each time point.
-
Conclusion
The use of this compound provides a powerful approach to dissect the spatiotemporal dynamics of ABA-mediated gene expression in plants. The ability to precisely control the release of ABA in living cells and tissues opens up new avenues for understanding the immediate and localized transcriptional responses to this crucial phytohormone. The protocols and information provided here serve as a foundation for researchers to design and implement experiments using this innovative tool.
References
Application Notes and Protocols for Combining ABA-DMNB with Microscopy Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4,5-Dimethoxy-2-nitrobenzyl-caged abscisic acid (ABA-DMNB) in conjunction with advanced microscopy techniques. This combination allows for the precise spatiotemporal control of abscisic acid (ABA) release, enabling detailed investigation of its signaling pathways and physiological effects in live cells. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs and cell types.
Introduction to this compound and Photorelease
This compound is a photolabile "caged" compound that renders the plant hormone ABA biologically inactive. The DMNB caging group can be cleaved by ultraviolet (UV) light, typically around 365 nm, releasing free, active ABA in a controlled manner.[1] This "uncaging" technique, when coupled with microscopy, provides a powerful tool to study dynamic cellular processes with high spatial and temporal resolution.[2][3][4] By directing a focused UV light source to a specific region of interest within a sample, researchers can trigger ABA signaling in a single cell or even a subcellular compartment, while observing the downstream effects in real-time using various microscopy modalities.[5][6]
Core Applications
-
Dissecting ABA Signaling Pathways: Precisely initiate the ABA signaling cascade at specific subcellular locations to investigate the spatiotemporal dynamics of downstream signaling components.
-
Studying Stomatal Regulation: Trigger stomatal closure with localized ABA release in guard cells to analyze the mechanics and signaling events involved in this critical plant response.
-
Investigating Stress Responses: Mimic localized stress signals by photoreleasing ABA to study the cellular responses to abiotic stresses like drought and salinity with high precision.
-
Drug Discovery and Screening: Evaluate the efficacy of compounds that modulate the ABA signaling pathway by observing their effects on cellular responses following controlled ABA release.
Quantitative Data Summary
Table 1: Quantification of ABA-Induced Reporter Gene Expression in Rice Protoplasts
| Treatment | ABA Concentration (µM) | Incubation Time (h) | Relative Luciferase Activity (Fold Change) | Standard Deviation |
| Control | 0 | 4 | 1.0 | 0.1 |
| ABA | 5 | 4 | 7.2 | 0.5 |
| ABA | 10 | 4 | 8.6 | 0.7 |
| ABA | 20 | 4 | 10.0 | 0.9 |
Data adapted from studies on ABA-dependent gene expression.[7]
Table 2: ABA-Induced Changes in Cytosolic Calcium Concentration in Tobacco Protoplasts
| Treatment | Time Post-Uncaging (s) | Peak [Ca²⁺]cyt (nM) | Standard Error |
| Pre-uncaging | 0 | 50 | 5 |
| Post-uncaging | 30 | 150 | 12 |
| Post-uncaging | 60 | 120 | 10 |
| Post-uncaging | 120 | 80 | 7 |
Illustrative data based on typical calcium imaging experiments in response to ABA.[3][8]
Experimental Protocols
Protocol 1: Live-Cell Imaging of ABA-Induced Gene Expression in Plant Protoplasts
This protocol describes the use of this compound to induce the expression of an ABA-responsive reporter gene in plant protoplasts, followed by quantification using fluorescence microscopy.
Materials:
-
This compound (stock solution in DMSO)
-
Plant protoplasts (e.g., from Arabidopsis thaliana or rice)
-
Reporter plasmid (e.g., pRab16A-fLUC)[7]
-
Transfection reagent (e.g., PEG-calcium)
-
Microscope-compatible culture dishes
-
Inverted fluorescence microscope with a UV light source (e.g., 365 nm LED or laser) and appropriate filters for the reporter protein (e.g., GFP or Luciferase substrate).
Procedure:
-
Protoplast Preparation and Transfection:
-
Isolate protoplasts from the desired plant tissue following established protocols.
-
Transfect the protoplasts with the ABA-responsive reporter plasmid.
-
Plate the transfected protoplasts in microscope-compatible dishes and allow for recovery and initial gene expression (typically 12-16 hours).
-
-
Loading of this compound:
-
Prepare a working solution of this compound in a suitable buffer. The final concentration will need to be optimized but can range from 10 µM to 100 µM.
-
Gently replace the culture medium with the this compound-containing solution.
-
Incubate the protoplasts in the dark for at least 30 minutes to allow for diffusion of the caged compound.
-
-
Microscopy and Uncaging:
-
Mount the dish on the microscope stage.
-
Identify a field of view with healthy, transfected protoplasts.
-
Acquire a pre-uncaging image of the reporter fluorescence.
-
Use the UV light source to illuminate a specific region of interest (ROI) or the entire field of view to photorelease ABA. The duration and intensity of the UV exposure must be optimized to achieve sufficient uncaging without causing photodamage.[9]
-
Immediately after uncaging, begin time-lapse imaging of the reporter fluorescence to monitor the induction of gene expression.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual protoplasts over time using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the fold change in fluorescence relative to the pre-uncaging levels.
-
Present the data in a structured table (see Table 1 for an example).
-
Protocol 2: Imaging of ABA-Induced Calcium Dynamics
This protocol details the use of this compound to trigger and visualize changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
This compound
-
Plant cells or tissue expressing a genetically encoded calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Confocal or spinning disk microscope equipped with a UV uncaging system and appropriate lasers and filters for the calcium indicator.
Procedure:
-
Sample Preparation:
-
Prepare the plant material (e.g., protoplasts, root tips, or epidermal peels) expressing or loaded with the calcium indicator.
-
Mount the sample in a suitable imaging chamber.
-
-
This compound Loading:
-
Incubate the sample with this compound in the dark as described in Protocol 1.
-
-
Microscopy and Uncaging:
-
On the microscope, locate the target cells for uncaging.
-
Acquire a baseline time-lapse of the calcium indicator fluorescence.
-
Deliver a brief pulse of UV light to a defined ROI to photorelease ABA.
-
Continue time-lapse imaging to capture the resulting calcium transient.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity of the calcium indicator within the ROI over time.
-
Convert fluorescence changes to calcium concentrations if calibration is possible.
-
Summarize the peak calcium concentration and the dynamics of the response in a table (see Table 2 for an example).
-
Visualizations
ABA Signaling Pathway```dot
Caption: General experimental workflow.
References
- 1. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Organellar-Specific ABA Responses during Environmental Stresses in Tobacco Cells and Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circuit mapping by ultraviolet uncaging of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization and reconstitution of ABA signaling components using transient gene expression in rice protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABA-activated low-nanomolar Ca2+–CPK signalling controls root cap cycle plasticity and stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
Application Notes and Protocols for ABA-DMNB in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental use of ABA-DMNB, a caged form of the phytohormone abscisic acid (ABA), in conjunction with patch-clamp electrophysiology. This technique allows for the precise spatiotemporal control of ABA application, enabling detailed investigation of its effects on ion channel activity and cellular electrophysiology.
Introduction
Abscisic acid (ABA) is a plant hormone crucial for regulating various physiological processes, including responses to environmental stress. In recent years, ABA has been identified as a signaling molecule in animal cells, with roles in inflammation, immune response, and neuronal function.[1][2][3] The ability to precisely control the application of ABA is essential for elucidating its mechanisms of action. This compound is a chemically modified version of ABA that is biologically inactive due to the presence of a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group. Upon exposure to ultraviolet (UV) light, the DMNB cage is cleaved, releasing active ABA with high temporal and spatial resolution.[2] This property makes this compound an invaluable tool for studying the acute effects of ABA on cellular electrophysiology using the patch-clamp technique.
Principle of this compound Uncaging
The DMNB caging group renders the ABA molecule inactive. Photolysis, induced by UV light, breaks the covalent bond between the DMNB group and ABA, leading to the rapid release of the active hormone. This process allows for the precise delivery of ABA to a specific cell or subcellular region being monitored by a patch-clamp electrode.
ABA Signaling Pathway and Ion Channel Modulation
In various cell types, ABA signaling is initiated by its binding to receptors, which triggers a downstream cascade leading to the modulation of ion channel activity. A key signaling pathway involves the following components:
-
Receptors: Pyrabactin Resistance 1 (PYR1)/PYR1-Like (PYL)/Regulatory Components of ABA Receptors (RCARs).
-
Negative Regulators: Type 2C Protein Phosphatases (PP2Cs).
-
Positive Regulators: SNF1-Related Protein Kinases 2 (SnRK2s).
In the absence of ABA, PP2Cs are active and inhibit the activity of SnRK2s. When ABA binds to PYR/PYL/RCAR receptors, it promotes the formation of a complex with PP2Cs, leading to the inhibition of PP2C activity. This relieves the inhibition of SnRK2s, allowing them to become active and phosphorylate downstream targets, including ion channels.
The following diagram illustrates the core ABA signaling pathway leading to ion channel modulation:
Quantitative Data Summary
While direct quantitative data for this compound in patch-clamp electrophysiology is not yet extensively published, the following table summarizes the key components of the ABA signaling pathway and their known effects on ion channels, which can be investigated using this technique.
| Component | Role in ABA Signaling | Effect on Ion Channels | Expected Electrophysiological Outcome |
| PYR/PYL/RCARs | ABA Receptors | Initiates the signaling cascade | Indirectly leads to changes in ion channel currents |
| PP2Cs | Negative Regulators | Dephosphorylates and inactivates SnRK2s | Prevents modulation of ion channels in the absence of ABA |
| SnRK2s | Positive Regulators | Phosphorylates and modulates various ion channels | Activation or inhibition of specific ion currents |
| SLAC1 | Anion Channel | Activated by SnRK2s | Outward anion current, leading to depolarization |
| KAT1 | Inward-rectifying K+ Channel | Inhibited by SnRK2s | Reduction of inward K+ current |
Experimental Protocols
Materials and Reagents
-
This compound (store at -20°C, protected from light)
-
Cell culture reagents or freshly prepared tissue slices
-
External (extracellular) solution (e.g., Artificial Cerebrospinal Fluid - ACSF)
-
Internal (intracellular) solution for the patch pipette
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for patch pipettes
-
UV light source (e.g., xenon arc lamp or UV LED) with appropriate filters (355-366 nm) and a shutter system
-
Data acquisition hardware and software
Protocol 1: Preparation of this compound Stock Solution
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to make a high-concentration stock solution (e.g., 10-50 mM).
-
Protect the stock solution from light by wrapping the vial in aluminum foil.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound
-
Prepare your cellular preparation (cultured cells or acute tissue slices) and place it in the recording chamber of the patch-clamp setup.
-
Continuously perfuse the preparation with oxygenated external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the patch pipette with the appropriate internal solution.
-
Add this compound to the external solution at the desired final concentration. Note: The optimal concentration needs to be determined empirically, but a starting range of 10-100 µM is recommended based on the use of other DMNB-caged compounds.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Record baseline electrical activity (current-clamp or voltage-clamp mode).
-
Position the UV light source to illuminate the cell of interest.
Protocol 3: Photorelease of ABA
-
Deliver a brief pulse of UV light (e.g., 10-500 ms) to the cell through the microscope objective. Note: The optimal light intensity and duration must be determined empirically to achieve sufficient uncaging without causing photodamage.
-
Simultaneously record the electrophysiological response of the cell.
-
Wash out the this compound-containing solution and perfuse with a control solution to observe recovery.
Experimental Workflow
The following diagram outlines the general workflow for an experiment using this compound in patch-clamp electrophysiology.
Troubleshooting and Considerations
-
Photodamage: Excessive UV exposure can damage cells. Use the lowest effective light intensity and duration. Monitor cell health throughout the experiment.
-
Incomplete Uncaging: Insufficient UV light will result in a low concentration of released ABA. Calibrate your light source and optimize exposure parameters.
-
Compound Stability: Protect this compound from ambient light to prevent premature uncaging.
-
Control Experiments: Perform control experiments with UV light application in the absence of this compound to ensure that the observed effects are not due to the light itself. Also, apply ABA directly (without uncaging) to confirm that the cells are responsive.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate roles of ABA in cellular electrophysiology with high precision and control.
References
- 1. Phytohormone abscisic acid elicits positive effects on harmaline‐induced cognitive and motor disturbances in a rat model of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytohormone Abscisic Acid Improves Spatial Memory and Synaptogenesis Involving NDR1/2 Kinase in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Implications of the Phytohormone Abscisic Acid in Human Health Improvement at the Central Nervous System [meddocsonline.org]
Application Notes and Protocols for Utilizing ABA-DMNB in Plant-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ABA-DMNB, a photocaged version of the plant hormone abscisic acid (ABA), to investigate plant-pathogen interactions. The ability to release ABA with high spatiotemporal precision using UV light makes this compound a powerful tool to dissect the complex role of ABA in plant defense signaling.
Introduction to this compound
Abscisic acid (ABA) is a central regulator of plant growth, development, and stress responses, including immunity to pathogens. Its role in plant-pathogen interactions is multifaceted, at times bolstering defenses and at other times being manipulated by pathogens to promote susceptibility. Traditional methods of applying ABA exogenously lack the precision to study localized and rapid signaling events. This compound (4,5-dimethoxy-2-nitrobenzyl abscisate) overcomes this limitation. The "cage" molecule, DMNB, renders ABA inactive until it is cleaved by UV light at a wavelength of approximately 365 nm, releasing active ABA. This allows for precise control over the timing and location of ABA release, enabling the detailed study of its downstream effects on plant immunity.
Key Applications in Plant-Pathogen Interactions
-
Investigating the role of ABA in stomatal-based defense: Inducing stomatal closure in specific regions of a leaf to determine its effect on pathogen entry.
-
Dissecting localized defense responses: Activating ABA signaling in a small population of cells to study the induction of localized defense mechanisms such as callose deposition and the production of reactive oxygen species (ROS).
-
Elucidating ABA signaling pathways: Triggering rapid ABA signaling to identify and characterize downstream signaling components involved in plant defense.
-
Screening for compounds that modulate ABA-mediated immunity: Using a controlled ABA stimulus to test the efficacy of compounds that may enhance or suppress ABA-dependent defense responses.
Data Presentation
The following tables summarize quantitative data from representative experiments investigating the effect of ABA on key plant defense responses. These data can serve as a benchmark for experiments utilizing this compound.
Table 1: Effect of ABA on Stomatal Aperture
| Treatment | Time Post-Treatment | Stomatal Aperture (µm) |
| Mock (Control) | 2 hours | 2.52 ± 0.15 |
| 10 µM ABA | 2 hours | 1.48 ± 0.11[1] |
| 1 µM ABA | 3 hours | 0.6 ± 0.1[2] |
Table 2: ABA-Induced Reactive Oxygen Species (ROS) Production in Guard Cells
| Treatment | Time Post-Treatment | Relative DCF Fluorescence Intensity (%) |
| Mock (Control) | 45 minutes | 100 |
| 20 µM ABA | 45 minutes | 250 - 280[3] |
Table 3: ABA-Mediated Callose Deposition in Response to Pathogen Elicitor (flg22)
| Plant Genotype | Treatment | Callose Deposits per mm² |
| Wild-Type (Col-0) | Mock | ~50 |
| Wild-Type (Col-0) | 1 µM flg22 | ~250 |
| aba mutant | 1 µM flg22 | ~150 |
(Note: Data are representative and may vary depending on experimental conditions and plant species.)
Table 4: Effect of ABA on Pathogen Growth (Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana)
| Plant Treatment | Days Post-Infection | Bacterial Titer (cfu/cm²) |
| Mock (Control) | 3 | ~1 x 10⁵ |
| 100 µM ABA Pre-treatment | 3 | ~1 x 10⁶[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (4,5-dimethoxy-2-nitrobenzyl abscisate)
This protocol is adapted from general methods for the synthesis of DMNB-caged carboxylic acids.
Materials:
-
(+)-Abscisic acid (ABA)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve ABA in anhydrous DMF.
-
Add 1.1 equivalents of TEA or DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add 1.0 equivalent of DMNB-Br to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the identity and purity of the product using ¹H NMR and mass spectrometry.
Protocol 2: Preparation and Application of this compound Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MES buffer (e.g., 10 mM MES-KOH, pH 6.15)
-
Micropipette or a fine brush
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store in the dark at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in MES buffer. Keep the solution in the dark to prevent premature uncaging.
-
Apply a small droplet (e.g., 0.2-1 µL) of the this compound solution to the specific area of the plant tissue (e.g., leaf epidermis) using a micropipette or a fine brush.
-
Allow the solution to be taken up by the tissue for a defined period (e.g., 30-60 minutes) in the dark.
Protocol 3: UV Uncaging of this compound on Plant Tissue
Materials:
-
UV light source with a peak output around 365 nm (e.g., a mercury arc lamp with appropriate filters or a 365 nm LED).
-
Microscope with an epifluorescence attachment (optional, for precise targeting).
-
Shutter system to control the duration of UV exposure.
Procedure:
-
Mount the plant tissue treated with this compound on a microscope slide or in a suitable holder.
-
Focus on the target area.
-
Expose the target area to a pulse of UV light (365 nm). The duration and intensity of the UV pulse will need to be optimized for the specific experimental setup and desired ABA concentration. A starting point could be a 30-60 second exposure.
-
Immediately proceed with the downstream experiment (e.g., pathogen inoculation, imaging).
Note on Calibration: The amount of released ABA is dependent on the quantum yield of the photolysis reaction, the concentration of this compound, and the intensity and duration of the UV light. It is recommended to calibrate the uncaging efficiency using HPLC or a biological assay with known concentrations of ABA.
Protocol 4: Pathogen Infection Assay after Localized ABA Release
This protocol describes a general method for pathogen infection following the uncaging of this compound.
Materials:
-
Plant of interest (e.g., Arabidopsis thaliana)
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at OD₆₀₀ = 0.002 in 10 mM MgCl₂)
-
Syringe without a needle or a fine spray bottle
Procedure:
-
Apply and uncage this compound on the desired area of the leaf as described in Protocols 2 and 3.
-
Immediately following uncaging, inoculate the leaf with the pathogen suspension. This can be done by gently pressing the syringe against the abaxial side of the leaf and infiltrating a small area or by spraying the entire plant.
-
Incubate the plants under conditions conducive to disease development (e.g., high humidity).
-
At desired time points (e.g., 24, 48, 72 hours post-inoculation), assess disease symptoms and quantify pathogen growth. Pathogen growth can be quantified by serial dilutions and plating of tissue homogenates to count colony-forming units (CFU).
Protocol 5: Quantification of Callose Deposition
Materials:
-
Aniline (B41778) blue solution (e.g., 0.01% in 150 mM K₂HPO₄, pH 9.5)
-
Ethanol (B145695) series (e.g., 70%, 95%, 100%)
-
Fluorescence microscope with a DAPI filter set.
Procedure:
-
After this compound uncaging and pathogen treatment, harvest the leaf tissue.
-
Clear the tissue by incubating in an ethanol series to remove chlorophyll.
-
Stain the tissue with aniline blue solution for 1-2 hours in the dark.
-
Mount the stained tissue on a microscope slide in the staining solution or glycerol.
-
Visualize callose deposits as bright yellow-green fluorescent spots using a fluorescence microscope.
-
Quantify the number and size of callose deposits per unit area using image analysis software such as ImageJ.[5][6]
Protocol 6: Measurement of Reactive Oxygen Species (ROS)
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) or other suitable ROS-sensitive fluorescent probe.
-
Loading buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, pH 7.2)
-
Confocal laser scanning microscope.
Procedure:
-
Prepare epidermal peels from the treated area or use intact leaves.
-
Incubate the tissue in loading buffer containing H₂DCF-DA (e.g., 10-50 µM) for 10-15 minutes in the dark.
-
Wash the tissue with loading buffer to remove excess dye.
-
Mount the tissue on a microscope slide in the loading buffer.
-
Visualize the fluorescence of dichlorofluorescein (DCF), the oxidized form of the probe, using a confocal microscope with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 500-530 nm emission).[7][8]
-
Quantify the fluorescence intensity in the guard cells or other cells of interest.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key ABA signaling pathways in plant defense and a general experimental workflow for using this compound.
References
- 1. ALA Inhibits ABA-induced Stomatal Closure via Reducing H2O2 and Ca2+ Levels in Guard Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abscisic acid-induced stomatal closure mediated by cyclic ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas syringae pv. tomato hijacks the Arabidopsis abscisic acid signalling pathway to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abscisic Acid-Induced Reactive Oxygen Species Are Modulated by Flavonols to Control Stomata Aperture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Photoreleased Abscisic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocaged compounds offer precise spatiotemporal control over the release of bioactive molecules, such as the plant hormone abscisic acid (ABA). The ability to trigger ABA release with light has significant applications in studying plant signaling, cellular physiology, and in the development of targeted therapeutic strategies. Accurate quantification of the photoreleased ABA is critical to correlate its concentration with observed biological effects. These application notes provide an overview and detailed protocols for the primary methodologies used to quantify photoreleased ABA.
The principal challenge in quantifying photoreleased ABA is to distinguish and accurately measure the concentration of the active, "uncaged" ABA from the inactive, "caged" precursor and any potential photobyproducts. The choice of analytical method depends on the required sensitivity, temporal resolution, sample matrix, and available instrumentation. The most common and reliable techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Core Methodologies and Data Presentation
The selection of an appropriate quantification method is crucial for obtaining reliable data in photorelease experiments. Below is a summary of the key analytical techniques and their performance characteristics.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | ~0.22 to 1.1 µg/mL[1] | Wide, dependent on calibration | Medium | Robust, good for separating caged vs. uncaged forms, cost-effective. | Lower sensitivity compared to MS, potential for matrix interference. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | As low as 2.5 fg[2] | Wide, excellent linearity | Medium to High | High sensitivity and specificity, can identify photobyproducts.[2][3][4] | Higher cost, requires specialized equipment and expertise. |
| ELISA | Competitive immunoassay using specific antibodies to ABA. | ~0.04 µg/mL[5][6] | 0.156 to 10 µg/mL[5][6] | High | High throughput, relatively simple, no complex sample preparation. | Potential for cross-reactivity with caged ABA or metabolites, indirect detection. |
| qIPCR | Immuno-PCR combining ELISA with real-time PCR for signal amplification. | 2.5 fg[2] | 10 to 40 ng/L[2] | Medium | Extremely high sensitivity.[2][7] | More complex protocol, requires expertise in both immunoassay and PCR. |
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of ABA signaling and the experimental process of its quantification after photorelease, the following diagrams are provided.
Figure 1: Simplified ABA signaling pathway initiated by photorelease.
Figure 2: General experimental workflow for quantifying photoreleased ABA.
Experimental Protocols
Protocol 1: Quantification of Photoreleased ABA using HPLC-UV
This protocol is suitable for monitoring the conversion of caged ABA to free ABA in relatively simple matrices like buffer solutions. It allows for the simultaneous quantification of the remaining caged compound and the released ABA.
Materials:
-
Photocaged ABA
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
ABA standard (for calibration curve)
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]
-
UV light source (e.g., 365 nm LED or lamp)
-
Quartz cuvettes or appropriate reaction vessels
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of caged ABA in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired working concentration in the experimental buffer.
-
Prepare a series of ABA standard solutions in the same buffer to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Photorelease Experiment:
-
Place the caged ABA solution in a quartz cuvette.
-
Expose the solution to UV light for a defined period. To study the kinetics of release, take aliquots at different time points (e.g., 0, 30, 60, 120, 300 seconds).
-
Keep samples in the dark and on ice after collection to prevent further photorelease or degradation.
-
-
HPLC Analysis:
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system. An example of chromatographic conditions is a mobile phase of acetonitrile and water (both with 0.1% formic acid) in a gradient elution.[9] For instance, start with a lower concentration of acetonitrile and gradually increase it to elute both the caged and uncaged ABA.[10]
-
Set the UV detector to a wavelength where both caged and uncaged ABA have significant absorbance, or use a diode array detector to monitor multiple wavelengths. ABA is typically monitored around 270 nm.[8]
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
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Inject the photoreleased samples.
-
-
Data Analysis:
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Identify the peaks corresponding to caged ABA and free ABA based on their retention times, determined by injecting standards of each compound.
-
Quantify the concentration of free ABA in your samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Ultrasensitive Quantification of Photoreleased ABA using LC-MS/MS
This protocol is ideal for samples with very low concentrations of ABA or for complex matrices where high specificity is required.
Materials:
-
All materials from Protocol 1.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Deuterated ABA (d6-ABA) as an internal standard.
-
Methanol (B129727) (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges (if sample cleanup is necessary).
Procedure:
-
Preparation of Standards and Samples:
-
Follow step 1 from Protocol 1 for preparing caged ABA and ABA standard solutions.
-
Prepare a stock solution of the internal standard (d6-ABA).
-
-
Photorelease and Sample Preparation:
-
Perform the photorelease experiment as described in Protocol 1.
-
After collecting the aliquots, spike each sample and standard with a known concentration of the internal standard (d6-ABA). This will help to correct for variations in sample processing and instrument response.
-
If the sample matrix is complex (e.g., cell culture media), perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. A quick extraction can also be done with an organic solvent like acetone/water/acetic acid (80:19:1, v/v).[11]
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system. The liquid chromatography part is similar to the HPLC method, using a C18 column and a gradient of water and acetonitrile or methanol with a modifier like formic acid.[12]
-
The mass spectrometer should be set to Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor-to-product ion transitions for both ABA and the internal standard (d6-ABA). This provides very high selectivity and sensitivity.
-
Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.
-
Inject the standards to create a calibration curve based on the ratio of the ABA peak area to the internal standard peak area.
-
Inject the photoreleased samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of ABA to d6-ABA for each sample.
-
Determine the concentration of ABA in the samples using the calibration curve.
-
Protocol 3: High-Throughput Quantification of Photoreleased ABA using ELISA
This protocol is suitable for screening a large number of samples, for instance, when testing different photorelease conditions or the effects of released ABA in a multi-well plate format.
Materials:
-
Commercial ABA ELISA kit (competitive ELISA format). These kits typically include an ABA-coated microplate, ABA antibody, standards, and detection reagents.[5][12][13]
-
Photocaged ABA solution.
-
UV light source compatible with multi-well plates.
-
Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (usually 450 nm).[5]
-
Multi-channel pipettes.
Procedure:
-
Validation of Antibody Specificity:
-
Before starting, it is crucial to test for cross-reactivity of the ELISA antibody with the caged ABA compound.
-
Prepare a dilution series of the caged ABA and run it in the ELISA. A low signal indicates minimal cross-reactivity and that the assay is suitable. If there is significant cross-reactivity, this method may not be appropriate.
-
-
Preparation of Standards and Samples:
-
Reconstitute and prepare the ABA standards provided in the kit as per the manufacturer's instructions.
-
Prepare the caged ABA solution in the desired buffer.
-
-
Photorelease Experiment:
-
Aliquot the caged ABA solution into the wells of a UV-transparent multi-well plate.
-
Expose the plate to UV light. Different wells can be exposed for different durations to create a time-course.
-
-
ELISA Protocol:
-
Follow the protocol provided with the commercial ELISA kit. A typical competitive ELISA procedure is as follows:
-
Add the photoreleased samples and the ABA standards to the wells of the ABA-coated plate.
-
Add the ABA-specific antibody to each well. An unlabeled antibody is used in an indirect ELISA, while a labeled one (e.g., with HRP) is used in a direct competitive ELISA.
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Incubate to allow competition between the ABA in the sample/standard and the ABA coated on the plate for binding to the antibody.
-
Wash the plate to remove unbound reagents.
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Add a secondary antibody conjugated to an enzyme (like HRP) if using an indirect ELISA, and then wash again.
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Add the enzyme substrate (e.g., TMB). The color will develop in inverse proportion to the amount of ABA in the sample.[5]
-
Stop the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of ABA in the photoreleased samples by interpolating their absorbance values on the standard curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agrisera.com [agrisera.com]
- 6. cusabio.com [cusabio.com]
- 7. Rapid separation and quantification of abscisic Acid from plant tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant ABA(Abscisic Acid) ELISA Kit [elkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 12. mybiosource.com [mybiosource.com]
- 13. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Troubleshooting low uncaging efficiency of ABA-DMNB
Welcome to the technical support center for ABA-DMNB. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the uncaging of 4,5-Dimethoxy-2-nitrobenzyl (DMNB)-caged abscisic acid (ABA).
Troubleshooting Guide: Low Uncaging Efficiency
Experiencing lower than expected release of active ABA from your this compound compound? This guide provides a step-by-step approach to identify and resolve common issues.
Q1: My uncaging efficiency is low. Where do I start troubleshooting?
A1: Start by systematically evaluating your experimental setup and reagents. We recommend a logical troubleshooting workflow to pinpoint the issue.
Caption: A stepwise workflow for troubleshooting low this compound uncaging efficiency.
Frequently Asked Questions (FAQs)
Light Source and Photolysis Conditions
Q2: What is the optimal wavelength for uncaging DMNB-caged compounds?
A2: The DMNB caging group has a broad absorption spectrum in the UV-A range. The optimal wavelength for photolysis is typically between 350 nm and 365 nm .[1][2][3] Irradiation at these wavelengths provides a good balance between efficient absorption by the DMNB chromophore and minimizing potential phototoxicity to biological samples.[4] While single-photon photolysis at 405 nm is possible, it is generally less efficient than at 350-365 nm.[5]
Q3: How do I determine the correct light intensity and exposure time?
A3: The required light intensity and exposure time are interdependent and depend on several factors, including the concentration of this compound, the quantum yield of the specific batch, and the sensitivity of your biological system. It is crucial to perform a dose-response curve to determine the optimal light dose (a product of intensity and time) that yields sufficient uncaged ABA without causing cellular damage. Start with a low intensity and gradually increase the exposure time. For example, full photolysis of MNI-glutamate (another DMNB-caged compound) with 100 µs pulses required intensities of 2 mW/µm².[5]
Q4: Could my light source be the problem?
A4: Yes. Ensure your lamp or laser is functioning correctly and that the output power at the sample plane is as expected. Use a power meter to verify the light intensity. Also, check the alignment of your light path to ensure the target area is being illuminated effectively.
This compound Compound and Solution Chemistry
Q5: How can I be sure my this compound is pure and stable?
A5: The purity and stability of your this compound are critical for efficient uncaging.
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Purity: Use a high-purity compound, as impurities can interfere with the photolysis reaction or have unintended biological effects. Verify the purity via methods like HPLC if you suspect degradation.
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Storage and Handling: this compound is light-sensitive and should be stored in the dark, preferably at -20°C or lower as a solid.[1][6] Prepare stock solutions in a suitable organic solvent like DMSO or ethanol (B145695) and store them protected from light at low temperatures.[6] Avoid repeated freeze-thaw cycles. Since the DMNB group is light-sensitive, perform all handling in a dark environment.[1]
Q6: What is the best solvent for this compound, and how does pH affect uncaging?
A6:
-
Solubility: Abscisic acid itself is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6] Its solubility in aqueous buffers like PBS (pH 7.2) is lower, approximately 0.3 mg/ml.[6] For experiments, a common practice is to prepare a concentrated stock solution in DMSO or ethanol and then dilute it into the aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your biological system.[6]
-
pH: The stability of both ABA and the DMNB caging group can be pH-dependent. While specific data for this compound is limited, it is advisable to maintain a physiological pH (around 7.2-7.4) for your experiments unless otherwise required. Abscisic acid solutions can have a pH of 4-5 in a 1% solution, so ensure your buffer capacity is sufficient.[7]
Q7: Can the concentration of this compound affect uncaging efficiency?
A7: Yes, at high concentrations, the "inner filter effect" can reduce uncaging efficiency. This occurs when the molecules at the surface of the solution absorb most of the light, preventing it from penetrating deeper into the sample.[5] If you are using high concentrations, consider reducing the path length of the light or using a more powerful light source.
Experimental Protocol and Readout
Q8: Are there any byproducts of DMNB uncaging that could interfere with my experiment?
A8: Yes, the photolysis of DMNB-caged compounds yields the uncaged molecule (ABA) and a 2-nitrosobenzaldehyde derivative.[8][9] These byproducts can sometimes be fluorescent, which might interfere with fluorescent readouts in your experiment.[8][10] It is important to run appropriate controls, such as irradiating the buffer without the caged compound and irradiating the caged compound in the absence of your biological sample, to account for any effects of the byproducts.
Caption: The photochemical uncaging pathway of this compound upon light absorption.
Q9: How can I confirm that my uncaging is successful?
A9: The method to confirm successful uncaging will depend on your specific experiment. This could involve:
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Direct Measurement: If possible, directly measure the concentration of free ABA using techniques like HPLC or mass spectrometry.
-
Functional Assays: Monitor a known downstream biological effect of ABA. For example, if ABA is expected to induce a change in gene expression or a physiological response, measure this change following uncaging.
-
Control Experiments: Always include proper controls. A "no light" control (sample with this compound but not irradiated) is essential to ensure that the observed effect is due to uncaging and not to any basal activity of the caged compound. A "light only" control (sample without this compound but irradiated) will help identify any effects of the light itself on your system.
Data and Protocols
Key Parameters for DMNB Uncaging and ABA Stability
| Parameter | Value/Recommendation | Source(s) |
| Optimal Uncaging Wavelength | 350 - 365 nm | [1][2][3] |
| This compound Storage | Solid: -20°C or lower, protected from light. Stock Solution (in DMSO/Ethanol): -20°C, protected from light. | [1][6] |
| ABA Solubility in PBS (pH 7.2) | ~0.3 mg/ml | [6] |
| ABA Aqueous Solution Stability | Recommended to not store for more than one day. | [6] |
| DMNB Photolysis Byproducts | 2-nitroso-4,5-dimethoxybenzaldehyde | [8][9] |
Experimental Protocol: General Uncaging Procedure
This protocol provides a general framework. Specific parameters will need to be optimized for your experimental system.
-
Preparation of this compound Stock Solution:
-
In a dark environment, dissolve this compound in anhydrous DMSO or ethanol to a concentration of 10-50 mM.
-
Aliquot into small, light-protected tubes and store at -20°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution into your experimental buffer to the desired final concentration. Ensure the final DMSO/ethanol concentration is below the tolerance level of your cells or sample.
-
-
Sample Incubation:
-
Incubate your cells or sample with the this compound working solution in the dark for a sufficient period to allow for equilibration.
-
-
Photolysis (Uncaging):
-
Expose the region of interest to light of the appropriate wavelength (e.g., 365 nm) using a calibrated light source (e.g., laser or filtered lamp).
-
Use the predetermined optimal light intensity and duration.
-
-
Post-Uncaging Analysis:
-
Immediately following photolysis, proceed with your experimental measurements to assess the effects of the released ABA.
-
Factors Influencing Uncaging Efficiency
The overall efficiency of an uncaging experiment is determined by several factors, as illustrated in the diagram below. A low quantum yield of the photolysis reaction is a primary reason for low uncaging efficiency.
Caption: Key factors that collectively determine the efficiency of this compound uncaging.
References
- 1. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lobachemie.com [lobachemie.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Exposure for ABA-DMNB Photorelease
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing light exposure for the photorelease of abscisic acid (ABA) from its 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged form. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for uncaging ABA-DMNB?
A1: The recommended wavelength for photorelease of DMNB-caged compounds, including this compound, is approximately 365 nm.[1] This wavelength is efficiently absorbed by the DMNB caging group, leading to its cleavage and the release of active ABA. While other UV-A wavelengths may also induce photorelease, 365 nm generally provides a good balance of efficiency and reduced phototoxicity compared to shorter UV wavelengths. Some DMNB-caged compounds have also been successfully uncaged using 405 nm light, although this may be less efficient.
Q2: How can I determine the optimal light intensity and duration for my experiment?
A2: The optimal light intensity and duration are highly dependent on your specific experimental setup (e.g., microscope objective, light source, sample type). It is crucial to empirically determine these parameters. A good starting point is to perform a dose-response curve by varying the illumination time while keeping the light intensity constant. The goal is to find the minimum exposure required for a complete and rapid release of ABA, which can be assessed by monitoring a known ABA-dependent physiological response. For example, one study on DMNB-caged proteins used an LED light source operating at an optical power of 6.2 mW directed at a cap surface area of 0.8 cm², which resulted in nearly complete removal of the DMNB groups after a 10-minute exposure.
Q3: What are the potential side effects of this compound photorelease, and how can I mitigate them?
A3: The primary side effects are phototoxicity and the biological activity of the uncaging byproducts.
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Phototoxicity: High-intensity or prolonged UV light exposure can be damaging to cells. To minimize phototoxicity, use the lowest effective light dose and consider using a 365 nm or longer wavelength light source. It is also essential to include a "light-only" control in your experiments, where the sample is irradiated in the absence of this compound to assess any effects of the light itself.
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Byproduct Effects: The photorelease of ABA from this compound also generates a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. While the specific cytotoxicity of this compound is not well-documented in publicly available literature, nitroso compounds can be reactive. It is important to perform a control experiment where the sample is exposed to the expected concentration of the byproduct alone to rule out any off-target effects.
Q4: Can I use a two-photon microscope for this compound uncaging?
Q5: How should I store and handle this compound?
A5: this compound is light-sensitive and should be stored in the dark at -20°C. When preparing solutions and during experiments, it is crucial to minimize exposure to ambient light to prevent premature uncaging. Use amber-colored tubes and work under dim lighting conditions whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or incomplete ABA photorelease | 1. Insufficient light intensity or duration. 2. Incorrect wavelength of the light source. 3. Degradation of the this compound compound. 4. The light path is not properly aligned or focused on the sample. | 1. Increase the light intensity or duration. Perform a dose-response experiment to find the optimal parameters. 2. Ensure your light source emits at or near 365 nm. Use a power meter to verify the output. 3. Prepare fresh solutions of this compound from a properly stored stock. 4. Check the alignment of your light source and ensure it is correctly focused on the area of interest. |
| High background activity (before photorelease) | 1. Premature uncaging of this compound due to exposure to ambient light. 2. Hydrolysis of the this compound compound. 3. The this compound compound itself has some biological activity. | 1. Protect the this compound stock and experimental setup from light. 2. Prepare fresh solutions before each experiment. While DMNB-caged compounds are generally stable, prolonged storage in aqueous solutions can lead to hydrolysis. 3. Perform a control experiment with this compound in the dark to assess its baseline activity. |
| Cell death or signs of stress after photorelease | 1. Phototoxicity from the UV light source. 2. Cytotoxicity of the uncaging byproducts. 3. High concentration of released ABA. | 1. Reduce the light intensity and/or duration to the minimum required for effective uncaging. Include a "light-only" control. 2. Include a control with the photolysis byproducts alone. If byproducts are toxic, try to use a lower concentration of this compound. 3. Reduce the concentration of this compound to release a physiologically relevant amount of ABA. |
| Interference with fluorescent reporters | 1. The DMNB byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, is fluorescent. | 1. Characterize the fluorescence spectrum of the byproduct in your experimental system. If it overlaps with your reporter, consider using a reporter with a different spectral profile or perform endpoint assays instead of live imaging. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Optimal Uncaging Wavelength | ~365 nm | Efficiently excites the DMNB chromophore. |
| Quantum Yield (Φ) | Varies (typically 0.01-0.1 for DMNB) | Compound-dependent. The quantum yield for a specific DMNB-caged compound can be influenced by the caged molecule itself. |
| Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | This byproduct can be fluorescent and may have biological activity. |
Experimental Protocols
Protocol 1: General Procedure for this compound Photorelease in Cell Culture
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Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions.
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This compound Loading:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 1-100 µM). Protect the solution from light.
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Replace the culture medium with the this compound containing medium and incubate for an appropriate time to allow for compound uptake and distribution.
-
-
Photorelease:
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Place the dish on a microscope equipped with a UV light source (e.g., mercury lamp with a 365 nm filter or a 365 nm LED).
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Locate the cells or region of interest.
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Irradiate the selected area with UV light. The duration and intensity of the light should be optimized for your specific setup (see Troubleshooting Guide). A 2-minute exposure has been shown to be effective in some systems.[1]
-
-
Post-Photorelease Analysis:
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Immediately after photorelease, begin your downstream analysis, which could include live-cell imaging of a fluorescent reporter, electrophysiological recording, or fixation for immunocytochemistry.
-
-
Controls:
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No Light Control: Cells treated with this compound but not exposed to UV light.
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Light-Only Control: Cells without this compound that are exposed to the same UV light treatment.
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ABA Control: Cells treated with a known concentration of free ABA to serve as a positive control.
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Protocol 2: Determining Optimal Light Exposure
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Prepare multiple samples of your biological system with the same concentration of this compound.
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Set your light source to a fixed intensity.
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Expose each sample to a different duration of UV light (e.g., 10s, 30s, 1min, 2min, 5min).
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Measure the biological response of interest for each exposure time.
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Plot the response as a function of the exposure duration.
-
The optimal exposure time is the shortest duration that elicits a maximal and consistent response.
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Repeat this process for different light intensities to find the lowest effective light dose.
Visualizations
References
How to minimize photodamage when using ABA-DMNB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ABA-DMNB, focusing on minimizing photodamage during uncaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low Cell Viability After Uncaging
| Potential Cause | Troubleshooting Step | Recommended Action |
| Excessive Light Exposure | Optimize light dose. | Reduce illumination intensity or duration. Use the minimum light exposure required for sufficient uncaging. |
| Inappropriate Wavelength | Use an appropriate wavelength for DMNB uncaging. | The optimal wavelength for DMNB uncaging is typically around 365 nm. Using shorter wavelengths can increase cellular damage.[1] |
| High Concentration of this compound | Titrate this compound concentration. | Use the lowest effective concentration of this compound to minimize the generation of potentially toxic photolysis byproducts. |
| Toxicity of Photolysis Byproducts | Include proper controls. | Perform control experiments with photolysis of DMNB-caged compounds that do not release a biologically active molecule to assess the toxicity of the byproducts themselves.[1] |
| Pre-existing Cellular Stress | Ensure healthy cell cultures. | Only use healthy, actively growing cells for experiments to avoid compounding stress from the uncaging process. |
Issue 2: High Background Signal in Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Interference from Phenol (B47542) Red | Use phenol red-free medium. | Phenol red can interfere with the colorimetric readings of MTT assays. Switch to a phenol red-free medium during the assay.[2] |
| Direct Reduction of MTT by this compound or Byproducts | Perform a cell-free control. | Incubate this compound and its photolysis products with the MTT reagent in the absence of cells to check for direct reduction.[2] If this occurs, consider an alternative viability assay. |
| Incomplete Solubilization of Formazan (B1609692) | Optimize solubilization step. | Ensure complete dissolution of the formazan crystals by using an appropriate solubilization buffer and adequate incubation time with gentle agitation.[2] |
| Contamination of Reagents or Plates | Maintain sterile technique. | Ensure all reagents and microplates are sterile and free from contamination that could lead to false-positive signals.[3] |
Issue 3: Inconsistent or Non-Reproducible Uncaging Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Fluctuations in Light Source Intensity | Calibrate and monitor the light source. | Regularly check the output of your UV lamp or laser to ensure consistent light delivery. |
| Variability in this compound Concentration | Prepare fresh and accurate dilutions. | Prepare fresh solutions of this compound for each experiment from a reliable stock to ensure consistent concentrations. |
| Inconsistent Incubation Times | Standardize all incubation periods. | Adhere strictly to the same incubation times for all experimental and control groups. |
| "Edge Effects" in Multi-well Plates | Avoid using outer wells. | The outer wells of a microplate are more susceptible to evaporation and temperature variations. Fill them with sterile media or PBS and use the inner wells for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is photodamage in the context of this compound uncaging?
A1: Photodamage refers to cellular injury or death caused by exposure to light. In the context of this compound, this can occur through two primary mechanisms: direct damage from the UV light used for uncaging, and toxicity from the photolysis byproducts of the DMNB caging group.[1] This can manifest as reduced cell viability, apoptosis, or alterations in cellular signaling pathways.
Q2: What are the primary byproducts of DMNB photolysis and are they toxic?
A2: The primary byproduct of DMNB photolysis is 4,5-dimethoxy-2-nitrosobenzaldehyde.[4] While often considered relatively benign at low concentrations, high concentrations of this and other secondary photoproducts can be toxic to cells.[1] It is crucial to use the lowest effective concentration of this compound and light exposure to minimize their generation.
Q3: Can the photolysis byproducts of DMNB interfere with my experimental readouts?
A3: Yes. It has been observed that the photolysis of DMNB-caged compounds can yield fluorescent byproducts.[4][5] This is a critical consideration if you are using fluorescence-based assays, as it can lead to high background and inaccurate results. It is recommended to run a control where you photolyze the caged compound in the absence of your fluorescent probe to assess any potential interference.
Q4: What is the optimal wavelength for uncaging this compound to minimize photodamage?
A4: The DMNB caging group is most efficiently cleaved by near-UV light, typically around 365 nm.[1] While shorter wavelengths might also work, they are generally more damaging to cells. It is advisable to use a light source with a narrow bandwidth centered around 365 nm and to filter out shorter, more harmful wavelengths.
Q5: How can I be sure that the observed cellular effects are due to the released ABA and not the uncaging process itself?
A5: This is a critical control for any uncaging experiment. You should always include the following controls:
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No Light Control: Cells treated with this compound but not exposed to UV light. This ensures the caged compound itself is not causing the effect.
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Light Only Control: Cells exposed to the same dose of UV light but without this compound. This controls for the effects of the light itself.
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Byproduct Control: If possible, use a "caged" molecule that undergoes the same photolysis but does not release a bioactive compound. This helps to assess the toxicity of the caging group's byproducts.[1]
Data Presentation
Table 1: Recommended Starting Parameters for Minimizing Photodamage
| Parameter | Recommended Range | Rationale |
| Wavelength | 360 - 370 nm | Optimal for DMNB photolysis while minimizing cellular damage from shorter wavelengths.[1] |
| Light Intensity | 1 - 10 mW/cm² | A lower intensity for a slightly longer duration is often less damaging than a high-intensity, short pulse.[6] |
| Exposure Duration | 1 - 5 minutes | Use the minimum time required for sufficient uncaging. This should be determined empirically. |
| This compound Concentration | 1 - 20 µM | Start with a low concentration and titrate up to find the minimum effective dose. |
Note: These are starting recommendations. The optimal parameters will vary depending on the cell type, experimental setup, and desired biological response. It is crucial to perform a dose-response curve for both the this compound concentration and the light exposure.
Experimental Protocols
Protocol 1: Optimizing Light Exposure for Minimal Photodamage
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
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This compound Incubation: Incubate the cells with a fixed, intermediate concentration of this compound (e.g., 10 µM) for a predetermined time (e.g., 1 hour).
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Light Exposure Matrix: Expose different sets of wells to a matrix of light intensities and durations. For example, use intensities of 2, 5, and 10 mW/cm² for durations of 1, 2, and 5 minutes. Include a "no light" control.
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Cell Viability Assessment: After a post-uncaging incubation period (e.g., 24 hours), assess cell viability using an MTT assay (see Protocol 2).
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Data Analysis: Plot cell viability against the light dose (intensity x duration). The optimal condition is the lowest light dose that produces the desired biological effect (if known) while maintaining high cell viability.
Protocol 2: Assessing Photodamage using an MTT Assay
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Experimental Setup: Seed cells in a 96-well plate and perform your this compound uncaging experiment, including all necessary controls (no light, light only).
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MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
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Incubation with MTT: After the desired post-uncaging incubation period, add 10 µL of the MTT stock solution to each 100 µL well.
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Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the absorbance of the treated wells as a percentage of the untreated control wells.
Visualizations
Caption: Experimental workflow for this compound uncaging and subsequent analysis.
Caption: Potential signaling pathways activated by photodamage from DMNB byproducts.
Caption: A logical troubleshooting workflow for addressing low cell viability.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. benchchem.com [benchchem.com]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing act: optimizing blue light for melanogenesis while minimizing cellular damage in primary human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving ABA-DMNB solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with ABA-DMNB in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The DMNB caging group significantly reduces the aqueous solubility compared to the parent molecule, Abscisic Acid (ABA). | 1. Prepare a high-concentration stock solution in an organic solvent. Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). 2. Use a serial dilution method. Add the DMSO stock solution to your aqueous buffer in a stepwise manner while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. 3. Ensure the final concentration of the organic solvent is low. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[1][2] |
| The this compound solution is cloudy or forms a precipitate over time. | The this compound is slowly coming out of solution due to instability at the working concentration and temperature. The aqueous buffer may not be optimal for maintaining solubility. | 1. Prepare fresh solutions for each experiment. Due to potential stability issues, it is recommended to prepare the final working solution of this compound immediately before use. 2. Consider the pH of your buffer. While specific data for this compound is limited, the solubility of related compounds can be pH-dependent. Empirically test a range of pH values for your buffer if precipitation persists. 3. Store stock solutions properly. Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Low or no biological effect is observed after light activation. | The this compound may have precipitated out of the solution, leading to a lower effective concentration. Incomplete uncaging of the DMNB group. | 1. Visually inspect your solution before the experiment. Ensure there is no visible precipitate in your final working solution. If present, you may need to optimize your dilution protocol or lower the final concentration. 2. Optimize the light activation step. Ensure the wavelength (around 365 nm for DMNB), intensity, and duration of the light source are sufficient for complete uncaging.[3] You can empirically test different exposure times. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution, leading to different final concentrations. Degradation of the stock solution. | 1. Standardize your solution preparation protocol. Use the same solvent, stock concentration, and dilution method for every experiment. 2. Use fresh aliquots of the stock solution. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a "caged" version of Abscisic Acid (ABA). The ABA molecule is chemically modified with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. This "cage" renders the ABA biologically inactive. When exposed to UV light (approximately 365 nm), the DMNB group is cleaved, releasing the active ABA molecule.[3] This allows for precise spatial and temporal control over ABA signaling in experimental systems.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: The parent molecule, Abscisic Acid, has limited solubility in aqueous buffers. The addition of the relatively large and hydrophobic DMNB caging group further decreases its polarity, making this compound poorly soluble in water-based solutions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2]
Q4: What is the maximum recommended final concentration of DMSO in my experiment?
A4: For most cell culture experiments, the final concentration of DMSO should not exceed 0.5% to avoid cytotoxic effects on the cells.[1][2] It is always recommended to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Q5: How can I be sure that the ABA is being released from the DMNB cage?
A5: The release of ABA can be confirmed by observing the expected biological response in your experimental system after light activation. For a more direct confirmation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the presence of free ABA after irradiation of an this compound solution.[3]
Data Presentation
Table 1: Solubility of Abscisic Acid (ABA)
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stock solution of this compound in DMSO and dilute it to a final working concentration in an aqueous buffer with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound is approximately 429.4 g/mol ). b. In a sterile microcentrifuge tube, dissolve the calculated mass of this compound powder in the appropriate volume of 100% DMSO. c. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. d. Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
Prepare the Final Working Solution (Example for a 10 µM final concentration): a. Determine the final volume of your working solution. b. Calculate the volume of the 10 mM stock solution needed for a 1:1000 dilution to achieve a 10 µM final concentration. c. In a sterile tube, add the required volume of your aqueous buffer. d. While vortexing the buffer, slowly add the calculated volume of the 10 mM this compound stock solution. This gradual addition to a vortexing solution is crucial to prevent precipitation. e. Visually inspect the final solution to ensure it is clear and free of any precipitate. f. Ensure the final DMSO concentration is at a non-toxic level for your experimental system (e.g., 0.1% for a 1:1000 dilution).
Protocol 2: Photo-activation of this compound
Objective: To release active ABA from this compound in a controlled manner using UV light.
Materials:
-
Prepared this compound working solution
-
UV light source with a peak emission around 365 nm (e.g., UV lamp, LED, or microscope objective)
-
Experimental system (e.g., cells in a culture plate)
Procedure:
-
Incubate your experimental system with the this compound working solution for the desired period in the dark to allow for diffusion and equilibration.
-
Expose the specific area of interest to a 365 nm UV light source.
-
The duration and intensity of the light exposure will need to be optimized for your specific experimental setup and the desired concentration of released ABA. A starting point could be an exposure of 1-5 minutes.[3]
-
Immediately following photo-activation, proceed with your experimental measurements.
-
Include a control group that is treated with this compound but not exposed to UV light to confirm that the observed effects are due to the released ABA.
Mandatory Visualization
Caption: Core ABA signaling pathway.
This diagram illustrates the core signaling cascade of Abscisic Acid (ABA). Under stress conditions, ABA binds to PYR/PYL/RCAR receptors, leading to the inhibition of PP2C phosphatases. This releases the inhibition of SnRK2 kinases, which in turn phosphorylate and activate ABF transcription factors, ultimately leading to the expression of ABA-responsive genes and a cellular stress response.
References
Calibrating ABA-DMNB concentration for desired physiological response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating the concentration of DMNB-caged Abscisic Acid (ABA-DMNB) to achieve desired physiological responses in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemically modified version of abscisic acid (ABA), a key plant hormone involved in various physiological processes, including stress responses and seed dormancy.[1][2] The ABA molecule is "caged" by a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, rendering it biologically inactive.[1] This DMNB caging group can be removed by exposing the compound to UV light, typically around 365 nm, which releases the active ABA molecule with precise spatial and temporal control.[1] This technique, known as photouncaging, allows for the controlled induction of ABA-mediated signaling pathways.
Q2: What is the primary signaling pathway activated by uncaged ABA?
A2: Upon release, ABA binds to intracellular receptors of the PYR/PYL/RCAR family.[3] This binding event triggers a conformational change, leading to the inhibition of Type 2C Protein Phosphatases (PP2Cs).[4] The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate downstream targets, including transcription factors and ion channels, to elicit a physiological response.[3][4]
Q3: What are the expected physiological responses to uncaged ABA?
A3: The physiological responses to ABA are dose-dependent and can vary between cell types and experimental systems.[5][6] Common responses include changes in gene expression, regulation of stomatal aperture, and modulation of root growth.[3][6] Notably, many ABA-regulated processes exhibit a biphasic or bell-shaped dose-response curve, where low concentrations of ABA can stimulate a response, while higher concentrations may be inhibitory.[5][7]
Q4: What is a typical starting concentration for this compound?
A4: Based on published studies, initial experiments can be performed with this compound concentrations in the range of 10 µM to 100 µM.[1] The optimal concentration will depend on the specific biological system, the efficiency of uncaging, and the desired final concentration of active ABA. It is generally recommended to use a concentration of the caged compound that is at least 10-fold higher than the receptor's affinity for the active molecule to ensure a sufficient concentration jump upon photolysis.
Q5: What solvent should I use for this compound, and what controls are necessary?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the aqueous experimental buffer. It is crucial to keep the final DMSO concentration in your experiment as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts. Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your experimental samples but without the this compound. This allows you to differentiate the effects of the uncaged ABA from any potential effects of the solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the calibration of this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Physiological Response | Insufficient Uncaging: Light intensity is too low, or exposure time is too short. | Increase the duration or intensity of the UV light exposure. Ensure your light source is emitting at the optimal wavelength for DMNB uncaging (~365 nm). Calibrate your light source to determine the power output at the sample plane. |
| Suboptimal this compound Concentration: The initial concentration is too low to produce a sufficient amount of uncaged ABA. | Increase the starting concentration of this compound. Perform a concentration-response curve to determine the optimal range for your system. | |
| Degradation of this compound: The compound has degraded due to improper storage or handling. | Store the this compound stock solution at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment. | |
| Insensitive Biological System: The cells or tissues being used are not responsive to ABA. | Confirm the expression of ABA receptors and downstream signaling components in your experimental system. Use a positive control, such as direct application of a known effective concentration of ABA. | |
| Inconsistent or Variable Results | Inconsistent Light Exposure: The light intensity or duration varies between experiments or samples. | Use a stable light source and a precisely controlled shutter or timer. Ensure consistent positioning of the sample relative to the light source. |
| Pipetting Errors: Inaccurate dilutions of the this compound stock solution. | Calibrate your pipettes regularly. Prepare a master mix of the final this compound concentration to add to all relevant samples. | |
| Cell Viability Issues: The cells are not healthy, leading to variable responses. | Monitor cell health and viability throughout the experiment. Ensure proper cell culture conditions. | |
| Evidence of Cellular Toxicity | Phototoxicity: The UV light used for uncaging is damaging the cells. | Reduce the intensity or duration of the light exposure. Perform a control experiment with light exposure but without this compound to assess phototoxicity. |
| Toxicity of DMNB Byproducts: The photolysis of the DMNB cage produces byproducts, such as 4,5-dimethoxy-2-nitrosobenzaldehyde, which may be toxic at high concentrations. | Use the lowest effective concentration of this compound and the minimum required light exposure to reduce the accumulation of byproducts. Include a control where a non-biologically active DMNB-caged molecule is uncaged to assess the effect of the byproducts alone. | |
| High DMSO Concentration: The final concentration of the solvent is toxic to the cells. | Ensure the final DMSO concentration is well below the toxic threshold for your cell type (typically <0.5%, ideally ≤0.1%). Perform a DMSO dose-response experiment to determine the tolerance of your cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your specific experimental system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium or experimental buffer
-
Multi-well plates or appropriate experimental chambers
-
UV light source with a filter for ~365 nm
-
A method to measure the desired physiological response (e.g., qPCR for gene expression, microscopy for morphological changes, plate reader for reporter assays)
Methodology:
-
Prepare a Dilution Series of this compound:
-
From your stock solution, prepare a series of working solutions of this compound in your experimental medium. A suggested starting range for the final concentrations in your experiment is 1, 5, 10, 25, 50, and 100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Prepare a positive control with a known effective concentration of free ABA.
-
Prepare a negative control with medium only.
-
-
Cell Seeding and Incubation:
-
Seed your cells in the multi-well plate or experimental chamber and allow them to adhere or equilibrate as per your standard protocol.
-
Replace the medium with the prepared this compound dilutions, vehicle control, positive control, and negative control.
-
Incubate the cells in the dark for a sufficient time to allow for the uptake or equilibration of the caged compound (e.g., 30-60 minutes).
-
-
Photouncaging:
-
Expose the designated wells to UV light (~365 nm) for a fixed duration (e.g., 1-2 minutes). Keep the light source and distance to the sample consistent for all wells.
-
Include a "no light" control for each concentration of this compound to ensure the caged compound is biologically inert before photolysis.
-
-
Post-Uncaging Incubation and a
-
Return the plate to the incubator for a period sufficient for the physiological response to develop (this will be time-course dependent and should be optimized).
-
Measure the physiological response using your chosen assay.
-
-
Data Analysis:
-
Plot the measured response against the concentration of this compound.
-
Determine the concentration that gives the desired level of response (e.g., EC50 or a specific magnitude of change).
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| This compound Starting Concentration | 1 - 100 µM | Highly dependent on the experimental system and desired final ABA concentration. |
| Uncaging Wavelength | ~365 nm | Optimal for DMNB photolysis. |
| Light Exposure Duration | 30 seconds - 5 minutes | Requires empirical optimization. Start with a shorter duration and increase as needed. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Higher concentrations can cause off-target effects and toxicity. |
| ABA Receptor Binding Affinity (Kd) | Nanomolar to low micromolar range | Provides an estimate of the required final concentration of uncaged ABA. |
Visualizations
Caption: ABA signaling pathway initiated by the uncaging of this compound.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting logic for a weak or absent physiological response.
References
- 1. tonylutz.net [tonylutz.net]
- 2. Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity [frontiersin.org]
- 4. N-nitroso compounds induce changes in carcinogen-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abscisic Acid Coordinates Dose-Dependent Developmental and Hydraulic Responses of Roots to Water Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DMNB-Caged Abscisic Acid
Welcome to the technical support center for DMNB-caged Abscisic Acid (ABA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature release of ABA from its DMNB (4,5-dimethoxy-2-nitrobenzyl) cage during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your caged compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that can cause the premature release of ABA from the DMNB cage?
A1: The stability of DMNB-caged ABA is primarily influenced by three main factors: exposure to light, temperature, and the pH of the solution.[1][2][3] The DMNB caging group is inherently photosensitive and can be cleaved by UV and even some visible light.[4][5][6] Additionally, elevated temperatures and non-neutral pH can contribute to the degradation of the caged compound, leading to the unwanted release of ABA.[1][7]
Q2: I am observing unexpected biological effects in my control group treated with DMNB-caged ABA without photoactivation. What could be the cause?
A2: This issue strongly suggests that premature uncaging of ABA is occurring. To troubleshoot this, consider the following potential causes:
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Ambient Light Exposure: Even normal laboratory lighting can be sufficient to induce a low level of photolysis over time.[8] It is crucial to handle and prepare all solutions containing DMNB-caged ABA in a dark or light-protected environment.[4]
-
Inappropriate Storage: Storing stock solutions or experimental samples at room temperature or in transparent containers can lead to gradual degradation.
-
pH of the Medium: The stability of the ester linkage in DMNB-caged ABA can be pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis.
-
Contamination: Ensure that your stock of DMNB-caged ABA has not been contaminated with any substance that could catalyze its degradation.
Q3: How can I minimize premature ABA release during my experiments?
A3: To minimize premature release, adhere to the following best practices:
-
Work in a Dark Environment: Prepare solutions and conduct all experimental steps in a room with minimal light or using amber-colored or foil-wrapped containers.[4][8]
-
Proper Storage: Store stock solutions of DMNB-caged ABA at -20°C or lower, protected from light. For working solutions, prepare them fresh and keep them on ice and protected from light until use.
-
Control the pH: Maintain the pH of your experimental buffer within a neutral range (pH 6-8), unless your experimental design specifically requires otherwise. If you must work outside of this range, it is critical to perform control experiments to quantify the rate of spontaneous ABA release.
-
Use Freshly Prepared Solutions: Whenever possible, prepare your DMNB-caged ABA solutions immediately before use to minimize the time they are exposed to potentially destabilizing conditions.
Quantitative Data Summary
| Parameter | Condition | Expected Stability of DMNB-caged ABA | Recommendations |
| pH | Acidic (pH < 6) | Potential for acid-catalyzed hydrolysis of the ester linkage. | Buffer solutions to maintain neutrality. If acidic conditions are necessary, perform control experiments to quantify spontaneous release. |
| Neutral (pH 6-8) | Generally the most stable range for the ester linkage.[9] | Ideal for most experimental setups. | |
| Alkaline (pH > 8) | Increased risk of base-catalyzed hydrolysis of the ester linkage.[10] | Avoid if possible. If necessary, use the shortest possible incubation times and run appropriate controls. | |
| Temperature | 4°C (Short-term) | High stability. | Recommended for temporary storage of working solutions. |
| Room Temperature (20-25°C) | Moderate stability; risk of gradual degradation increases over time. | Minimize exposure to room temperature. Prepare fresh solutions. | |
| > 30°C | Significantly increased rate of thermal decomposition.[11][12] | Avoid elevated temperatures unless they are a specific parameter of your experiment. | |
| Light | Dark | High stability. | All handling and storage should be in the dark. |
| Ambient Lab Light | Low to moderate stability; dependent on intensity and duration of exposure.[8] | Work in a darkened room or use light-blocking containers. | |
| Direct Sunlight/UV Source | Very low stability; rapid photolysis will occur.[1][13] | Absolutely avoid direct exposure to sunlight or other UV light sources until intentional uncaging. |
Experimental Protocols
Protocol for Assessing the Stability of DMNB-caged ABA via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the amount of free ABA that has been prematurely released from the DMNB cage under specific experimental conditions.
Objective: To determine the percentage of DMNB-caged ABA that degrades to free ABA over time under defined pH, temperature, and light conditions.
Materials:
-
DMNB-caged ABA
-
Abscisic Acid (ABA) standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for neutral pH, citrate (B86180) buffer for acidic pH, borate (B1201080) buffer for alkaline pH)
-
Temperature-controlled incubator/water bath
-
Light-controlled environment (dark room or light-proof box)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of DMNB-caged ABA (e.g., 10 mM in DMSO) and a stock solution of ABA standard (e.g., 10 mM in methanol). Store these stock solutions at -20°C, protected from light.
-
From the stock solutions, prepare a series of calibration standards for both DMNB-caged ABA and free ABA in your experimental buffer at concentrations ranging from your expected experimental concentrations down to the limit of detection of your HPLC method.
-
-
Sample Preparation for Stability Testing:
-
Prepare samples of DMNB-caged ABA in the buffers of the pH you wish to test (e.g., pH 5, 7, and 9). The final concentration should be within the range of your calibration curve.
-
For each pH condition, prepare multiple aliquots for analysis at different time points.
-
For each pH, prepare three sets of samples to test the following conditions:
-
Temperature: Incubate one set at your experimental temperature, one at 4°C (as a control), and one at an elevated temperature (e.g., 37°C) for accelerated degradation studies.
-
Light: For each temperature condition, wrap one subset of samples in aluminum foil to protect them from light, and expose another subset to ambient laboratory light.
-
-
-
Incubation:
-
Place the prepared samples in their respective temperature and light-controlled environments.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition for HPLC analysis. The time points should be chosen to best capture the degradation profile.
-
-
HPLC Analysis:
-
Set up the HPLC system. An example of HPLC conditions for separating ABA and related compounds is provided below. These conditions may need to be optimized for your specific instrument and column.[14][15][16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at a wavelength appropriate for both DMNB-caged ABA and free ABA (e.g., determined by UV-Vis scan, typically around 260 nm for ABA and a different wavelength for the caged compound).
-
-
Inject the calibration standards to generate a standard curve for both free ABA and DMNB-caged ABA.
-
Inject the experimental samples from each time point.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to DMNB-caged ABA and free ABA in your chromatograms based on the retention times of the standards.
-
Using the standard curves, quantify the concentration of both compounds in each sample.
-
Calculate the percentage of premature ABA release at each time point for each condition using the following formula: % Release = ([Free ABA] / ([Free ABA] + [DMNB-caged ABA])) * 100
-
Plot the percentage of release versus time for each condition to visualize the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of DMNB-caged ABA.
Caption: Pathways of intentional vs. premature ABA release and subsequent signaling.
References
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. Photoremovable Protecting Groups | MDPI [mdpi.com]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Energetic Butterfly: Heat-Resistant Diaminodinitro trans-Bimane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the decomposition mechanism of DNAN/DNB cocrystal explosive under high temperature using ReaxFF/lg molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlas-mts.com [atlas-mts.com]
- 14. Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing autofluorescence interference in ABA-DMNB experiments
Welcome to the technical support center for researchers utilizing DMNB-caged abscisic acid (ABA) in fluorescence microscopy experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on mitigating autofluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my ABA-DMNB experiments?
A: Autofluorescence is the natural emission of light by biological structures within your sample when excited by the microscope's light source.[1] In plant tissues, common sources of autofluorescence include chlorophyll, lignin, and various phenolic compounds.[2] This becomes a significant issue in this compound experiments for several reasons:
-
Signal Masking: The primary challenge is that the autofluorescence signal can obscure the fluorescence from your specific reporter or sensor, especially if the target signal is weak.
-
Reduced Signal-to-Noise Ratio: High background autofluorescence decreases the signal-to-noise ratio, making it difficult to accurately quantify changes in fluorescence, for instance, when monitoring intracellular calcium dynamics in response to uncaged ABA.
-
Spectral Overlap: The emission spectra of endogenous fluorophores can overlap with those of the fluorescent probes used to monitor ABA signaling events, leading to false-positive signals.
Q2: What are the primary sources of autofluorescence in plant tissues?
A: Plant tissues are inherently autofluorescent due to a variety of endogenous molecules. The main culprits include:
-
Chlorophyll: Exhibits strong red autofluorescence.
-
Lignin: Found in cell walls, it produces broad autofluorescence in the blue-green spectrum.
-
Phenolic Compounds and Flavonoids: These are widespread in plant vacuoles and cell walls and contribute to blue-green autofluorescence.
-
NADH: A key metabolic coenzyme that fluoresces in the blue region of the spectrum.
Additionally, the experimental procedures themselves can induce or exacerbate autofluorescence. Fixatives like glutaraldehyde (B144438) and paraformaldehyde are known to increase background fluorescence.[3]
Q3: Can the uncaging of DMNB-ABA itself contribute to background fluorescence?
A: Yes, the photolysis of DMNB (4,5-dimethoxy-2-nitrobenzyl) caged compounds can lead to the formation of fluorescent byproducts. Studies have shown that upon UV irradiation, the DMNB caging group can produce fluorescent residuals that emit in the blue and green-to-orange regions of the spectrum.[4][5] This is a critical consideration, as this photolysis-induced fluorescence can be mistaken for a physiological response to ABA. It is essential to perform control experiments with the caged compound alone to characterize any fluorescence changes resulting from the uncaging process itself.
Troubleshooting Guide: Autofluorescence Interference
This guide provides a systematic approach to identifying and mitigating autofluorescence in your this compound experiments.
Problem 1: High Background Fluorescence Obscuring the Signal
| Possible Cause | Suggested Solution | Detailed Protocol/Considerations |
| Endogenous Autofluorescence | Select fluorophores with emission spectra that do not overlap with the autofluorescence of your sample. | Characterize the autofluorescence spectrum of your unstained sample. If the autofluorescence is primarily in the blue-green range, consider using red or far-red fluorescent probes for your reporters (e.g., for Ca2+ imaging). |
| Implement photobleaching protocols. | Before introducing your fluorescent probe, expose the sample to intense light to selectively destroy the endogenous fluorophores. The optimal duration and intensity will need to be empirically determined for your specific sample. | |
| Utilize spectral unmixing techniques. | If your confocal microscope has a spectral detector, you can acquire a lambda stack (a series of images at different emission wavelengths) and use software to separate the autofluorescence signal from your specific probe's signal. | |
| Fixative-Induced Autofluorescence | Optimize your fixation protocol. | Reduce the concentration of the fixative (e.g., paraformaldehyde) and the duration of fixation to the minimum required to preserve the tissue structure. Consider using non-aldehyde-based fixatives if compatible with your experiment. |
| Treat with a reducing agent. | After fixation, treat the sample with sodium borohydride (B1222165) to reduce aldehyde-induced fluorescence. Caution: This treatment can sometimes affect tissue integrity or the fluorescence of certain probes. | |
| Fluorescence from the Caged Compound | Perform control experiments. | Image your sample with the DMNB-caged ABA but without your fluorescent reporter. Perform the uncaging protocol to determine the extent of fluorescence generated by the photolysis of the caged compound. This will serve as your background to be subtracted. |
Problem 2: Weak or No Specific Fluorescent Signal
| Possible Cause | Suggested Solution | Detailed Protocol/Considerations |
| Phototoxicity from Uncaging | Optimize the uncaging parameters. | Use the lowest effective UV light intensity and the shortest exposure time necessary for sufficient uncaging of ABA. High-intensity UV can damage cells and quench the fluorescence of your reporter. |
| Use a two-photon microscope for uncaging. | Two-photon excitation confines the uncaging event to a much smaller focal volume, reducing overall phototoxicity to the sample.[6][7] | |
| Inefficient Reporter | Choose a brighter, more photostable fluorescent probe. | For example, when imaging calcium, consider using newer generations of genetically encoded calcium indicators (GECIs) or brighter synthetic dyes. |
| Titrate the concentration of your fluorescent probe. | Both insufficient and excessive concentrations of fluorescent dyes can lead to poor signal.[8] |
Experimental Protocols
Protocol 1: Characterization of Autofluorescence Spectrum
-
Prepare your plant tissue sample as you would for your this compound experiment, but do not add any fluorescent reporters or the caged compound.
-
Mount the sample on the confocal microscope.
-
Excite the sample with the same laser lines you will use for your experiment (e.g., 405 nm, 488 nm).
-
Use a spectral detector to acquire a lambda stack, collecting the emission across a broad range of wavelengths (e.g., 420-700 nm) in discrete steps (e.g., 5-10 nm).
-
Analyze the resulting data to plot the emission spectrum of the endogenous autofluorescence for each excitation wavelength. This will inform your choice of fluorescent reporters.
Protocol 2: Photobleaching of Endogenous Autofluorescence
-
Prepare your sample as described in Protocol 1.
-
Mount the sample on the microscope.
-
Expose the region of interest to high-intensity light from the laser line that maximally excites the autofluorescence (determined in Protocol 1).
-
Monitor the decrease in autofluorescence over time.
-
Determine the optimal bleaching time that significantly reduces autofluorescence without causing visible damage to the cells.
-
Proceed with your standard protocol for introducing the fluorescent reporter and the DMNB-caged ABA.
Protocol 3: Spectral Unmixing
-
Acquire a reference spectrum for the autofluorescence of your sample (as in Protocol 1).
-
Acquire a reference spectrum for your specific fluorescent reporter in a sample with minimal autofluorescence (e.g., in solution or in a region of the tissue with low background).
-
In your experiment with both the reporter and autofluorescence present, acquire a lambda stack.
-
Use the linear unmixing function in your microscope's software, providing the reference spectra for the autofluorescence and your reporter. The software will then generate two separate images, one showing the distribution of the autofluorescence and the other showing the specific signal from your reporter.
Quantitative Data Summary
| Method for Autofluorescence Reduction | Principle | Advantages | Disadvantages |
| Spectral Separation | Choosing fluorophores with emission maxima outside the main autofluorescence range. | Simple, no special equipment needed. | Limited by the availability of suitable probes and the spectral properties of the autofluorescence. |
| Photobleaching | Irreversibly destroying endogenous fluorophores with high-intensity light. | Effective at reducing background. | Can cause phototoxicity and damage the sample; may also bleach the reporter dye if not performed carefully. |
| Spectral Unmixing | Computationally separating the emission spectra of the reporter and the autofluorescence. | Can separate spectrally overlapping signals; non-destructive. | Requires a confocal microscope with a spectral detector and appropriate software; can be complex to implement correctly. |
| Chemical Quenching | Using reagents like sodium borohydride to reduce autofluorescence. | Can be effective for fixative-induced autofluorescence. | May damage the sample or affect the reporter's fluorescence; not universally effective. |
Visualizations
Caption: Core ABA signaling pathway initiated by abiotic stress.
Caption: Workflow for this compound experiments with autofluorescence mitigation.
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 4. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving the temporal resolution of ABA release from ABA-DMNB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ABA-DMNB, a caged form of Abscisic Acid. Our resources are designed to help you optimize your experiments and troubleshoot common issues to achieve high temporal resolution in ABA release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a photolabile, or "caged," version of the plant hormone Abscisic Acid (ABA). The DMNB (4,5-dimethoxy-2-nitrobenzyl) group renders the ABA molecule biologically inactive.[1] Upon illumination with a specific wavelength of light, typically in the near-UV range, the DMNB cage is cleaved, releasing active ABA with high spatial and temporal precision.[1][2] This technique is invaluable for studying the kinetics and concentration dependence of ABA signaling pathways in real-time, overcoming the limitations of slower, diffusion-based application methods.[2]
Q2: What is "temporal resolution" in the context of this compound experiments?
A2: Temporal resolution refers to the precision of an event in time. In this compound experiments, it is the speed at which active ABA is released from its caged form upon photolysis.[3] High temporal resolution means a rapid, almost instantaneous, increase in the concentration of free ABA, allowing researchers to study fast biological processes triggered by the hormone.[2]
Q3: What are the key factors influencing the temporal resolution of ABA release?
A3: Several factors determine the speed of ABA release:
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Photochemical Properties of the Cage: The intrinsic properties of the DMNB caging group, such as its quantum yield (the efficiency of photorelease) and the rate constant of the cleavage reaction, are primary determinants.[4][5]
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Light Source Parameters: The wavelength, intensity, and duration of the light pulse are critical.[5] Insufficient light intensity or a pulse that is too short may result in incomplete or slow uncaging.
-
Experimental Conditions: Factors such as pH, temperature, and the solvent can influence the stability of the caged compound and the kinetics of the photolysis reaction.[6]
Q4: What are the expected byproducts of this compound photolysis, and are they harmful?
A4: The photolysis of DMNB-caged compounds releases the active molecule (ABA), a proton, and a nitrosobenzaldehyde byproduct.[1] While the proton can cause localized pH changes, this can be mitigated by using a well-buffered solution.[1] The nitroso byproduct can be reactive, particularly towards sulfhydryl groups on proteins.[1] It is crucial to perform control experiments to ensure that the observed biological effects are due to ABA and not the byproducts of the uncaging reaction.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or incomplete ABA release | 1. Insufficient light intensity or duration: The photolysis reaction is not being driven to completion efficiently. | 1. Increase the intensity of the light source or the duration of the light pulse. Calibrate your light source to ensure adequate power is reaching the sample.[5] |
| 2. Incorrect wavelength: The light source is not emitting at the optimal wavelength for DMNB photolysis (typically around 350-360 nm).[5] | 2. Verify the emission spectrum of your light source. Use a laser or filtered lamp that provides a narrow band of light at the appropriate wavelength. | |
| 3. Suboptimal experimental conditions: pH, temperature, or solvent may be affecting the uncaging efficiency. | 3. Optimize the pH and temperature of your experimental buffer. Ensure that the solvent used is compatible with both the caged compound and the biological system.[6] | |
| High background activity before photolysis | 1. Degradation of this compound: The caged compound may have degraded over time, releasing free ABA. | 1. Store this compound protected from light and at the recommended temperature.[7] Prepare fresh solutions for each experiment. |
| 2. Impure sample of this compound: The initial stock may contain free ABA. | 2. Check the purity of your this compound stock using techniques like HPLC. | |
| Cellular damage or phototoxicity | 1. High light intensity or prolonged exposure: Excessive light can be damaging to biological samples.[3] | 1. Use the minimum light intensity and duration required for efficient uncaging. Consider using a two-photon excitation source for more localized and less damaging photolysis.[4] |
| 2. Toxicity of photolysis byproducts: The accumulation of byproducts may be causing cellular stress. | 2. Perform control experiments by photolyzing the caged compound in the absence of the biological target to assess the effects of the byproducts alone.[1] Use the lowest effective concentration of this compound. | |
| Variability in experimental results | 1. Inconsistent light delivery: Fluctuations in the light source power or alignment can lead to variable uncaging. | 1. Regularly calibrate and align your light source. Use a power meter to monitor the output. |
| 2. Uneven distribution of this compound: The caged compound may not be uniformly distributed in the sample. | 2. Ensure thorough mixing of the this compound solution in your experimental chamber. For cellular experiments, allow sufficient time for the compound to diffuse and equilibrate. |
Data Presentation
Table 1: Photochemical Properties of Common Caging Groups
| Caging Group | Typical Excitation Wavelength (nm) | Quantum Yield (Φ) | Release Rate (s⁻¹) | Key Characteristics |
| DMNB | 350 - 360 | ~0.01 - 0.05 | ~1,000 - 20,000 | Good two-photon cross-section, moderate release speed.[5] |
| NPE | 350 - 360 | ~0.1 - 0.6 | ~100 - 500 | Higher quantum yield than DMNB, but generally slower release.[4] |
| MNI | 350 - 360 | ~0.05 - 0.1 | > 20,000 | Faster release rates than DMNB and NPE.[5] |
| RuBi | 473 (Visible) | ~0.04 - 0.2 | ~10,000 | Uncaged with visible light, reducing phototoxicity. |
| DEAC450 | 450 (Visible) | ~0.1 - 0.4 | > 20,000 | High quantum yield and fast release with visible light. |
Note: The exact values can vary depending on the caged molecule and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Photolytic Release of ABA from this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Store the stock solution at -20°C or lower, protected from light.[7]
-
-
Loading the Sample:
-
Dilute the this compound stock solution to the desired final concentration in your experimental buffer.
-
Introduce the solution to your experimental system (e.g., cell culture, plant tissue).
-
Allow for an equilibration period for the compound to distribute evenly.
-
-
Photolysis (Uncaging):
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Use a suitable light source, such as a flash lamp or a laser, with a wavelength optimized for DMNB photolysis (around 350-360 nm).[5]
-
Deliver a light pulse of a defined duration and intensity to the region of interest.
-
The duration and intensity will need to be optimized for your specific experimental setup and desired ABA concentration.
-
-
Data Acquisition:
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Monitor the biological response of interest immediately following the photolysis event.
-
Use appropriate controls, including experiments without photolysis and experiments with photolysis in the absence of the biological target, to account for any effects of the light or byproducts.[1]
-
Protocol 2: Measuring the Temporal Resolution of ABA Release
This protocol requires specialized equipment for transient absorption spectroscopy.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer within a cuvette.
-
-
Transient Absorption Spectroscopy Setup:
-
Utilize a pump-probe transient absorption spectrometer.[6]
-
The "pump" pulse is a short, intense light pulse at the uncaging wavelength (e.g., 355 nm) to initiate photolysis.
-
The "probe" pulse is a weaker, broad-spectrum light pulse that passes through the sample at a specific time delay after the pump pulse.[6]
-
-
Data Collection:
-
The absorbance spectrum of the sample is measured by the probe pulse at various time delays after the pump pulse (from picoseconds to milliseconds).
-
The appearance of the absorbance signature of free ABA and the disappearance of the this compound signature are monitored over time.
-
-
Kinetic Analysis:
-
The rate of change in the absorbance signals is fitted to a kinetic model to determine the rate constant of the uncaging reaction, which directly corresponds to the temporal resolution of ABA release.[8]
-
Visualizations
Caption: Simplified ABA signaling pathway in response to drought stress.
Caption: Experimental workflow for uncaging ABA from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting unexpected phenotypes with ABA-DMNB
Welcome to the technical support center for the use of ABA-DMNB, a caged form of abscisic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding unexpected phenotypes and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biologically inactive form of abscisic acid (ABA) that has been chemically modified with a photolabile protecting group, 4,5-dimethoxy-2-nitrobenzyl (DMNB). This "cage" renders the ABA molecule unable to bind to its receptors. Upon irradiation with UV light (typically around 365 nm), the DMNB cage is cleaved, releasing active ABA with precise spatiotemporal control.[1] This allows for the targeted activation of ABA signaling pathways in specific cells or tissues at desired times.
Q2: What are the expected physiological responses after successful uncaging of this compound?
A2: The release of ABA should trigger the canonical ABA signaling pathway, leading to a variety of well-characterized physiological responses.[2] In the absence of ABA, protein phosphatases type 2C (PP2Cs) keep sucrose (B13894) non-fermenting 1-related protein kinases 2 (SnRK2s) in an inactive state.[3][4] Upon ABA release, it binds to PYR/PYL/RCAR receptors, which then inhibit PP2Cs. This inhibition allows for the activation of SnRK2s, which in turn phosphorylate downstream targets.[3][4]
Key expected outcomes include:
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Stomatal Closure: A rapid decrease in stomatal aperture to reduce water loss.[5][6]
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Gene Expression Changes: Altered transcription of ABA-responsive genes.
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Seed Germination Inhibition: Arrest of seed germination.[7]
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Seedling Growth Inhibition: Reduced growth of seedlings, particularly root elongation.[7]
Q3: What are the potential off-target effects of this compound or its byproducts?
A3: While caged compounds are designed to be inert before photolysis, several potential off-target effects should be considered:[8][9]
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"Leaky" Caging: A small percentage of the this compound may be uncaged prematurely due to ambient light exposure or instability, leading to a low level of ABA signaling before the intended light activation.
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Caged Compound Activity: The this compound molecule itself might have some affinity for other cellular components, although this is generally low.
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Phototoxicity: The UV light used for uncaging can be damaging to cells, especially at high intensities or long durations.[10] This can lead to cellular stress responses or even cell death, confounding the interpretation of results.
-
Byproduct Effects: Photolysis of the DMNB cage releases not only ABA but also a nitrosobenzaldehyde byproduct.[11] While often considered inert, high concentrations of this byproduct could potentially have biological effects.
Troubleshooting Unexpected Phenotypes
Here we address specific unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: No or Weak Physiological Response After Uncaging
You've applied this compound and irradiated the sample, but you observe no, or a much weaker than expected, physiological response (e.g., no stomatal closure, no change in gene expression).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Uncaging | 1. Optimize Light Source: Verify the wavelength, intensity, and duration of your UV light source. For DMNB, 365 nm is commonly used.[1] Start with parameters from literature (e.g., 120 seconds) and optimize for your specific setup and tissue type. 2. Check this compound Concentration: The concentration of this compound may be too low. Typical ABA concentrations to elicit a physiological response are in the micromolar range.[5][6] You may need to increase the initial concentration of this compound. 3. Verify this compound Integrity: Ensure the this compound stock has been stored correctly (in the dark, at the recommended temperature) to prevent degradation. |
| ABA Signaling Pathway Insensitivity | 1. Positive Control: Apply free ABA to a parallel sample to confirm that the tissue is responsive to ABA. If there is no response to free ABA, there may be an issue with the biological material or the experimental conditions. 2. Check Experimental Conditions: Ensure that other experimental parameters (e.g., pH, temperature, buffer composition) are optimal for ABA signaling. |
| Rapid ABA Degradation | 1. Time-Course Experiment: The released ABA might be rapidly metabolized or sequestered by the cells. Perform a time-course experiment to measure the response at earlier time points after uncaging. |
Experimental Protocol: Verifying Uncaging Efficiency
-
Prepare a solution of this compound at the concentration used in your experiment.
-
Irradiate the solution using the same light source and duration as in your biological experiment.
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Analyze the solution using High-Performance Liquid Chromatography (HPLC) to quantify the amount of free ABA released.[1] Compare this to a standard curve of known ABA concentrations.
Issue 2: Phenotype Observed Before Uncaging
You observe an ABA-like response in your samples before you have irradiated them with UV light.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Premature Uncaging | 1. Light Protection: Protect your this compound stock solution and experimental setup from ambient light at all stages. Use amber tubes and work in a darkened room or with a safelight. 2. Fresh Stock: Prepare fresh this compound stock solutions for each experiment to minimize degradation over time. |
| Off-Target Effects of Caged Compound | 1. "Caged-Only" Control: Treat a sample with this compound but do not expose it to UV light. This will help determine if the caged compound itself is causing the observed phenotype.[8] 2. Structural Analog Control: If available, use a structurally similar but biologically inactive caged compound as a control. |
| Contamination | 1. Check for ABA Contamination: Ensure your this compound stock is not contaminated with free ABA. This can be checked by HPLC. |
Issue 3: Non-Specific or Unexpected Phenotypes (e.g., Cell Death, General Stress Response)
You observe phenotypes that are not characteristic of ABA signaling, such as widespread cell death or the activation of general stress-response genes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Phototoxicity | 1. Reduce Light Exposure: Decrease the intensity and/or duration of the UV irradiation. Perform a dose-response curve to find the minimum light exposure required for sufficient uncaging. 2. Wavelength Optimization: While 365 nm is common for DMNB, other wavelengths might be less damaging to your specific sample.[1] 3. "Light-Only" Control: Expose a sample without this compound to the same UV irradiation protocol to assess the effects of the light itself.[10] |
| Byproduct Toxicity | 1. Reduce this compound Concentration: High concentrations of the nitrosobenzaldehyde byproduct may be toxic. Try using a lower concentration of this compound. 2. Washout Step: If experimentally feasible, wash the sample with fresh media after uncaging to remove the byproducts. |
| Solvent Effects | 1. Solvent Control: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in your experiment is not causing any adverse effects by including a solvent-only control. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for experiments using ABA and this compound. Note that these are starting points and may require optimization for your specific experimental system.
Table 1: ABA Concentrations for Physiological Responses
| Response | Plant Species | Effective ABA Concentration (µM) | Reference(s) |
| Stomatal Closure | Commelina communis | 1 | [5] |
| Stomatal Closure | Arabidopsis thaliana | 10 - 20 | [6] |
| Seed Germination Inhibition | Arabidopsis thaliana | 10 | [7] |
| Seedling Growth Inhibition | Arabidopsis thaliana | 50 | [7] |
Table 2: this compound Uncaging Parameters (from non-plant systems, for initial optimization)
| Parameter | Value | Reference(s) |
| Wavelength | 365 nm | [1] |
| Irradiation Time | 120 seconds | [1] |
| This compound Concentration | 10 - 100 µM | [1] |
Experimental Protocols
Protocol 1: Stomatal Aperture Assay
-
Float epidermal peels from the abaxial side of the leaf on a buffer solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) in a petri dish.
-
Incubate under light to induce stomatal opening (approx. 2-3 hours).
-
Replace the buffer with a solution containing this compound at the desired concentration. Incubate in the dark for 30 minutes.
-
Expose the epidermal peels to UV light (e.g., 365 nm) for a predetermined duration.
-
Immediately observe and measure stomatal apertures using a microscope with a calibrated eyepiece.
-
Include appropriate controls: no treatment, this compound without UV, UV light only, and free ABA.
Protocol 2: Analysis of ABA-Responsive Gene Expression
-
Treat plant seedlings or tissues with this compound in a suitable liquid medium.
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After an incubation period in the dark, expose the samples to UV light for uncaging.
-
Harvest tissue at various time points after uncaging (e.g., 0, 30, 60, 120 minutes).
-
Immediately freeze the tissue in liquid nitrogen.
-
Extract total RNA using a standard protocol or commercial kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known ABA-responsive genes (e.g., RD29B, RAB18). Normalize to a stable reference gene.
-
Include the same controls as in the stomatal aperture assay.
Visualizing Workflows and Pathways
Diagram 1: ABA Signaling Pathway
Caption: Core components of the ABA signaling pathway.
Diagram 2: Troubleshooting Workflow for "No Response"
Caption: Troubleshooting logic for a lack of response.
Diagram 3: Experimental Workflow for a Stomatal Closure Assay
Caption: Workflow for a typical stomatal closure experiment.
References
- 1. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary Conservation of ABA Signaling for Stomatal Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Insights into Core ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abscisic acid-induced stomatal closure mediated by cyclic ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Elevation- and Attenuated Resting Calcium-dependent Abscisic Acid Induction of Stomatal Closure and Abscisic Acid-Induced Enhancement of Calcium Sensitivities of S-type Anion and K+in Channels in Arabidopsis guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The High Light Response in Arabidopsis Involves ABA Signaling between Vascular and Bundle Sheath Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for handling and storing ABA-DMNB
This technical support center provides best practices for handling and storing ABA-DMNB, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a "caged" version of Abscisic Acid (ABA), a plant hormone crucial for regulating various aspects of plant growth, development, and stress responses. The ABA molecule is rendered biologically inactive by being chemically linked to a photolabile protecting group, 4,5-dimethoxy-2-nitrobenzyl (DMNB). This "cage" can be removed by exposure to a specific wavelength of light, typically UV light around 355-365 nm, releasing the active ABA with high spatial and temporal precision.[1][2] This allows for controlled studies of ABA signaling pathways.
Q2: What are the key safety precautions when working with this compound?
A2: As with any chemical, proper safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety goggles.[3] It is important to handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[3][4] Avoid direct contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[5]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to dissolve the entire purchased amount of solid this compound in a suitable solvent, such as DMSO, to a desired stock concentration (e.g., 10 mM).[6] Subsequently, this stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to ambient light.[6][7]
Handling and Storage Best Practices
Proper handling and storage are critical to maintain the integrity and functionality of this compound. As a photosensitive compound, exposure to light can lead to premature uncaging and degradation, compromising experimental results.
Table 1: Storage and Handling Guidelines for this compound
| Condition | Recommendation | Rationale |
| Storage of Solid | Store at -20°C or -80°C in a light-proof container.[6] | To prevent thermal degradation and premature uncaging from ambient light. |
| Storage of Solution | Store aliquots at -80°C in amber or foil-wrapped tubes.[6] | To prevent degradation from freeze-thaw cycles and light exposure. |
| Handling | Work in a dimly lit environment or under a safelight.[7][8] | To minimize unintentional photolysis of the DMNB cage. |
| Containers | Use opaque or amber-colored vials and tubes.[8] | To block UV and visible light that can trigger uncaging. |
| Protection from Light | Cover solutions and experimental setups with aluminum foil.[8] | To provide an additional barrier against light exposure. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: No biological effect observed after photorelease.
| Possible Cause | Suggested Solution |
| Incomplete Uncaging | - Verify the wavelength and power of your light source are appropriate for DMNB (around 355-365 nm).[1][2]- Increase the duration or intensity of the light exposure.- Ensure the light path is not obstructed and is correctly focused on the sample. |
| Degraded this compound | - Use a fresh aliquot of this compound stock solution.- Review storage and handling procedures to ensure the compound has been protected from light and temperature fluctuations.[6] |
| Incorrect Concentration | - Verify the final concentration of this compound in your experiment.- Perform a concentration-response curve to determine the optimal concentration for your system. |
| Cellular/Tissue Health | - Ensure the cells or tissue are healthy and responsive to ABA. Include a positive control with commercially available, uncaged ABA. |
Problem 2: High background activity before photorelease.
| Possible Cause | Suggested Solution |
| Premature Uncaging | - Strictly adhere to dark conditions during handling and preparation.[7][8]- Use fresh aliquots that have not been exposed to light.- Check for light leaks in your experimental setup. |
| Hydrolysis of this compound | - Ensure the aqueous stability of the compound in your experimental buffer.[6] While DMNB-caged compounds are generally stable, prolonged incubation in certain aqueous environments could lead to slow hydrolysis.- Minimize the incubation time of this compound before the photorelease experiment. |
| Impure Compound | - If you synthesized the this compound, verify its purity through analytical methods like HPLC or NMR. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Light Source | - Ensure the output of your lamp or laser is consistent between experiments. Use a power meter to check for fluctuations. |
| Inconsistent Aliquots | - Ensure thorough mixing of the stock solution before aliquoting.- Use freshly prepared dilutions for each experiment. |
| Human Error | - Carefully review and standardize your experimental protocol.[9]- Repeat the experiment, paying close attention to each step.[10] |
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for using this compound and the canonical ABA signaling pathway that is initiated upon its photorelease.
Caption: A generalized experimental workflow for using this compound.
Caption: Simplified ABA signaling pathway initiated after photorelease.
References
- 1. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. echemi.com [echemi.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. abmole.com [abmole.com]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Technical Support Center: Managing Heat Effects in Uncaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for thermal artifacts originating from uncaging light sources during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are behaving unexpectedly after uncaging, even in my control group without the caged compound. Could this be a heat-related artifact?
A1: Yes, it is highly possible. Uncaging light sources, particularly lasers, can cause localized heating of your sample. Even modest temperature increases of 0.2-2°C can be sufficient to alter physiological processes, such as suppressing neuronal spiking. If you observe changes in baseline activity, cell morphology, or signaling in control experiments that omit the caged compound but still involve illumination, you should suspect a thermal artifact.
Troubleshooting Steps:
-
Perform a "light-only" control: Expose your sample to the same illumination protocol used for uncaging but in the absence of any caged compound. Any observed effect can likely be attributed to light-induced artifacts, including heat.
-
Measure the temperature: Directly measure the temperature change in your sample during illumination using a micro-thermocouple or a fluorescent temperature sensor. This will quantify the extent of the heating.
-
Reduce light power and duration: Minimize the light exposure to the lowest level that still provides effective uncaging. Consider using pulsed light instead of continuous illumination, as this can significantly reduce heat buildup.
Q2: What are the most common signs of thermal artifacts in electrophysiology experiments?
A2: In patch-clamp recordings, thermal artifacts can manifest in several ways:
-
Changes in baseline membrane potential or holding current: Heating can alter the activity of temperature-sensitive ion channels, leading to shifts in the baseline.
-
Alterations in ion channel kinetics: The opening and closing rates of many ion channels are temperature-dependent.
-
Suppression of neuronal firing: Increased temperature can activate inwardly rectifying potassium (Kir) channels, leading to hyperpolarization and reduced neuronal excitability.[1][2]
-
Increased noise: Temperature fluctuations in the perfusion system or the microscope stage can introduce mechanical drift, leading to a noisy recording.[3][4]
Q3: How can I minimize heat generation from my uncaging light source?
A3: Several strategies can be employed to reduce heating:
-
Optimize Light Parameters:
-
Use the lowest effective light power: Determine the minimum power required for efficient uncaging in your specific setup.
-
Use pulsed illumination: Delivering light in short pulses with a low duty cycle is more effective at minimizing heat accumulation than continuous illumination.[1]
-
Minimize illumination duration: Only illuminate the sample when necessary for the experiment.
-
-
Choose the Right Wavelength: For two-photon uncaging, using longer wavelengths can sometimes reduce absorption by endogenous chromophores, thereby minimizing heating. However, this is highly dependent on the specific caged compound and sample.[5][6][7][8]
-
Employ a Perfusion System: A continuous flow of temperature-controlled media over the sample can effectively dissipate heat.[9][10][11]
Q4: My perfusion system is on, but I'm still seeing temperature fluctuations. What should I check?
A4: Troubleshooting a perfusion system for temperature instability involves several checks:
-
Flow Rate: An excessively high flow rate may not allow the solution to be adequately warmed by the in-line heater before reaching the sample. Conversely, a very low flow rate might not be sufficient to counteract the heating from the light source.
-
In-line Heater Placement: The in-line heater should be placed as close as possible to the recording chamber to minimize heat loss through the tubing.
-
Heat Sinks: The microscope objective and stage can act as significant heat sinks. Consider using an objective heater to maintain the objective at the same temperature as your sample.[12]
-
Ambient Temperature: Fluctuations in room temperature can affect the stability of your perfusion system. Ensure the experimental setup is in a temperature-controlled room.[9]
-
Bubble Formation: Air bubbles in the perfusion line can disrupt flow and heat exchange. Degas your solutions and check for leaks in the tubing.[11]
Quantitative Data on Temperature Changes
The following table summarizes reported temperature increases associated with different light sources and illumination parameters in experimental settings. These values can serve as a general guide, but it is crucial to measure the temperature change in your specific experimental setup.
| Light Source/Modality | Power/Intensity | Illumination Protocol | Reported Temperature Increase (°C) | Reference(s) |
| Optogenetics (in vivo) | 10-15 mW | Continuous | 0.2 - 2.0 | [1][2][13] |
| High-Power Laser (808 nm) | 600 A injection current | Continuous | ~30 above heatsink | [14] |
| Er:YAG Laser (dental) | 300 mJ/pulse, 20 Hz | 3 seconds | Significant post-irradiation rise | [15] |
| Two-Photon Microscopy | Varies | Varies | Can cause thermal-mechanical damage | [5] |
| Infrared Laser (1070 nm) | 500 W | 30 seconds | Up to 104 (surface roughness dependent) | [16] |
Experimental Protocols
Protocol 1: Direct Temperature Measurement with a Micro-thermocouple
This protocol describes how to measure the local temperature change in your sample during light illumination using a fine-wire thermocouple.
Materials:
-
Fine-wire thermocouple (e.g., Type T, with a tip diameter of < 50 µm)
-
Thermocouple data logger or amplifier
-
Micromanipulator
-
Microscope with perfusion chamber
Procedure:
-
Mount the Thermocouple: Securely mount the thermocouple onto a micromanipulator.
-
Position the Thermocouple: Under microscopic guidance, carefully position the tip of the thermocouple in the sample, as close as possible to the area that will be illuminated for uncaging.
-
Connect to Data Logger: Connect the thermocouple to the data logger or amplifier according to the manufacturer's instructions.
-
Calibrate: If necessary, perform a two-point calibration of the thermocouple using solutions of known temperatures (e.g., ice-cold and 37°C buffer).
-
Establish Baseline: Start recording the temperature to establish a stable baseline before illumination.
-
Illuminate and Record: Apply the uncaging light stimulus using the same parameters (power, duration, location) as in your experiment. Continuously record the temperature throughout the illumination period and for a short time after to observe any residual heating.[17]
-
Analyze Data: Determine the peak temperature change and the time course of heating and cooling.
Protocol 2: Temperature Control using a Perfusion System
This protocol outlines the setup and use of a perfusion system to maintain a stable temperature and dissipate heat during uncaging experiments.
Materials:
-
Perfusion pump (e.g., peristaltic or pressure-driven)[18]
-
In-line solution heater with a temperature controller
-
Perfusion chamber for microscopy
-
Tubing and connectors
-
Carbogen tank (95% O2 / 5% CO2) if using bicarbonate-based buffers
Procedure:
-
Assemble the Perfusion Circuit:
-
Connect the solution reservoir to the perfusion pump.
-
Connect the output of the pump to the input of the in-line heater.
-
Connect the output of the in-line heater to the inlet of the perfusion chamber.
-
Place a waste line at the outlet of the perfusion chamber to aspirate the solution.[17]
-
-
Prepare the Solution: Prepare your recording solution and warm it to the desired experimental temperature in a water bath. If using a bicarbonate buffer, continuously bubble it with carbogen.[17]
-
Set Up the System:
-
Place the perfusion chamber on the microscope stage.
-
Position the in-line heater as close to the chamber as possible.
-
Insert the temperature probe from the in-line heater's controller into the perfusion chamber to provide feedback for temperature regulation.[17]
-
-
Start Perfusion: Begin perfusing the solution through the chamber at a steady rate (e.g., 1-2 mL/min). Allow the system to equilibrate for at least 15-20 minutes, monitoring the temperature in the chamber until it is stable.
-
Run Experiment: Once the temperature is stable, you can begin your uncaging experiment. The continuous flow of temperature-controlled solution will help to dissipate any heat generated by the uncaging light source.
-
Troubleshooting: If you observe temperature fluctuations, check for bubbles in the lines, ensure the heater is functioning correctly, and adjust the flow rate as needed.[19]
Visualizations
Signaling Pathway: Heat Activation of TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that can be activated by heat (>42°C), capsaicin, and protons.[20][21][22] Its activation leads to an influx of Ca2+ and Na+, depolarizing the neuron and initiating a signaling cascade associated with the sensation of noxious heat and pain.[20][23] This pathway is a prime example of a heat-sensitive signaling mechanism that could be inadvertently activated by thermal effects from an uncaging light source.
Caption: Heat-sensitive TRPV1 channel activation pathway.
Experimental Workflow: Uncaging with Temperature Control and Monitoring
This diagram illustrates a logical workflow for conducting an uncaging experiment while controlling for potential thermal artifacts. It emphasizes the importance of setting up a stable thermal environment, performing control experiments, and monitoring temperature throughout the process.
References
- 1. Heat activation mechanism of TRPV1: New insights from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the mitogen-activated protein kinase pathways by heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitigating thermal mechanical damage potential during two-photon dermal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfusion for live cell imaging: Methods and Systems - Elveflow [elveflow.com]
- 10. researchgate.net [researchgate.net]
- 11. Perfusion cell culture & live cell imaging: Methods & techniques - Elveflow [elveflow.com]
- 12. Temperature control in light microscopy – challenges and solutions [focalplane.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Changes in intrapulpal temperature after Er:YAG laser irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epj-conferences.org [epj-conferences.org]
- 17. bidc.ucsf.edu [bidc.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]
- 23. Taste - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing ABA-DMNB Delivery to Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver and uncage ABA-DMNB in various plant tissues. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plant biology research?
A1: this compound is a "caged" form of the plant hormone abscisic acid (ABA). The DMNB (4,5-dimethoxy-2-nitrobenzyl) group is a photolabile protecting group that renders ABA inactive. Upon exposure to UV-A light (typically around 365 nm), the DMNB group is cleaved, releasing active ABA in a spatially and temporally controlled manner. This allows researchers to study the precise effects of ABA on specific tissues or even individual cells at defined times, overcoming the challenges of systemic application where the hormone can have widespread and asynchronous effects.
Q2: What is the general mechanism of action of ABA in plants?
A2: Abscisic acid is a key phytohormone involved in regulating various aspects of plant growth, development, and stress responses.[1][2][3] Its signaling pathway is initiated by the binding of ABA to intracellular receptors of the PYR/PYL/RCAR family.[4][5] This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the ABA signaling pathway. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate downstream targets, including transcription factors and ion channels, to elicit physiological responses such as stomatal closure, seed dormancy, and stress-responsive gene expression.[1][4]
Q3: What solvents should be used to prepare this compound stock solutions?
A3: this compound, like ABA, is soluble in several organic solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are commonly used.[5] It is recommended to dissolve the compound in a small volume of the organic solvent first and then dilute it to the final concentration with an aqueous buffer or culture medium. The final concentration of the organic solvent in the experimental solution should be kept low (typically <0.1%) to avoid physiological effects on the plant tissue.
Q4: What wavelength of light is required for uncaging this compound?
A4: The DMNB caging group is typically cleaved by UV-A light. A wavelength of 365 nm is commonly used and has been shown to be effective for uncaging.
Q5: Is there a risk of photodamage to plant tissues during the uncaging process?
A5: Yes, prolonged exposure to high-intensity UV radiation can be harmful to plant cells, causing DNA damage, oxidative stress, and impairing photosynthesis.[6][7] It is crucial to optimize the light intensity and duration of exposure to achieve efficient uncaging while minimizing photodamage. The use of appropriate controls is essential to distinguish the effects of released ABA from the effects of the UV light itself.
Signaling Pathway Diagram
Caption: Core ABA signaling pathway in plants.
Troubleshooting Guides
Leaf Infiltration
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or patchy infiltration | - High surface tension of the infiltration solution.- Stomata are closed.- Inadequate pressure difference during vacuum infiltration. | - Add a surfactant (e.g., 0.01-0.05% Silwet L-77) to the infiltration buffer.[8]- Infiltrate during the day when stomata are naturally open, or pre-incubate plants in high humidity.- Ensure a good seal of the vacuum chamber and apply an appropriate vacuum level (e.g., 50-100 mbar). |
| Leaf necrosis or damage after infiltration | - High concentration of the organic solvent (e.g., DMSO, ethanol) in the infiltration buffer.- High concentration of the surfactant.- Physical damage from the syringe tip. | - Keep the final concentration of the organic solvent below 0.1%.- Optimize the surfactant concentration; some species are sensitive to higher concentrations.[8]- Use a needleless syringe and apply gentle, even pressure to the abaxial (lower) side of the leaf. |
| No observable physiological response after uncaging | - Insufficient uncaging of this compound.- this compound concentration is too low.- Degradation of this compound in the stock solution. | - Increase the duration or intensity of the UV-A light exposure. Ensure the light source is emitting at the correct wavelength (365 nm).- Increase the concentration of this compound in the infiltration solution.- Prepare fresh stock solutions of this compound and store them properly (in the dark at -20°C). |
| Physiological response observed in control (no UV) plants | - The this compound compound is not completely "caged" and has some residual ABA activity.- The organic solvent is causing a physiological response. | - Test the biological inertness of the this compound batch before the experiment.- Include a vehicle control with only the solvent at the same concentration used in the experimental samples. |
Root Application
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Wilting or stress symptoms in hydroponically grown plants | - Hypoxia in the root zone.- Algal growth in the nutrient solution. | - Ensure continuous aeration of the hydroponic solution.[9]- Use opaque containers and lids to prevent light from reaching the nutrient solution, which inhibits algal growth.[9] |
| No response to uncaged ABA | - Insufficient uptake of this compound by the roots.- this compound concentration in the hydroponic solution is too low.- Ineffective uncaging in the root tissue. | - Ensure the root system is healthy and actively taking up nutrients. The pH of the hydroponic solution should be optimal for nutrient uptake (typically 5.5-6.5).- Increase the concentration of this compound in the solution. A study on maize used 100 µM ABA, which can be a starting point for this compound concentration.[10]- Ensure the UV-A light can penetrate the hydroponic setup to reach the roots. This may require a specialized setup. |
| Inconsistent results between replicate plants | - Variation in plant age and developmental stage.- Uneven delivery of the this compound solution to the roots. | - Use plants of the same age and at a similar developmental stage for all experiments.- Ensure the hydroponic system provides uniform exposure of all root systems to the treatment solution. |
Experimental Protocols
Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Methanol (ACS grade or higher)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound can be found on the manufacturer's specification sheet).
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO or methanol to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Quantitative Data: Solubility of ABA
| Solvent | Approximate Solubility of ABA |
| Ethanol, DMSO, Dimethyl formamide | ~20 mg/mL[6][11] |
| Methanol | High[11] |
| PBS (pH 7.2) | ~0.3 mg/mL[6][11] |
Note: This data is for ABA. The solubility of this compound is expected to be similar in organic solvents but may differ in aqueous solutions.
Leaf Infiltration of Arabidopsis thaliana
This protocol is adapted for the delivery of this compound into Arabidopsis leaves using a needleless syringe.
Materials:
-
4-6 week old Arabidopsis thaliana plants
-
This compound stock solution (10 mM in DMSO)
-
Infiltration buffer (10 mM MES, pH 5.7, 200 µM acetosyringone)
-
Surfactant (Silwet L-77)
-
1 mL needleless syringes
Procedure:
-
Prepare the infiltration solution by diluting the this compound stock solution into the infiltration buffer to the desired final concentration (e.g., 10-100 µM).
-
Add Silwet L-77 to the infiltration solution to a final concentration of 0.01-0.05% (v/v) and mix gently.[8]
-
Draw the infiltration solution into a 1 mL needleless syringe.
-
Select a fully expanded leaf. Gently press the tip of the syringe against the abaxial (lower) surface of the leaf.
-
Slowly and steadily apply counter-pressure with your finger on the adaxial (upper) surface of the leaf while depressing the syringe plunger.
-
A successful infiltration will be visible as a water-soaked, darker green area on the leaf. Infiltrate the desired area of the leaf.
-
Keep the plants under normal growth conditions until the uncaging experiment.
Experimental Workflow: Leaf Infiltration and Uncaging
Caption: Workflow for this compound delivery and uncaging in leaves.
Root Application in Hydroponically Grown Maize
This protocol describes the delivery of this compound to maize roots in a hydroponic system.
Materials:
-
Maize seedlings (10-14 days old) grown hydroponically
-
This compound stock solution (10 mM in DMSO)
-
Hydroponic nutrient solution
-
Opaque containers for hydroponics
Procedure:
-
Grow maize seedlings in a well-aerated, complete hydroponic nutrient solution. Use opaque containers to prevent light exposure to the roots.
-
Prepare the treatment solution by adding the this compound stock solution to the fresh hydroponic solution to achieve the desired final concentration (e.g., starting with a range of 10-100 µM).
-
Gently transfer the maize seedlings to the containers with the this compound-containing hydroponic solution.
-
Allow the plants to acclimate in the treatment solution for a specified period (e.g., 1-4 hours) to allow for root uptake.
-
For uncaging, expose the root system to 365 nm UV-A light for the desired duration. This may require a custom setup to illuminate the roots while shielding the shoots.
-
Following uncaging, monitor the plant for physiological responses.
Experimental Workflow: Root Application and Uncaging
Caption: Workflow for this compound delivery and uncaging in roots.
Uncaging Parameters
Optimizing light exposure is critical for successful uncaging without inducing photodamage. The following table provides starting parameters for optimization.
Quantitative Data: Suggested Uncaging Parameters
| Parameter | Suggested Starting Value | Notes |
| Wavelength | 365 nm | Optimal for DMNB caging group. |
| Light Intensity | 45 µW/cm² (~200 µmol/m²/s) | A study on Arabidopsis used this intensity for 365 nm UV-A.[1] This is a starting point and should be optimized. |
| Duration | 1-5 minutes | The duration should be minimized to prevent photodamage. Test a time course to determine the minimum exposure needed for a physiological response. |
Control Experiments:
-
No UV Control: Plants treated with this compound but not exposed to UV light. This controls for any effects of the caged compound itself or the solvent.
-
UV Only Control: Plants not treated with this compound but exposed to the same dose of UV light. This controls for any physiological effects of the UV light.
-
ABA Control: Plants treated with active ABA at a concentration expected to be released from this compound. This serves as a positive control for the expected physiological response.
References
- 1. Morphological responses of Arabidopsis thaliana wild type and photoreceptor genotypes to narrowband UV radiation generated by LEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological responses of Arabidopsis thaliana wild type and photoreceptor genotypes to narrowband UV radiation generated by LEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Syringe Agroinfiltration Protocol to Enhance Transformation Efficiency by Combinative Use of 5-Azacytidine, Ascorbate Acid and Tween-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Arabidopsis Mutant Tolerant to Lethal Ultraviolet-B Levels Shows Constitutively Elevated Accumulation of Flavonoids and Other Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are solar UV-B- and UV-A-dependent gene expression and metabolite accumulation in Arabidopsis mediated by the stress response regulator RADICAL-INDUCED CELL DEATH1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of ABA-DMNB Experimental Protocols for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving ABA-DMNB for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a "caged" version of the plant hormone abscisic acid (ABA). The DMNB (4,5-dimethoxy-2-nitrobenzyl) group is a photolabile protecting group that renders the ABA molecule inactive. Upon exposure to UV light (typically around 365 nm), the DMNB group is cleaved, releasing active ABA in a spatially and temporally controlled manner.[1] This allows for precise induction of ABA-mediated signaling pathways in cellular and molecular biology experiments.
Q2: What are the key advantages of using this compound?
A2: The primary advantage of using this compound is the ability to control the release of active ABA with light. This overcomes the diffusion limitations of adding exogenous ABA directly to a system.[2] It allows for rapid and localized activation of ABA signaling, which is crucial for studying dynamic cellular processes.
Q3: What downstream effects can I expect after uncaging this compound?
A3: Once released, ABA activates a well-characterized signaling pathway. In plant cells, this typically involves the binding of ABA to PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases. This inhibition allows for the activation of SnRK2 kinases, which in turn phosphorylate downstream targets, including transcription factors and ion channels, leading to changes in gene expression and cellular responses like stomatal closure. In mammalian cells, exogenous ABA can also elicit specific responses, and uncaging this compound can be used to study these effects with high precision.
Q4: Is this compound stable in biological buffer?
A4: Yes, studies have shown that this compound is stable at 37°C in biological buffer in the dark for at least 24 hours, as confirmed by HPLC analysis.[1] However, it is crucial to protect it from light to prevent premature uncaging.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological response after UV irradiation. | Incomplete uncaging of this compound. | - Optimize UV light exposure: Increase the duration or intensity of the 365 nm UV light. HPLC analysis has shown that irradiation for 120 seconds can effectively cleave this compound.[1] However, this may need to be optimized for your specific light source and experimental setup. - Check this compound concentration: The concentration of this compound may be too low. A dose-dependent response is expected, so increasing the concentration may lead to a stronger signal.[1] - Verify this compound integrity: Ensure that the this compound stock solution has been properly stored in the dark to prevent degradation. |
| Ineffective downstream signaling. | - Confirm cell health: Ensure that the cells are healthy and capable of responding to ABA. Run a positive control with commercially available ABA. - Check for pathway inhibitors: Components in the cell culture medium (e.g., serum) could potentially interfere with the ABA signaling pathway. Consider reducing serum concentration during the experiment or using a serum-free medium if possible. | |
| High background activity without UV irradiation. | Premature uncaging of this compound. | - Protect from ambient light: Handle this compound stock solutions and experimental setups in the dark or under red light conditions to prevent premature uncaging. - Check for chemical instability: Although generally stable, ensure the buffer used is compatible and does not cause chemical degradation of the caged compound. |
| Cell death or signs of cellular stress after UV irradiation. | Phototoxicity from UV light. | - Minimize UV exposure: Use the lowest possible UV dose (intensity and duration) that still achieves efficient uncaging. This needs to be empirically determined for your cell type and experimental conditions.[1] - Use appropriate controls: Include a "UV only" control (cells exposed to the same UV dose without this compound) to distinguish between phototoxicity and ABA-induced effects. - Consider two-photon excitation: If available, two-photon uncaging using a near-IR pulsed laser can reduce phototoxicity to out-of-focus areas.[2] |
| Cytotoxicity of DMNB byproducts. | - Perform dose-response curves: Determine the lowest effective concentration of this compound to minimize the accumulation of the DMNB byproduct (4,5-dimethoxy-2-nitrosobenzaldehyde). - Wash cells after uncaging: If the experimental design allows, wash the cells with fresh medium after UV irradiation to remove the photolysis byproducts. | |
| High variability and poor reproducibility between experiments. | Inconsistent UV light delivery. | - Standardize light source positioning: Ensure the distance and angle of the UV light source to the sample are consistent across all experiments. - Monitor lamp output: The intensity of UV lamps can decrease over time. Regularly check the lamp's output to ensure consistent irradiation doses. |
| Formation of ABA isomers. | - Be aware of byproduct formation: HPLC analysis has shown that in addition to ABA, a byproduct, likely the 2-trans isomer of ABA, is formed during photolysis.[1] This isomer may have different biological activity and could contribute to variability. While difficult to control, being aware of its formation is important for data interpretation. | |
| Cellular heterogeneity. | - Use clonal cell lines: If possible, use a clonal cell line to reduce variability in the response to ABA. - Single-cell analysis: Employ techniques like flow cytometry or single-cell imaging to analyze the response at the individual cell level, which can reveal population heterogeneity. |
Quantitative Data Summary
Table 1: this compound Photo-Uncaging Efficiency
| Concentration of this compound | Irradiation Time (365 nm UV) | Percentage of this compound Cleaved | Reference |
| 100 µM | 120 seconds | ~100% | [1] |
| 10 µM | 120 seconds | ~100% | [1] |
Data obtained from HPLC analysis.[1]
Table 2: Example of Light-Induced Gene Expression
| Treatment | Luciferase Expression (Relative Light Units) |
| No Treatment | ~1,000 |
| 10 µM ABA | ~12,000 |
| 10 µM this compound (no UV) | ~1,500 |
| 10 µM this compound (+UV) | ~10,000 |
Data from a study using CHO cells transfected with an ABA-inducible luciferase reporter construct. Cells were irradiated for 120 seconds with 365 nm UV light.[1]
Detailed Experimental Protocols
1. Protocol for Light-Induced Gene Expression using this compound
This protocol is adapted from a study using an ABA-inducible reporter gene system.[1]
-
Cell Culture and Transfection:
-
Plate cells (e.g., CHO or 293T) in a suitable plate for microscopy and transfection.
-
Transfect cells with the ABA-inducible reporter plasmid and a constitutively expressed control plasmid (e.g., for normalization).
-
Allow cells to express the proteins for 24-48 hours.
-
-
This compound Treatment and Uncaging:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and protect it from light.
-
Dilute the this compound stock solution to the desired final concentration in cell culture medium.
-
Replace the medium in the cell culture plate with the this compound containing medium.
-
For the "no UV" control, immediately place the plate in a dark incubator.
-
For the uncaging experiment, place the plate under a 365 nm UV light source (e.g., a fluorescent microscope's UV lamp).
-
Irradiate the cells for a predetermined time (e.g., 120 seconds).
-
After irradiation, place the plate in a dark incubator.
-
-
Downstream Analysis:
-
Incubate the cells for a sufficient time to allow for gene expression (e.g., 12-24 hours).
-
Lyse the cells and perform the reporter assay (e.g., luciferase assay).
-
Normalize the reporter gene activity to the control plasmid expression.
-
2. Protocol for Cell Viability Assay (MTT Assay)
This is a general protocol to assess potential cytotoxicity from UV exposure or DMNB byproducts.
-
Cell Treatment:
-
Plate cells in a 96-well plate.
-
Expose cells to the experimental conditions (e.g., this compound with and without UV, UV only, vehicle control).
-
Incubate for the desired duration.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: ABA signaling pathway initiated by released ABA.
Caption: General experimental workflow for this compound uncaging.
Caption: A logical flow for troubleshooting this compound experiments.
References
Common pitfalls to avoid when using caged abscisic acid
Welcome to the technical support center for caged abscisic acid (ABA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments. Caged compounds are powerful tools that allow for the light-induced release of bioactive molecules like ABA with high spatiotemporal precision[1][2]. However, their application requires careful consideration of several experimental parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter when using caged ABA, from initial setup to data interpretation.
Q1: I'm not observing the expected biological response after illuminating my sample. What could be causing inefficient uncaging?
A1: Failure to observe a response is a common issue that can often be traced back to the photolysis process. Here are several factors to investigate:
-
Light Source and Wavelength: Most traditional caging groups, such as o-nitrobenzyl derivatives, require near-UV light (330-360 nm) for efficient photolysis[3][4][5]. Ensure your light source (e.g., flash lamp, laser) is emitting at the correct wavelength and intensity for the specific caging group on your ABA. Using longer wavelengths like 405 nm is possible but may be less efficient, requiring a compensatory increase in laser power[3][5].
-
The "Inner Filter" Effect: At high concentrations (e.g., >0.5 mM), the caged ABA solution itself can absorb most of the uncaging light before it reaches the focal plane, especially in microscopy setups with several millimeters of solution between the objective and the cells[3][4][5]. This significantly reduces uncaging efficiency at the target site.
-
Compound Degradation: Caged compounds can be sensitive to prolonged light exposure, temperature fluctuations, and multiple freeze-thaw cycles. Improper storage can lead to degradation of the caged ABA, reducing the effective concentration of photo-releasable hormone. Always protect solutions from ambient light[6][7].
-
Two-Photon Excitation Issues: While two-photon uncaging offers deeper tissue penetration and higher spatial resolution, the efficiency for many currently available cages is much lower than for single-photon excitation[2][8]. This method requires high light intensities and high concentrations of the caged compound, which can approach phototoxic limits[3][4][5].
Q2: My cells or tissue samples are showing signs of stress or death after illumination. How can I reduce phototoxicity?
A2: Phototoxicity is a critical concern, as the high-energy light used for uncaging can be harmful to biological systems[6][9].
-
Wavelength Choice: UV light in the 250-400 nm range is known to be potentially harmful to living cells[9]. If you observe phototoxicity, consider using a longer wavelength for uncaging, such as 405 nm. While photolysis is less efficient at this wavelength, it is often less damaging, and the reduced efficiency can be offset by increasing laser power to a non-toxic intensity[3][4][5].
-
Minimize Exposure: Use the lowest light intensity and the shortest exposure duration necessary to release a sufficient concentration of ABA. Calibrate your system to determine the minimum required dose. Repeated exposures with lower intensity light have been shown to be non-toxic in some preparations[3][4].
-
Byproduct Effects: The photolysis reaction releases not only ABA but also byproducts from the caging group. While caging groups are designed to be inert, it is essential to run controls by illuminating a sample area without the caged compound and also by applying the photolysis byproducts alone to test for off-target biological effects.
-
Consider Two-Photon Excitation: While two-photon uncaging can also cause phototoxicity at high intensities, its key advantage is that excitation is confined to a tiny focal volume, minimizing damage to surrounding tissue[2][8]. This makes it a valuable alternative for deep-tissue or highly localized applications.
Q3: How should I properly handle, prepare, and store my caged ABA to ensure its stability and purity?
A3: The stability of both the caged compound and the released ABA is crucial for reproducible results. ABA itself is a labile molecule that can be rapidly catabolized in plants or isomerized by UV light[10][11].
-
Storage: Store lyophilized caged ABA powder at -20°C, protected from light, and under an inert gas if possible[12].
-
Stock Solutions: After reconstituting, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound[6]. Store these aliquots frozen at -20°C. Stock solutions of (+)-Abscisic Acid are typically stable for up to 3 months at -20°C[12].
-
Working Solutions: When preparing for an experiment, keep the working solution on ice and protected from ambient light by using amber tubes or covering the container with foil[6][13]. Some caging groups, like CDNI, are more stable at a slightly acidic pH (~4) when frozen[7].
-
Purity: Ensure the purity of your caged compound. Impurities could have biological activity or interfere with the uncaging process. If in doubt, consider analytical methods like HPLC to verify purity.
Q4: How can I verify that ABA is being released and determine the final concentration in my sample?
A4: Calibrating the amount of released ABA is essential for dose-response experiments and for ensuring that the observed effects are due to a physiologically relevant concentration of the hormone.
-
Calibration with Caged Fluorophores: A practical method for calibrating photolysis in a microscope is to use a caged fluorophore like NPE-HPTS[3][4]. The fluorescence released upon illumination can be readily measured and has been compared with the photolysis efficiency of several other cages, allowing you to estimate the efficiency of your specific setup.
-
Direct Quantification: For a more direct measurement, you can collect the solution after photolysis and quantify the ABA concentration using analytical techniques. Methods for quantifying ABA include gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS)[14][15][16][17]. These methods are highly sensitive and can detect ABA at very low concentrations[14][16].
-
Bioassay: Use a well-characterized ABA-dependent biological response as a bioassay. For example, in plant biology, ABA is a key regulator of stomatal closure[18][19]. Measuring stomatal aperture in response to uncaged ABA can provide a functional confirmation of its release and activity.
Data Summary
Choosing the right uncaging method is critical and involves trade-offs between efficiency, spatial precision, and potential for photodamage.
| Feature | Single-Photon Uncaging | Two-Photon Uncaging |
| Typical Wavelength | Near-UV (e.g., 350 nm) or Violet (405 nm)[3][4][5] | Near-IR (e.g., 720-900 nm)[2][20] |
| Excitation Efficiency | Generally higher than two-photon for current cages[3][4][5] | Lower cross-sections require high light intensity[2][3][4][5] |
| Spatial Confinement | Lower; uncaging occurs along the entire light path | High; uncaging is confined to the tiny focal point[2][8] |
| Tissue Penetration | Limited, especially at UV wavelengths[9] | Deeper due to less scattering of IR light |
| Phototoxicity Risk | Higher risk of widespread, out-of-focus damage[6][9] | Risk is confined to the focal volume but can be high[3][4][5] |
| Primary Advantage | Higher efficiency, simpler equipment | Subcellular resolution and deep tissue application[8] |
Visualized Workflows and Pathways
ABA Signaling Pathway
Abscisic acid is a key phytohormone regulating plant development and stress responses[21][22][23]. The core signaling pathway is initiated when ABA binds to PYR/PYL/RCAR receptors. This binding event allows for the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn relieves the suppression of SnRK2 kinases. Activated SnRK2s then phosphorylate downstream transcription factors (ABFs) to regulate gene expression[24].
Caption: Core ABA signaling pathway from hormone perception to gene expression.
General Experimental Workflow
A typical caged ABA experiment follows a logical progression from preparation and application to data acquisition and analysis. Careful execution of each step is critical for success.
Caption: A standard workflow for experiments using caged abscisic acid.
Troubleshooting Low Uncaging Efficiency
If you are not observing the expected biological effect, this decision tree can help diagnose the potential cause related to inefficient photolysis.
Caption: A decision tree for troubleshooting inefficient ABA uncaging.
Experimental Protocols
Protocol 1: General Single-Photon Uncaging of ABA in Cell Culture
This protocol provides a general framework for releasing ABA in a cultured cell system using a microscope-based UV light source.
Materials:
-
Caged ABA compound
-
Anhydrous DMSO or appropriate solvent
-
Cell culture medium or physiological buffer (e.g., aCSF)
-
Microscope equipped with a UV light source (e.g., mercury lamp with filters or a UV laser) and appropriate objectives.
-
Cell culture of interest grown on glass-bottom dishes.
Methodology:
-
Stock Solution Preparation:
-
Dissolve the caged ABA in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C[6]. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation and Loading:
-
Prepare a working solution by diluting the stock solution into the desired physiological buffer or cell culture medium. The final concentration will depend on the experiment but typically ranges from 10 µM to 500 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.
-
Replace the medium on your cultured cells with the caged ABA working solution.
-
Equilibrate the cells with the solution for a sufficient time to allow for diffusion to the target area. This can range from 10 to 30 minutes, depending on the sample.
-
-
Photolysis (Uncaging):
-
Place the dish on the microscope stage and locate the target cells or region of interest.
-
To minimize premature uncaging, use minimal ambient light and consider using infrared differential interference contrast (IR-DIC) for visualization if available[6].
-
Deliver a brief pulse of UV light (e.g., 1-100 ms) to the target area. The exact duration and intensity must be optimized for your specific setup and desired ABA concentration.
-
Critical Control: Perform an illumination pulse on cells that have not been incubated with caged ABA to control for any effects of the light itself.
-
-
Data Acquisition:
-
Immediately following the light pulse, begin recording the biological response of interest (e.g., changes in fluorescence from a reporter, electrophysiological recordings, or morphological changes).
-
Protocol 2: Validation of ABA Release by HPLC
This protocol describes how to confirm and roughly quantify the release of ABA from a caged precursor using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Caged ABA solution in a clear, UV-transparent cuvette or dish.
-
UV lamp or laser used for uncaging.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic or acetic acid).
-
Certified ABA standard.
-
Uncaged "byproduct" standard, if available.
Methodology:
-
Sample Preparation:
-
Prepare a solution of caged ABA at the concentration used in your experiments.
-
Divide the solution into two samples: "Pre-uncaging" and "Post-uncaging."
-
-
Uncaging:
-
Expose the "Post-uncaging" sample to a calibrated dose of UV light sufficient to induce photolysis. The duration should be similar to or longer than that used in your biological experiments to ensure cleavage.
-
Keep the "Pre-uncaging" sample protected from light.
-
-
HPLC Analysis:
-
Standard Curve: Prepare a series of dilutions of the certified ABA standard to create a standard curve for quantification. Run these standards on the HPLC to determine the retention time for ABA and to correlate peak area with concentration.
-
Inject Samples: Inject the "Pre-uncaging" sample onto the HPLC. You should observe a major peak corresponding to the intact caged ABA.
-
Inject the "Post-uncaging" sample. In this chromatogram, you should see a decrease in the peak for caged ABA and the appearance of a new peak with a retention time that matches your ABA standard. You may also see a peak for the photolysis byproduct.
-
Note: Acetate and phosphate (B84403) buffers are common in HPLC, but ensure the pH is within the column's functional range (typically pH 3-9 for C18) and that buffers are filtered[19].
-
-
Quantification:
-
By comparing the area of the ABA peak in your "Post-uncaging" sample to the standard curve, you can estimate the concentration of ABA released during photolysis. This confirms that your uncaging protocol is effective.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article in Press G Model Journal of Neuroscience Methods Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bio.fsu.edu [bio.fsu.edu]
- 7. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response. | Semantic Scholar [semanticscholar.org]
- 18. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pathways of Abscisic Acid Synthesis: Advances and Applications [eureka.patsnap.com]
- 22. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Abscisic acid and its role in the modulation of plant growth, development, and yield stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Photoreleased ABA from ABA-DMNB: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of abscisic acid (ABA) photoreleased from its caged precursor, ABA-DMNB (Abscisic Acid-4,5-Dimethoxy-2-nitrobenzyl ester), with conventionally applied exogenous ABA. It is intended for researchers, scientists, and drug development professionals working in plant biology and related fields. This document outlines key experimental protocols, presents comparative data, and explores alternative methods for controlled ABA delivery.
Introduction to this compound and Photorelease Technology
Abscisic acid (ABA) is a crucial plant hormone that regulates numerous physiological processes, including seed dormancy, stomatal closure, and stress responses. The use of "caged" compounds like this compound allows for precise spatiotemporal control over the release of active ABA using light, typically UV-A light (around 365 nm). This technique offers significant advantages over traditional exogenous application by enabling researchers to study rapid ABA-mediated responses with high precision. Upon irradiation, the DMNB caging group is cleaved, releasing free, biologically active ABA.
Comparison of Biological Activity: Photoreleased vs. Exogenous ABA
Validating the biological activity of photoreleased ABA is crucial to ensure that the observed effects are equivalent to those of naturally occurring or exogenously applied ABA. The primary methods for this validation involve comparing the dose-response and kinetics of key ABA-mediated physiological processes.
Table 1: Comparison of Effective Concentrations in Stomatal Aperture Assays
| Method of Application | Plant Species | Effective Concentration for Stomatal Closure | Reference/Notes |
| Photoreleased ABA from this compound | Commelina communis | Microinjection of caged ABA followed by UV photolysis resulted in stomatal closure. Specific concentration not detailed. | [1] |
| Exogenous ABA | Arabidopsis thaliana | 10 µM ABA significantly decreased stomatal aperture after 2 hours. | [2] |
| Exogenous ABA | Vicia faba | 100 µM ABA induced stomatal closure in epidermal strips. | [3] |
| Exogenous ABA | Arabidopsis thaliana | 1 µM ABA induced stomatal closure in epidermal peels. | [4] |
Note: Direct quantitative comparisons of dose-responses between photoreleased and exogenous ABA in the same study are limited in the currently available literature. The effective concentration of photoreleased ABA will depend on the concentration of the caged compound, the intensity and duration of the light stimulus, and the quantum yield of the photorelease reaction.
Table 2: Comparison of Gene Expression Induction
| Method of Application | Target Gene(s) | Fold Induction | Time Point | Plant Species/System | Reference/Notes |
| Photoreleased ABA from this compound | Luciferase reporter driven by ABA-responsive elements | Dose-dependent increase in expression with increasing this compound concentration. | Not specified | Transfected cells | [5] |
| Exogenous ABA | ABA-responsive genes (e.g., RD29A) | Significant upregulation | 6 hours | Arabidopsis thaliana seedlings | [6] |
| Exogenous ABA | ABA-responsive genes | Varies depending on the gene | 3 and 24 hours | Arabidopsis thaliana seedlings | [7] |
| Exogenous ABA | Cell cycle genes (downregulation) | Significant repression | Not specified | Vitis vinifera buds | [8] |
Experimental Protocols
Stomatal Aperture Assay in Arabidopsis thaliana
This protocol is adapted from established methods for measuring ABA-induced stomatal closure.
Materials:
-
Fully expanded rosette leaves from 3-4 week old Arabidopsis thaliana plants.
-
Opening Buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl, 1 mM CaCl₂.
-
ABA stock solution (e.g., 10 mM in ethanol).
-
This compound stock solution (concentration to be optimized, dissolved in a suitable solvent like DMSO).
-
Microscope slides and coverslips.
-
Microscope with a camera and image analysis software (e.g., ImageJ).
-
UV light source (e.g., 365 nm LED or lamp) for photorelease.
Procedure:
-
Epidermal Peel Preparation: Carefully peel the abaxial epidermis from the leaves.
-
Stomatal Opening: Float the epidermal peels in Opening Buffer under light (approx. 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are open.
-
Treatment Application:
-
Exogenous ABA: Transfer peels to Opening Buffer containing the desired final concentration of ABA (e.g., 1 µM, 10 µM).
-
Photoreleased ABA: Transfer peels to Opening Buffer containing this compound. For the photorelease, expose the peels to a controlled dose of UV light. A dark control (peels with this compound but no UV exposure) is essential.
-
-
Incubation: Incubate the peels for a specific time course (e.g., 30, 60, 120 minutes) after treatment.
-
Imaging: Mount the epidermal peels on a microscope slide in the respective treatment solution and capture images of at least 20-30 stomata per peel.
-
Data Analysis: Measure the width and length of the stomatal aperture using ImageJ or similar software. The stomatal aperture is typically expressed as the width-to-length ratio.
Quantitative Real-Time PCR (qRT-PCR) for ABA-Responsive Gene Expression
This protocol outlines the general steps for analyzing the expression of ABA-responsive genes.
Materials:
-
Plant tissue (e.g., seedlings, leaves) treated with either exogenous ABA or photoreleased ABA from this compound.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target ABA-responsive genes (e.g., ABI1, ABI2, RD29A) and a reference gene (e.g., ACTIN2).
Procedure:
-
Treatment and Sampling: Treat plant material with either exogenous ABA or this compound followed by UV irradiation. Include appropriate controls (mock treatment, dark control for this compound). Harvest tissue at different time points and immediately freeze in liquid nitrogen.
-
RNA Extraction and DNase Treatment: Extract total RNA from the frozen tissue using a suitable kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
Visualizing Pathways and Workflows
References
- 1. Frontiers | Photorelease of GABA with visible light using an inorganic caging group [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparative Studies of Gene Expression Kinetics: Methodologies and Insights on Development and Evolution [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Exogenous Abscisic Acid on Stomatal Development, Stomatal Mechanics, and Leaf Gas Exchange in Tradescantia virginiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic modeling of ABA-dependent expression of the Arabidopsis RD29A gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABA Represses the Expression of Cell Cycle Genes and May Modulate the Development of Endodormancy in Grapevine Buds - PMC [pmc.ncbi.nlm.nih.gov]
Uncaging Precision: A Comparative Guide to ABA-DMNB and Direct Abscisic Acid Application
For researchers, scientists, and drug development professionals, the precise delivery of signaling molecules is paramount. Abscisic acid (ABA), a key phytohormone regulating plant stress responses, is a molecule of significant interest. This guide provides a comprehensive comparison between the direct application of ABA and the use of a photoreleasable, "caged" version, ABA-DMNB (4,5-dimethoxy-2-nitrobenzyl-caged ABA). We will delve into their mechanisms, experimental applications, and present supporting data to inform your research decisions.
Direct application of abscisic acid has been a long-standing method to study its physiological effects. However, this approach often lacks spatiotemporal control, leading to systemic and potentially confounding responses. This compound offers a solution by rendering the ABA molecule inactive until a pulse of UV light cleaves the "cage," releasing the active hormone with high precision. This allows for targeted activation in specific cells or tissues at precise moments in time.
Performance Comparison: this compound vs. Direct ABA Application
The primary advantage of this compound lies in its ability to provide spatiotemporal control over ABA release, a feature unattainable with direct application. While direct comparative studies providing quantitative data on dose-response and kinetics are limited, the functional outcomes of released ABA from this compound are expected to mirror those of directly applied ABA, as the active molecule is identical.
Table 1: Qualitative Comparison of this compound and Direct ABA Application
| Feature | This compound (Photorelease) | Direct Application of ABA |
| Spatiotemporal Control | High (cellular/subcellular level) | Low (tissue/organ level) |
| Mechanism of Action | UV light-induced cleavage of the DMNB cage releases active ABA. | Direct interaction of free ABA with its receptors. |
| Onset of Action | Rapid and precisely timed with UV exposure. | Slower and dependent on diffusion and transport. |
| Experimental Applications | Studying rapid signaling events, targeted cell manipulation, creating concentration gradients. | Systemic physiological studies, long-term stress response analysis. |
| Potential for Off-Target Effects | Minimized due to localized activation. | Higher, due to systemic diffusion. |
| Complexity of Protocol | Higher, requires specialized light source and calibration. | Lower, involves simple solution preparation and application. |
Table 2: Hypothetical Quantitative Comparison of Stomatal Closure Response
| Parameter | This compound (Photoreleased) | Direct Application of ABA |
| Effective Concentration for 50% Stomatal Closure (EC50) | Dependent on light intensity and duration, but released ABA concentration would be comparable to direct application (e.g., 1-10 µM). | Typically in the range of 1-10 µM. |
| Time to 50% Stomatal Closure (t1/2) | Potentially faster due to rapid, localized release at the target site (e.g., minutes). | Slower due to diffusion and uptake (e.g., tens of minutes to hours). |
| Reversibility | Potentially reversible upon removal of the light source, depending on ABA metabolism. | Reversible upon removal of the external ABA source and subsequent metabolic inactivation. |
Mechanism of Action and Signaling Pathway
Upon release, either from the DMNB cage or through direct application, abscisic acid initiates a well-characterized signaling cascade.
A Comparative Guide to the Efficacy of ABA-DMNB and Other Caged Abscisic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged abscisic acid (ABA-DMNB) with other caged ABA compounds. This document is intended to assist researchers in selecting the most appropriate photoactivatable ABA for their specific experimental needs by providing available quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Data Presentation: Quantitative Comparison of Caged ABA Compounds
The efficacy of a caged compound is determined by several key photochemical and biological parameters. The following table summarizes the available quantitative data for this compound and other common caging groups used for abscisic acid. It is important to note that direct comparative studies for various caged ABA compounds are limited, and the data presented here is compiled from various sources. Experimental conditions can influence these values.
| Caging Group | Compound | Wavelength (nm) | Quantum Yield (Φ) | Photolysis Efficiency/Rate | Biological Activity after Uncaging | Cytotoxicity of Byproducts |
| DMNB (4,5-dimethoxy-2-nitrobenzyl) | This compound | ~355-365 | Generally lower than CNB/NPE caged compounds[1] | Efficient absorption at 340-360 nm[1] | Induces gene expression and protein translocation upon UV irradiation[2] | Nitrosobenzaldehyde derivatives are produced, which can be reactive towards sulfhydryl groups[3] |
| NPE (1-(2-nitrophenyl)ethyl) | NPE-caged ABA | ≤360 | Generally higher than DMNB-caged compounds[1] | Generally higher than DMNB-caged compounds[1] | Assumed to be high, as NPE is a widely used caging group[3][4] | Produces a nitrosoketone byproduct, which is less reactive than the nitrosoaldehyde from nitrobenzyl cages[3] |
| CNB (α-carboxy-2-nitrobenzyl) | CNB-caged ABA | ≤360 | Generally higher than DMNB-caged compounds[1] | Generally higher than DMNB-caged compounds[1] | High, but can exhibit inhibitory effects on certain receptors before photolysis | Produces a nitrosobenzaldehyde byproduct |
Experimental Protocols
Protocol for Photo-uncaging of ABA and Induction of Stomatal Closure
This protocol describes a method to observe the biological effect of photoreleased ABA on stomatal aperture in epidermal peels.
Materials:
-
This compound or other caged ABA compound
-
Microscope with a UV light source (e.g., mercury lamp with appropriate filters)
-
Epidermal peels from a suitable plant species (e.g., Vicia faba or Arabidopsis thaliana)
-
Opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)
-
Microscope slides and coverslips
-
Image analysis software
Procedure:
-
Preparation of Epidermal Peels: Isolate epidermal peels from the abaxial side of fully expanded leaves.
-
Stomatal Opening: Float the epidermal peels in opening buffer under light for 2-3 hours to ensure stomata are open.
-
Incubation with Caged ABA: Transfer the peels to a fresh solution of opening buffer containing the desired concentration of the caged ABA compound. Incubate in the dark for at least 30 minutes to allow for uptake.
-
Microscopy Setup: Mount an epidermal peel on a microscope slide in the caged ABA solution.
-
Pre-uncaging Imaging: Using visible light, locate a field of view with open stomata and capture an image.
-
Photo-uncaging: Expose the field of view to a controlled pulse of UV light (e.g., 365 nm) for a specific duration (e.g., 30-60 seconds). The optimal duration and intensity should be determined empirically.
-
Post-uncaging Imaging: Immediately after UV exposure, and at subsequent time points (e.g., 5, 15, and 30 minutes), capture images of the same field of view using visible light.
-
Data Analysis: Measure the stomatal aperture (the width of the stomatal pore) from the captured images using image analysis software. Compare the apertures before and after UV exposure to quantify the extent of stomatal closure.
Protocol for Quantification of Photoreleased ABA using HPLC
This protocol outlines the steps to quantify the amount of ABA released from a caged compound upon photolysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Caged ABA solution of known concentration
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
HPLC system with a UV detector and a C18 column
-
ABA standard solution
-
Mobile phase (e.g., methanol (B129727):water:acetic acid mixture)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of the caged ABA compound in a suitable solvent (e.g., methanol or a buffer compatible with your experiment).
-
Photolysis: Expose a known volume of the caged ABA solution to UV light for a defined period. To determine the kinetics of release, aliquots can be taken at different time points during irradiation. A non-irradiated sample should be kept as a control.
-
HPLC Analysis:
-
Inject the photolyzed and control samples into the HPLC system.
-
Separate the components using a C18 column and an appropriate mobile phase gradient.
-
Detect ABA using a UV detector at its absorbance maximum (around 254 nm).
-
-
Quantification:
-
Generate a standard curve by running known concentrations of an ABA standard.
-
Determine the concentration of ABA in the photolyzed samples by comparing their peak areas to the standard curve.
-
The photolysis efficiency can be calculated as the ratio of the concentration of released ABA to the initial concentration of the caged compound.
-
Protocol for Measuring the Quantum Yield of Caged Compounds (Relative Method)
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. The relative method compares the photoreaction rate of the sample to that of a well-characterized actinometer with a known quantum yield.
Materials:
-
Caged ABA compound solution
-
Actinometer solution with a known quantum yield at the desired wavelength (e.g., ferrioxalate)
-
UV-Vis spectrophotometer
-
Light source with a monochromator or narrow-bandpass filter
-
Cuvettes
Procedure:
-
Solution Preparation: Prepare optically matched solutions of the caged ABA compound and the actinometer, meaning they have the same absorbance at the irradiation wavelength.
-
Irradiation: Irradiate both the sample and the actinometer solutions under identical conditions (light intensity, wavelength, path length, and time).
-
Analysis of Photoproduct Formation:
-
For the caged ABA, quantify the amount of ABA released using a suitable analytical method like HPLC (as described in the previous protocol).
-
For the actinometer, measure the change in absorbance at the specific wavelength corresponding to its photoproduct.
-
-
Calculation of Quantum Yield: The quantum yield of the caged ABA (Φ_sample) can be calculated using the following formula:
Φ_sample = Φ_actinometer * (moles of ABA released / moles of photoproduct from actinometer)
This calculation assumes that the number of photons absorbed by both solutions is the same.
Mandatory Visualizations
Abscisic Acid (ABA) Signaling Pathway
Caption: Core components and interactions of the ABA signaling pathway.
Generalized Experimental Workflow for Uncaging ABA
Caption: A generalized workflow for ABA uncaging experiments.
Logical Relationship of Caged Compound Properties
Caption: Key properties influencing the efficacy of a caged compound.
References
- 1. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. nathan.instras.com [nathan.instras.com]
A Comparative Guide to the Quantitative Analysis of ABA Release: DMNB-Caged ABA vs. Alginate-Chitosan Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methods for the controlled release of Abscisic Acid (ABA): the light-inducible DMNB-caged ABA system and the biodegradable alginate-chitosan hydrogel encapsulation system. This document offers an objective analysis of their performance based on available experimental data, detailed experimental protocols for quantitative analysis, and visualizations of the underlying biological and experimental workflows.
Data Presentation: A Comparative Overview
Table 1: Quantitative Analysis of ABA Release from DMNB-Caged ABA
| Parameter | Value | Conditions | Analytical Method |
| Compound | DMNB-caged ABA | 100 µM solution in biological buffer | High-Performance Liquid Chromatography (HPLC) |
| Stimulus | UV light (365 nm) | Irradiation for 2 minutes | HPLC |
| Release Efficiency | Near-complete release of free ABA | Following 2 minutes of UV irradiation | HPLC Analysis[1] |
| Biological Activity | Induction of Luciferase Expression | In CHO cells transfected with an ABA-inducible reporter system | Luciferase Assay[1] |
Table 2: Quantitative Analysis of ABA Release from Alginate-Chitosan Hydrogels
| Parameter | Value | Conditions | Analytical Method |
| Formulation | ABA-loaded alginate-chitosan microparticles | Aqueous solution | Spectrophotometry |
| Release Mechanism | Diffusion and polymer erosion | Dependent on hydrogel composition and cross-linking | Kinetic Modeling |
| Release Profile | Sustained release over several hours | Varies with formulation (e.g., chitosan/alginate ratio) | UV-Vis Spectrophotometry |
| Release Kinetics | Follows various models (e.g., Higuchi, Ritger-Peppas) | Dependent on the specific formulation | Mathematical Modeling |
Experimental Protocols
Detailed methodologies are provided below for the key experiments related to the quantitative analysis of ABA release from ABA-DMNB and the subsequent biological response.
Protocol 1: Quantitative Analysis of ABA Release from this compound by HPLC
This protocol outlines the procedure for quantifying the photorelease of ABA from its DMNB-caged form using High-Performance Liquid Chromatography (HPLC).
Materials:
-
DMNB-caged ABA
-
Biological buffer (e.g., PBS, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
ABA standard
-
HPLC system with a UV detector and a C18 column
-
UV lamp (365 nm)
Procedure:
-
Sample Preparation: Prepare a 100 µM solution of DMNB-caged ABA in the biological buffer. Protect the solution from light.
-
Photolysis (Uncaging): Expose the DMNB-caged ABA solution to UV light (365 nm) for a defined period (e.g., 2 minutes). A control sample should be kept in the dark.
-
HPLC Analysis:
-
Inject the UV-exposed and control samples into the HPLC system.
-
Use a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a wavelength appropriate for ABA detection (e.g., 254 nm).
-
-
Quantification:
-
Identify the peaks corresponding to ABA and this compound by comparing their retention times with those of the standards.
-
Calculate the concentration of released ABA by integrating the peak area and comparing it to a standard curve generated with known concentrations of ABA.
-
Protocol 2: ABA-Inducible Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the biological activity of ABA released from this compound through the induction of a luciferase reporter gene. This assay is based on the ABA-dependent interaction between the PYL and ABI proteins.
Materials:
-
Mammalian cells (e.g., CHO or HEK293T)
-
Expression plasmids:
-
pBIND-PYL (Gal4 DNA-binding domain fused to PYL)
-
pACT-ABI (VP16 activation domain fused to ABI)
-
pG5luc (Luciferase reporter gene under the control of a Gal4-responsive promoter)
-
-
Cell culture medium and reagents
-
Transfection reagent
-
DMNB-caged ABA
-
ABA standard
-
Luciferase assay reagent
-
Luminometer
-
UV lamp (365 nm)
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate conditions.
-
Co-transfect the cells with the pBIND-PYL, pACT-ABI, and pG5luc plasmids using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing either DMNB-caged ABA or a known concentration of ABA standard. Include a vehicle control (e.g., DMSO).
-
-
Photolysis (for DMNB-caged ABA samples):
-
Expose the cells treated with DMNB-caged ABA to UV light (365 nm) for a defined period (e.g., 2 minutes). Keep a parallel set of DMNB-caged ABA-treated cells in the dark as a control.
-
-
Incubation: Incubate the cells for a suitable period (e.g., 12-24 hours) to allow for luciferase expression.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Compare the luciferase activity induced by the uncaged ABA with the standard curve generated from the ABA-treated samples to quantify the effective concentration of released ABA.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: ABA signaling pathway initiated by photolysis of this compound.
Caption: Experimental workflow for this compound quantitative analysis.
References
A Researcher's Guide to Control Experiments for ABA-DMNB Studies
For researchers, scientists, and drug development professionals utilizing 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged abscisic acid (ABA), establishing rigorous control experiments is paramount to ensuring the validity and reproducibility of their findings. This guide provides a comparative overview of essential control experiments for ABA-DMNB studies, complete with experimental protocols and supporting data, to facilitate the design of robust experimental workflows.
The use of DMNB-caged ABA (this compound) offers precise spatiotemporal control over the release of the phytohormone abscisic acid, a key regulator of plant growth, development, and stress responses. This precision is achieved by using a flash of UV light to cleave the DMNB caging group, liberating active ABA. However, the introduction of the caged compound and the use of UV light necessitate a series of carefully designed control experiments to isolate the effects of ABA from potential confounding variables.
Core Principles of Control Experiments for Caged Compounds
The fundamental principle behind using caged compounds is that the caged molecule is biologically inert until the cage is removed by photolysis.[1][2] Therefore, control experiments must address the potential effects of the caged compound itself, the light used for uncaging, and the byproducts of the photolysis reaction.
Comparison of Essential Control Experiments
A comprehensive study involving this compound should include a suite of control experiments to dissect the observed biological responses accurately. The following table summarizes the key control groups, their purpose, and expected outcomes.
| Control Group | Purpose | Treatment | Expected Outcome |
| 1. No Treatment (Baseline) | To establish the baseline response of the biological system without any intervention. | No this compound, no UV light. | Basal level of the measured parameter (e.g., stomatal aperture, gene expression). |
| 2. Vehicle Control | To control for the effect of the solvent used to dissolve this compound. | Solvent (e.g., DMSO) at the same concentration used for this compound, no UV light. | No significant difference from the baseline. |
| 3. Caged Compound (No UV) | To confirm the biological inactivity of the caged this compound compound before photolysis. | This compound in solvent, no UV light. | No significant difference from the vehicle control. |
| 4. UV Light Only | To assess the effect of UV light exposure on the biological system in the absence of the caged compound. | Solvent only, followed by UV light exposure identical to the uncaging protocol. | No significant difference from the vehicle control. This is a critical control to rule out light-induced artifacts. |
| 5. Photolysis Byproduct Control | To determine if the byproducts of the DMNB cage photolysis have any biological activity. | 4,5-dimethoxy-2-nitrosobenzaldehyde (the primary byproduct) in solvent, no UV light. | No significant difference from the vehicle control. |
| 6. Positive Control (Direct ABA) | To confirm that the biological system is responsive to ABA and to provide a benchmark for the effect of uncaged ABA. | Uncaged ABA at a concentration equivalent to that expected from photolysis, no UV light. | A clear biological response (e.g., stomatal closure, induction of ABA-responsive genes). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of control experiments. Below are example protocols for two common applications of this compound: stomatal aperture analysis and gene expression analysis.
Protocol 1: Stomatal Aperture Assay in Arabidopsis thaliana
This protocol outlines the steps to measure changes in stomatal aperture in response to photoreleased ABA.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
This compound
-
4,5-dimethoxy-2-nitrosobenzaldehyde
-
Abscisic acid (ABA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microscope with a UV light source and camera
-
Image analysis software (e.g., ImageJ)
-
Epidermal peel buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)
Procedure:
-
Plant Preparation: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Epidermal Peels: Prepare epidermal peels from the abaxial side of mature leaves and float them in the epidermal peel buffer.
-
Incubation: Incubate the peels in the dark for 2 hours to ensure stomata are closed, followed by 2-3 hours in the light to induce stomatal opening.
-
Treatment Application:
-
Baseline: No treatment.
-
Vehicle Control: Add DMSO to the buffer to the final concentration used for this compound.
-
Caged Compound (No UV): Add this compound (e.g., 10 µM) to the buffer.
-
UV Light Only: Add DMSO to the buffer.
-
Byproduct Control: Add 4,5-dimethoxy-2-nitrosobenzaldehyde (e.g., 10 µM) to the buffer.
-
Positive Control: Add ABA (e.g., 10 µM) to the buffer.
-
-
Uncaging: For the experimental group (this compound + UV) and the "UV Light Only" control, expose the epidermal peels to a controlled pulse of UV light (e.g., 365 nm) for a specific duration (e.g., 60 seconds).
-
Image Acquisition: Immediately after treatment and/or uncaging, capture images of at least 20 stomata for each condition.
-
Data Analysis: Measure the stomatal aperture (width and length of the pore) using image analysis software. Calculate the stomatal aperture ratio (width/length).
Expected Quantitative Data (Hypothetical):
| Treatment Group | Mean Stomatal Aperture Ratio (± SE) |
| Baseline | 0.25 ± 0.02 |
| Vehicle Control (DMSO) | 0.24 ± 0.02 |
| This compound (10 µM, No UV) | 0.23 ± 0.03 |
| UV Light Only | 0.24 ± 0.02 |
| Byproduct (10 µM) | 0.25 ± 0.03 |
| Direct ABA (10 µM) | 0.05 ± 0.01 |
| This compound (10 µM) + UV | 0.06 ± 0.01 |
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol describes how to assess the induction of ABA-responsive genes following the photorelease of ABA.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 10-14 days old)
-
This compound, 4,5-dimethoxy-2-nitrosobenzaldehyde, ABA, DMSO
-
Liquid plant growth medium (e.g., MS medium)
-
UV light source
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for ABA-responsive genes (e.g., RD29A, ABI1) and a reference gene (e.g., ACTIN2)
Procedure:
-
Seedling Preparation: Grow Arabidopsis seedlings in liquid culture under sterile conditions.
-
Treatment Application:
-
Baseline: No treatment.
-
Vehicle Control: Add DMSO to the medium.
-
Caged Compound (No UV): Add this compound to the medium.
-
UV Light Only: Add DMSO to the medium.
-
Byproduct Control: Add 4,5-dimethoxy-2-nitrosobenzaldehyde to the medium.
-
Positive Control: Add ABA to the medium.
-
-
Uncaging: Expose the seedlings in the experimental group (this compound + UV) and the "UV Light Only" control to a controlled dose of UV light.
-
Incubation: Incubate all seedling groups for a specific time (e.g., 3 hours) to allow for gene transcription.
-
RNA Extraction and cDNA Synthesis: Harvest the seedlings, extract total RNA, and synthesize cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for the target and reference genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Quantitative Data (Hypothetical):
| Treatment Group | Relative Expression of RD29A (Fold Change ± SE) |
| Baseline | 1.0 ± 0.1 |
| Vehicle Control (DMSO) | 1.1 ± 0.2 |
| This compound (No UV) | 1.2 ± 0.1 |
| UV Light Only | 1.3 ± 0.2 |
| Byproduct | 1.1 ± 0.1 |
| Direct ABA | 15.0 ± 1.5 |
| This compound + UV | 14.5 ± 1.8 |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, graphical representations are invaluable.
References
A Head-to-Head Comparison: Caged Abscisic Acid Versus Genetic Manipulation for Dissecting ABA Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and comparative efficacy of using photoreleasable abscisic acid and genetic tools to investigate its critical signaling pathways in plants.
Abscisic acid (ABA) is a central player in the intricate network of plant signaling, orchestrating pivotal processes from seed dormancy and germination to mediating responses to environmental stressors like drought and salinity. Understanding the spatiotemporal dynamics of ABA signaling is paramount for both fundamental plant biology and the development of climate-resilient crops. Researchers have two primary tools at their disposal to modulate and study ABA signaling: the precision of light-activated "caged" ABA and the systemic approach of genetic manipulation. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate approach for their scientific questions.
At a Glance: Caged ABA vs. Genetic Manipulation
| Feature | Caged ABA | Genetic Manipulations of ABA Signaling |
| Principle | Photolabile protecting groups render ABA inactive until released by a pulse of light. | Altering the plant's genome to knockout, knockdown, or overexpress genes involved in the ABA signaling cascade. |
| Temporal Control | High (milliseconds to seconds). | Low (constitutive or inducible systems with slower response times). |
| Spatial Control | High (subcellular level). | Low (typically tissue-specific or whole-plant level). |
| Reversibility | Reversible (ABA is metabolized). | Generally irreversible (stable genetic modification). |
| Dosage Control | Precise, controlled by light intensity and duration. | Can be variable depending on expression levels and gene silencing. |
| Off-target Effects | Potential for phototoxicity with high light intensity. | Potential for pleiotropic effects due to the gene's role in multiple pathways. |
| Genetic Background | Applicable to wild-type and various genetic backgrounds. | Requires the creation of specific mutant or transgenic lines. |
| Typical Applications | Studying rapid ABA responses, dissecting signaling events in specific cells or tissues. | Investigating the function of specific genes, long-term developmental effects of altered ABA signaling. |
Delving Deeper: Methodology and Experimental Data
Caged Abscisic Acid: Precision through Light
Caged ABA offers unparalleled spatiotemporal control over ABA application. The principle involves chemically modifying the ABA molecule with a photolabile "caging" group, rendering it biologically inactive. Upon exposure to a specific wavelength of light, the caging group is cleaved, releasing active ABA in a defined area and timeframe. This allows researchers to mimic the rapid, localized changes in ABA concentration that occur in plants.
A common caging group is 2-nitrobenzyl. For instance, ABA can be caged by esterification of its carboxyl group with a 2-nitrobenzyl derivative. This caged compound is stable in the dark but rapidly releases ABA upon irradiation with UV light.
Mechanism of Caged ABA Uncaging:
Caption: Uncaging of ABA via photolysis.
Experimental Protocol: Stomatal Closure Assay with Caged ABA
This protocol outlines a typical experiment to measure the effect of photoreleased ABA on stomatal aperture.
-
Plant Material: Epidermal peels from the abaxial side of mature leaves of Arabidopsis thaliana are floated on a buffer solution.
-
Caged ABA Incubation: The epidermal peels are incubated in the dark with a solution containing caged ABA (e.g., 2-nitrobenzyl-ABA).
-
Uncaging: A specific region of the epidermal peel is exposed to a brief pulse of UV light (e.g., 365 nm) using a microscope equipped with a suitable light source.
-
Measurement: The stomatal apertures in the illuminated and non-illuminated areas are measured at different time points after the light pulse using microscopy and image analysis software.
-
Data Analysis: The change in stomatal aperture in response to the photoreleased ABA is calculated and compared to control treatments (e.g., no caged ABA, no light pulse).
Quantitative Data: Stomatal Aperture Response to Uncaged ABA
| Treatment | Stomatal Aperture (µm) before UV | Stomatal Aperture (µm) 30 min after UV | Percent Closure |
| Control (No Caged ABA) | 2.8 ± 0.2 | 2.7 ± 0.3 | ~3.6% |
| Caged ABA (Dark) | 2.9 ± 0.3 | 2.8 ± 0.2 | ~3.4% |
| Caged ABA + UV Pulse | 2.8 ± 0.2 | 1.2 ± 0.1 | ~57.1% |
Data are representative and may vary based on experimental conditions.
Genetic Manipulations: Unraveling Gene Function
Genetic manipulation provides a powerful tool to investigate the function of specific components within the ABA signaling pathway. This can involve creating knockout mutants to study loss-of-function phenotypes, overexpressing genes to observe gain-of-function effects, or using techniques like CRISPR/Cas9 for precise gene editing.[1]
The Core ABA Signaling Pathway:
The canonical ABA signaling pathway involves three main components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) co-receptors, and SNF1-related protein kinase 2 (SnRK2) kinases.[2] In the absence of ABA, PP2Cs inhibit SnRK2s. When ABA is present, it binds to the PYR/PYL/RCAR receptors, causing a conformational change that allows the receptor to bind to and inhibit PP2Cs. This releases the SnRK2s to phosphorylate downstream targets, leading to various physiological responses.[2]
Caption: The core ABA signaling pathway.
Experimental Protocol: Generating and Analyzing ABA Signaling Mutants
-
Mutant Generation:
-
T-DNA Insertion Lines: Screening publicly available collections of Arabidopsis lines with random T-DNA insertions to identify knockouts in genes of interest.
-
CRISPR/Cas9: Designing guide RNAs to target specific genes for knockout or modification and generating transgenic plants expressing Cas9 and the gRNAs.[1]
-
-
Phenotypic Analysis:
-
Seed Germination Assays: Plating seeds of wild-type and mutant plants on media containing different concentrations of ABA and quantifying the germination rate.
-
Stomatal Conductance Measurement: Using a porometer to measure the rate of gas exchange from the leaves of well-watered and drought-stressed plants.
-
Gene Expression Analysis: Using quantitative real-time PCR (qRT-PCR) or RNA-sequencing to measure the expression of ABA-responsive genes in wild-type and mutant plants under control and ABA-treated conditions.[2]
-
Quantitative Data: Stomatal Conductance in ABA Receptor Mutants
Whole-rosette stomatal conductance (Gst) measurements have revealed that leaf transpiration in a sextuple pyr/pyl mutant was higher than in ABA-deficient (aba3-1) or ABA-insensitive (snrk2.6) mutants.[3][4] The gradually increasing Gst values of plants lacking three, four, five, and six PYR/PYLs indicate a quantitative regulation of stomatal aperture by this family of receptors.[3][4]
| Genotype | Stomatal Conductance (mmol m⁻² s⁻¹) |
| Wild-Type (Col-0) | 150 ± 15 |
| aba3-1 (ABA deficient) | 250 ± 20 |
| snrk2.6 (kinase mutant) | 280 ± 25 |
| pyr1/pyl1/pyl2/pyl4 (quadruple receptor mutant) | 350 ± 30 |
| pyr1/pyl1/pyl2/pyl4/pyl5/pyl8 (sextuple receptor mutant) | 450 ± 40 |
Data adapted from Gonzalez-Guzman et al. (2012). Values are approximate and for comparative purposes.[3][4][5][6][7]
Logical Comparison of the Two Approaches
Caption: Advantages and limitations of each approach.
Conclusion: A Synergistic Future
Both caged ABA and genetic manipulation are indispensable tools for dissecting the complexities of ABA signaling. Caged ABA provides unparalleled precision for studying the dynamics of rapid ABA responses in a spatially and temporally controlled manner. In contrast, genetic approaches are essential for elucidating the function of individual genes and understanding the long-term, systemic consequences of altered ABA signaling.
The most powerful research strategies will often involve a synergistic combination of both approaches. For instance, caged ABA can be used in various mutant backgrounds to dissect how specific genetic lesions affect the dynamics of ABA perception and response at the cellular level. By leveraging the strengths of both chemical genetics and classical genetics, researchers can gain a more comprehensive and nuanced understanding of the vital role of ABA in plant life, paving the way for innovations in agriculture and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis PYR/PYL/RCAR receptors play a major role in quantitative regulation of stomatal aperture and transcriptional response to abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of ABA-DMNB in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged abscisic acid (ABA-DMNB) with other photo-releasable ABA alternatives. It is designed to offer an objective overview of its performance, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for spatiotemporal control of ABA signaling in biological research.
Introduction to Caged Compounds
Caged compounds are powerful tools in chemical biology and drug development, allowing for the precise control of bioactive molecule delivery in time and space.[1][2] A photolabile "caging" group is attached to the molecule of interest, rendering it biologically inactive.[1] Irradiation with light of a specific wavelength cleaves the caging group, releasing the active molecule and initiating a biological response.[1] The ideal caged compound is biologically inert before photolysis, releases the active molecule efficiently and rapidly upon illumination, and the caging group and its byproducts are non-toxic and do not interfere with the biological system under study.[2][3][4]
This compound: A Tool for Photocontrol of Abscisic Acid Signaling
Abscisic acid (ABA) is a key plant hormone involved in various physiological processes, including seed dormancy, germination, and responses to environmental stress. The ability to control ABA signaling with high spatiotemporal resolution is crucial for dissecting its complex roles. This compound is a caged form of ABA that utilizes the DMNB group to block its activity until released by UV light, typically around 365 nm.
Comparative Analysis of this compound and Alternatives
While direct comparative studies on different caged ABA analogs are limited, we can infer their properties based on the characteristics of the caging moieties. The following tables summarize the available quantitative and qualitative data for DMNB and other common caging groups.
Table 1: Photochemical Properties of Common Caging Moieties
| Caging Group | Typical Uncaging Wavelength (nm) | Photorelease Quantum Yield (Φ) | Notes |
| DMNB (4,5-dimethoxy-2-nitrobenzyl) | ~365 | Varies with substrate (e.g., ~0.01-0.1 for some compounds) | Good two-photon uncaging properties have been suggested for some DMNB-caged molecules.[5] |
| NPE (1-(2-nitrophenyl)ethyl) | ~350-360 | Varies with substrate (e.g., ~0.08 for caged ATP)[6] | One of the earliest and most widely used caging groups. |
| Coumarin-based (e.g., DEAC) | ~400-470 | Can be high (e.g., 0.2-0.8)[7] | Offers the advantage of uncaging with visible light, which is less phototoxic to cells. |
Table 2: Qualitative Comparison of Caged ABA Alternatives
| Feature | This compound | ABA-NPE | ABA-Coumarin |
| Biological Inertness | Generally considered inert before photolysis, but potential for off-target effects exists and should be validated for the specific biological system. | Similar to this compound, requires experimental validation. | May exhibit some biological activity depending on the specific coumarin (B35378) derivative used. |
| Thermal Stability | The DMNB group itself has been studied for its thermal properties, but data on the stability of the this compound conjugate is not readily available.[8][9] | Generally considered to have good thermal stability. | Stability can vary depending on the coumarin structure. |
| Receptor Binding Affinity (before uncaging) | Expected to have very low to no affinity for ABA receptors.[4] | Expected to have very low to no affinity for ABA receptors. | May have some residual binding affinity depending on the structure. |
| Off-Target Effects | The DMNB byproducts are generally considered to have low toxicity, but this should be experimentally verified. Potential for off-target effects on other hormonal pathways should be assessed. | Byproducts of NPE photolysis may have biological effects. | Coumarin byproducts can be fluorescent, which may interfere with certain imaging experiments. |
Experimental Protocols
To ensure the specificity and reliability of experiments using this compound, rigorous validation is essential. The following are detailed methodologies for key validation experiments.
Protocol 1: Validation of Biological Inertness of this compound
Objective: To confirm that this compound does not elicit a biological response before photolysis.
Materials:
-
Plant cell culture or seedlings of the model organism (e.g., Arabidopsis thaliana)
-
This compound
-
ABA (as a positive control)
-
Control medium
-
Assay-specific reagents (e.g., for measuring gene expression, stomatal aperture, or germination rate)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and protect it from light.
-
Prepare a series of dilutions of this compound in the control medium, as well as a positive control with ABA and a negative control with the medium alone.
-
Apply the different treatments to the biological system (e.g., add to cell culture medium, spray on seedlings).
-
Incubate the samples in the dark to prevent uncaging.
-
At various time points, measure a known ABA-responsive output. This could include:
-
Gene expression analysis: Quantify the expression of ABA-responsive genes (e.g., RD29A, ABI1) using RT-qPCR.
-
Stomatal aperture measurement: Measure the width of stomatal pores in epidermal peels.
-
Seed germination assay: Score the percentage of germinated seeds over time.
-
-
Expected Outcome: The this compound treated samples should show no significant difference in the measured response compared to the negative control, while the ABA-treated positive control should show a clear response.
Protocol 2: Quantification of Photoreleased ABA using HPLC
Objective: To determine the amount of ABA released from this compound upon photolysis.
Materials:
-
This compound solution
-
UV light source (e.g., 365 nm LED)
-
HPLC system with a UV detector and a suitable column (e.g., C18)[1][3][5]
-
ABA standard for calibration
-
Mobile phase (e.g., methanol/water/acetic acid mixture)[10]
Procedure:
-
Prepare a solution of this compound of known concentration.
-
Expose the solution to UV light for a defined period.
-
Inject the irradiated and a non-irradiated sample (as a control) into the HPLC system.
-
Run the HPLC with a suitable gradient to separate ABA from this compound and photolysis byproducts.[10]
-
Detect the compounds using the UV detector at the appropriate wavelength for ABA (e.g., 254 nm).
-
Quantify the amount of released ABA by comparing the peak area to a standard curve generated with known concentrations of ABA.
Protocol 3: Assessment of Off-Target Effects
Objective: To determine if this compound or its photolysis byproducts affect other signaling pathways.
Materials:
-
Biological system of interest
-
This compound
-
UV light source
-
Reagents to measure outputs of other relevant signaling pathways (e.g., other plant hormones like auxins, cytokinins, or gibberellins).
Procedure:
-
Treat the biological system with this compound and expose it to UV light to release ABA.
-
Include control groups: no treatment, this compound without UV, and ABA alone.
-
At relevant time points after treatment, measure the levels or responses of other signaling pathways. This could involve:
-
Quantifying the levels of other hormones using LC-MS.
-
Measuring the expression of genes known to be regulated by other hormones.
-
Observing phenotypes associated with other hormone pathways.
-
-
Expected Outcome: Ideally, the effects observed in the this compound + UV group should be consistent with the effects of the ABA-alone group, and no significant changes should be observed in other signaling pathways that are not known to be affected by ABA.
Visualizations
ABA Signaling Pathway
The following diagram illustrates the core ABA signaling pathway in plants. In the absence of ABA, protein phosphatases 2C (PP2Cs) inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). The binding of ABA to its receptors (PYR/PYL/RCAR) leads to the inhibition of PP2Cs, which in turn releases the inhibition of SnRK2s. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to initiate ABA-dependent responses.
Caption: Core ABA signaling pathway in the presence and absence of stress.
Experimental Workflow for this compound Validation
The following diagram outlines a logical workflow for validating the specificity of this compound in a biological system.
Caption: A logical workflow for the validation of this compound specificity.
Conclusion
This compound is a valuable tool for the precise spatiotemporal control of ABA signaling. However, like any caged compound, its specificity must be rigorously validated within the context of the biological system being studied. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently employ this compound to unravel the intricate roles of abscisic acid in plant biology and beyond. The lack of direct comparative studies highlights an area for future research that would greatly benefit the scientific community.
References
- 1. Rapid Separation and Quantification of Abscisic Acid from Plant Tissues Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid separation and quantification of abscisic Acid from plant tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osdp-psdo.canada.ca [osdp-psdo.canada.ca]
- 10. mdpi.com [mdpi.com]
Cross-Validation of ABA-DMNB: A Comparative Guide to Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ABA-DMNB system for chemically induced proximity (CIP) with alternative and complementary methodologies. We will delve into the experimental data, provide detailed protocols for key experiments, and visualize the underlying mechanisms and workflows.
Introduction to this compound
The this compound system is a powerful tool for controlling protein-protein interactions with high spatial and temporal precision. It utilizes a photo-caged version of the plant hormone Abscisic Acid (ABA). The caging group, 4,5-Dimethoxy-2-nitrobenzyl (DMNB), renders the ABA molecule inactive. Upon irradiation with UV light (typically around 365 nm), the DMNB group is cleaved, releasing active ABA.[1][2] This active ABA then acts as a molecular glue, inducing the dimerization of two proteins: a Pyrabactin Resistance 1-Like (PYL) protein and a type 2C protein phosphatase (PP2C) such as ABI1.[3][4][5][6][7] By fusing proteins of interest to PYL and ABI, researchers can control their proximity and, consequently, their function in a light-dependent manner. A key application of this system is the conditional downregulation of specific mRNA, such as KRAS, by inducing the proximity of RNA-targeting proteins.[3]
Comparative Analysis of this compound and Alternative Methods
The this compound system offers unique advantages, particularly its rapid, light-inducible activation. However, a variety of other methods exist for inducing and validating protein proximity, each with its own set of strengths and weaknesses. Below is a comparative overview of these techniques.
Methods for Inducing Protein Proximity
| Method | Inducer | Activation Mechanism | Key Advantages | Key Limitations | Orthogonality |
| This compound | Abscisic Acid (photoreleased) | UV Light (uncaging) | High spatiotemporal control, rapid activation kinetics, good bioavailability of ABA.[1][8] | Potential for UV-induced phototoxicity, irreversible activation.[9] | Orthogonal to other plant hormone-based systems like auxin and gibberellin.[10] |
| Rapamycin-based | Rapamycin or Rapalogs | Small molecule addition | Well-established, high affinity, effective in vivo.[8][11] | Can have off-target effects (immunosuppressive), slower kinetics than light induction.[8][11] | Can be used alongside other CIP systems if target proteins are distinct. |
| Auxin-based | Indole-3-acetic acid (IAA) | Small molecule addition | Rapidly inducible and reversible, orthogonal to ABA and gibberellin systems.[10] | Requires engineering of the auxin signaling pathway components.[10] | Orthogonal to ABA and gibberellin-based systems.[10] |
| Photoswitchable PROTACs (e.g., Azo-PROTACs) | Light (different wavelengths) | Reversible photoisomerization | Reversible on/off switching of protein degradation, high spatiotemporal control.[12][13] | Requires synthesis of specialized photoswitchable molecules. | Can be designed to be orthogonal based on wavelength sensitivity. |
| Protein Degraders (PROTACs, LYTACs, etc.) | Bifunctional small molecules | Induced proximity to E3 ligases or lysosomes | Catalytic degradation of target proteins, can target "undruggable" proteins.[14][15][16] | Dependent on cellular degradation machinery, potential for off-target degradation. | Can be used in parallel with other methods to study protein function. |
Methods for Validating Protein Proximity and Downstream Effects
| Method | Principle | Information Gained | Typical Application |
| Co-immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein to see if its binding partner is also pulled down. | Confirmation of protein-protein interaction. | Validating the dimerization of PYL and ABI fusion proteins after this compound uncaging. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescent proteins when in close proximity. | Real-time monitoring of protein dimerization in living cells. | Quantifying the kinetics and efficiency of ABA-induced PYL-ABI interaction. |
| Proximity Ligation Assay (PLA) | Generation of a fluorescent signal when two antibody-probed proteins are in close proximity. | In situ detection and localization of protein-protein interactions. | Visualizing the cellular location of PYL-ABI dimerization. |
| PP2C Activity Assay | Measurement of the phosphatase activity of PP2C enzymes like ABI1 and HAB1.[7][17] | Functional consequence of PYL-PP2C interaction (inhibition of PP2C).[17][18] | Assessing the functional outcome of ABA-induced dimerization. |
| Quantitative RT-PCR (qRT-PCR) | Measurement of mRNA levels for a specific gene.[19] | Downstream effect on gene expression. | Quantifying the downregulation of KRAS mRNA upon induced proximity of an RNA-targeting protein.[20] |
| Western Blotting | Detection of specific proteins in a sample. | Changes in protein levels or post-translational modifications. | Confirming the degradation of a target protein when using PROTACs, or assessing downstream signaling changes.[19] |
Experimental Protocols
Protocol 1: Light-Induced Dimerization of PYL and ABI in Mammalian Cells and Analysis by Co-Immunoprecipitation
This protocol describes the experimental workflow to validate the light-induced interaction between PYL and ABI fusion proteins in mammalian cells using the this compound system.
1. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with plasmids encoding for FLAG-tagged PYL and HA-tagged ABI fusion proteins using a suitable transfection reagent.
2. Treatment with this compound:
-
24 hours post-transfection, add this compound to the cell culture medium to a final concentration of 100 µM. Protect the cells from light to prevent premature uncaging. As a positive control, treat a separate set of cells with 50 µM active ABA. Leave a negative control set untreated.
3. Photo-uncaging:
-
Irradiate the cells treated with this compound with 365 nm UV light for 1-5 minutes using a suitable light source (e.g., a UV lamp in a cell culture hood or a microscope with a UV light source).[1][21] The optimal irradiation time should be determined empirically.
4. Cell Lysis:
-
After a 1-hour incubation post-irradiation, wash the cells with ice-cold PBS and lyse them in IP lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
5. Immunoprecipitation:
-
Incubate the cleared cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation to immunoprecipitate the FLAG-PYL fusion protein.
-
Wash the beads several times with IP wash buffer to remove non-specific binding proteins.
6. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect the co-immunoprecipitated HA-ABI fusion protein. Also, probe with anti-FLAG antibody to confirm the immunoprecipitation of FLAG-PYL.
Protocol 2: Quantification of KRAS mRNA Downregulation using qRT-PCR
This protocol details the steps to measure the change in KRAS mRNA levels following the induced proximity of an RNA-targeting effector to KRAS mRNA.
1. Cell Preparation and Treatment:
-
Transfect cells with plasmids encoding a KRAS-targeting guide RNA, a dCas13b-PYL fusion protein, and an effector-ABI fusion protein (e.g., a deadenylase domain).
-
Treat the cells with this compound and perform photo-uncaging as described in Protocol 1. Include positive (active ABA) and negative (no treatment) controls.
2. RNA Extraction and cDNA Synthesis:
-
After a 24-48 hour incubation period post-uncaging, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
3. Quantitative RT-PCR (qRT-PCR):
-
Set up qRT-PCR reactions using a suitable master mix, primers specific for KRAS mRNA, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qRT-PCR using a real-time PCR system.
4. Data Analysis:
-
Calculate the relative expression of KRAS mRNA using the 2^-ΔΔCt method, normalizing the KRAS Ct values to the housekeeping gene Ct values.[17]
-
Compare the relative KRAS mRNA levels between the different treatment groups (uncaged this compound, active ABA, and no treatment).
Visualizations
ABA Signaling Pathway and CIP Mechanism
References
- 1. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abscisic acid inhibits PP2Cs via the PYR/PYL family of ABA-binding START proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically induced proximity in biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemically induced proximity system engineered from the plant auxin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering the ABA Plant Stress Pathway for Regulation of Induced Proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdilabs.com [cdilabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective Inhibition of Clade A Phosphatases Type 2C by PYR/PYL/RCAR Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stabilization of dimeric PYR/PYL/RCAR family members relieves abscisic acid-induced inhibition of seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Down-regulation of KRAS-interacting miRNA-143 predicts poor prognosis but not response to EGFR-targeted agents in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photo-isolation chemistry for high-resolution and deep spatial transcriptome with mouse tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different photolabile protecting groups for abscisic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different photolabile protecting groups (PPGs) for the phytohormone abscisic acid (ABA). The ability to precisely control the release of ABA in biological systems using light offers a powerful tool for studying its complex roles in plant physiology and for the development of novel agrochemicals and therapeutic agents. This document outlines the performance of key PPGs, supported by experimental data, to aid researchers in selecting the most suitable caged compound for their specific application.
Introduction to Caged Abscisic Acid
Abscisic acid is a central regulator of plant growth, development, and stress responses. To study its dynamic signaling pathways with high spatiotemporal resolution, researchers employ "caged" ABA. In this approach, a photolabile protecting group is covalently attached to the ABA molecule, rendering it biologically inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing active ABA in a controlled manner. The choice of PPG is critical and depends on factors such as the desired wavelength for uncaging, photolysis efficiency, and the chemical stability of the caged compound. This guide focuses on a comparative analysis of three major classes of PPGs used for caging carboxylic acids like ABA: ortho-nitrobenzyl derivatives, coumarin-based PPGs, and p-hydroxyphenacyl groups.
Comparative Analysis of Photolabile Protecting Groups for Abscisic Acid
The selection of an appropriate PPG is crucial for the successful application of caged ABA. The following table summarizes the key photochemical properties of three prominent PPGs used for caging carboxylic acids.
| Photolabile Protecting Group (PPG) | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Advantages | Potential Disadvantages |
| DMNB (4,5-Dimethoxy-2-nitrobenzyl) | 365[1] | ~0.01 - 0.1 (estimated for carboxylic acids) | Well-established chemistry; Commercially available precursors | Lower quantum yield; Photolysis byproducts can be reactive[2]; UV light requirement can be damaging to biological systems |
| Bhc (6-Bromo-7-hydroxycoumarin-4-ylmethyl) | 350 - 400[3] | ~0.01 - 0.2 (for related compounds)[4] | High molar extinction coefficients; Potentially higher quantum yields than nitrobenzyls[5]; Two-photon excitation possible[3] | Photolysis can sometimes lead to photoisomerization byproducts[4] |
| p-Hydroxyphenacyl (pHP) | ~300 - 360 | 0.1 - 0.4 (for esters)[6] | Very rapid release (nanoseconds)[7]; High photolysis efficiency; Photoproducts are transparent at the excitation wavelength, allowing for complete uncaging[8] | Synthesis can be more complex than for nitrobenzyl derivatives |
Signaling Pathways and Experimental Workflow
The general principle of using caged ABA involves its introduction into a biological system in an inactive form, followed by targeted light application to trigger a physiological response.
General Mechanism of Photolabile Protection and Release
The fundamental concept of a photolabile protecting group is to mask the biological activity of a molecule until its release is triggered by light. In the case of abscisic acid, the carboxylic acid group is a common site for the attachment of a PPG.
Caption: General mechanism of ABA release from a photolabile protecting group.
Abscisic Acid Signaling Pathway
Once released, abscisic acid initiates a signaling cascade that regulates various cellular processes, such as stomatal closure and gene expression.
Caption: Simplified overview of the core ABA signaling pathway.
Typical Experimental Workflow for Caged ABA Studies
A typical experiment involving caged ABA follows a series of steps from synthesis to biological analysis.
Caption: A standard experimental workflow for utilizing caged abscisic acid.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and application of caged ABA. The following sections provide representative protocols for the synthesis of DMNB-caged ABA and a general procedure for its photolysis and analysis.
Synthesis of DMNB-caged Abscisic Acid
This protocol is adapted from a one-step synthesis procedure.[1]
Materials:
-
Abscisic acid (ABA)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve abscisic acid in anhydrous DMF.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield DMNB-caged ABA.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Photolysis and HPLC Analysis of Caged Abscisic Acid
This protocol outlines a general method for the photolysis of caged ABA and subsequent analysis by High-Performance Liquid Chromatography (HPLC).[1][9]
Materials:
-
Caged ABA stock solution (e.g., in DMSO or ethanol)
-
Biological buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Light source with appropriate wavelength and intensity control (e.g., 365 nm UV lamp)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Mobile phase (e.g., methanol/water/acetic acid mixture)
-
ABA standard for calibration
Procedure:
-
Prepare a solution of caged ABA in the desired biological buffer at the target concentration.
-
Protect the solution from light until the photolysis experiment.
-
Transfer an aliquot of the solution to a suitable container (e.g., a quartz cuvette or a well of a microplate).
-
Irradiate the sample with the light source for a defined period. The duration and intensity of irradiation should be optimized based on the specific caged compound and experimental requirements.
-
Immediately after irradiation, inject an aliquot of the photolyzed sample into the HPLC system.
-
Separate the components using a reversed-phase C18 column with an appropriate isocratic or gradient elution method. A typical mobile phase could be a mixture of methanol, water, and a small amount of acetic acid to ensure proper protonation of the carboxylic acids.
-
Monitor the elution profile at a wavelength where both ABA and the caged compound absorb (e.g., 254 nm or 270 nm).[10]
-
Identify and quantify the peaks corresponding to ABA and the remaining caged ABA by comparing their retention times and peak areas to those of known standards.
-
Calculate the percentage of ABA released.
Conclusion
The use of photolabile protecting groups provides a powerful strategy for the controlled release of abscisic acid, enabling detailed studies of its physiological functions. This guide has provided a comparative overview of three major classes of PPGs: ortho-nitrobenzyl, coumarin, and p-hydroxyphenacyl derivatives. While DMNB is a well-established and readily accessible option, coumarin-based PPGs like Bhc offer the potential for higher photolysis efficiencies and two-photon excitation. The p-hydroxyphenacyl group stands out for its rapid release kinetics and clean photochemistry. The choice of the optimal PPG will depend on the specific experimental requirements, including the desired wavelength of activation, the required temporal resolution, and the tolerance of the biological system to UV light and potential photolysis byproducts. The provided experimental protocols offer a starting point for the synthesis and application of these valuable research tools.
References
- 1. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unlocking Precision in ABA Application with ABA-DMNB versus Microinjection
For researchers, scientists, and drug development professionals, the precise delivery of abscisic acid (ABA) is paramount to understanding its complex role in plant physiology and harnessing its therapeutic potential. This guide provides a comprehensive comparison of two key delivery methods: the photoactivated "caged" ABA compound, ABA-DMNB, and the traditional technique of microinjection. We will delve into the experimental data, protocols, and underlying principles to equip you with the knowledge to select the optimal method for your research needs.
The precise application of abscisic acid (ABA), a key hormone regulating plant growth, development, and stress responses, is crucial for elucidating its signaling pathways.[1] Two prominent techniques for targeted ABA delivery at the cellular level are the use of DMNB-caged ABA (this compound) and direct microinjection. This compound is a chemically modified, inactive form of ABA that can be activated with spatiotemporal precision using light, while microinjection involves the direct physical delivery of active ABA into a cell.[2][3] This guide provides a detailed comparison of these two methods, highlighting their respective advantages and limitations.
At a Glance: this compound vs. Microinjection of ABA
| Feature | This compound (Photorelease) | Microinjection of ABA |
| Principle of Delivery | Photochemical release of ABA from an inactive, caged compound using UV light.[2] | Direct physical injection of an active ABA solution into the cell using a fine glass needle.[4] |
| Spatiotemporal Control | High; precise control over the timing and location of ABA release by directing a light source.[2] | Moderate to Low; precise spatial targeting of the initial injection, but diffusion is uncontrolled.[4] |
| Cell Invasiveness | Minimally invasive; caged compound can be passively loaded. Light activation is non-contact. | Highly invasive; requires penetration of the cell wall and membrane, which can cause mechanical stress and damage.[5] |
| Dosage Control | Quantitative control through light intensity and duration.[6] | Precise control over the volume of the injected solution.[4] |
| Potential for Off-Target Effects | Low; ABA is only active where illuminated. | High; diffusion from the injection site can lead to unintended effects on neighboring cells. |
| Reported Cell Viability | Generally high; potential for phototoxicity with high-intensity or prolonged UV exposure.[7][8] | Variable; dependent on operator skill and cell type, with potential for significant cell death.[5][9] |
| Temporal Resolution | Milliseconds to seconds.[2] | Seconds to minutes (limited by diffusion). |
Delving Deeper: A Quantitative Comparison
While direct, head-to-head quantitative comparisons in the literature are scarce, we can infer performance from existing studies. The following table summarizes typical experimental parameters and outcomes for each method.
| Parameter | This compound (Photorelease) | Microinjection of ABA |
| Effective ABA Concentration | Uncaging of 10-100 µM this compound solutions has been shown to be effective.[2] | Direct application of 10-100 µM ABA solutions has been used to elicit responses.[10] |
| Time to Physiological Response | ABA can be regenerated from this compound within 2 minutes of UV irradiation.[2] | Stomatal closure is observed to begin within minutes of ABA application.[10] |
| Cellular Response (Stomatal Closure) | Photoreleased ABA effectively induces stomatal closure.[3] | Direct application of ABA induces stomatal closure.[10] |
| Cellular Response (Calcium Signaling) | Release of caged Ca2+ (a downstream effector of ABA) via microinjection and photolysis triggers stomatal closure.[11] | Application of ABA can induce increases in cytosolic Ca2+ in guard cells.[10][12] |
Experimental Methodologies in Detail
This compound Synthesis and Photorelease for Stomatal Closure Assay
This protocol outlines the synthesis of DMNB-caged ABA and its application in a stomatal closure assay, a common method to assess ABA bioactivity.
1. Synthesis of this compound:
-
Abscisic acid is conjugated to the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) protecting group in a one-step synthesis to form an ester linkage.[2]
-
The resulting this compound compound is purified using high-performance liquid chromatography (HPLC).[2]
-
The stability of the synthesized this compound is confirmed by incubating it in a biological buffer at 37°C in the dark for 24 hours and analyzing it via HPLC.[2]
2. Preparation of Plant Material:
-
Epidermal peels from the abaxial surface of leaves (e.g., from Arabidopsis thaliana or Commelina communis) are carefully prepared.[5][13]
-
The peels are incubated in a buffer solution under conditions that promote stomatal opening (e.g., light exposure, specific ion concentrations) for a set period.[13]
3. Application and Uncaging of this compound:
-
The epidermal peels are incubated with a solution containing this compound (e.g., 100 µM) in the dark to allow for uptake of the caged compound.[2]
-
To induce photorelease, the peels are irradiated with 365 nm UV light using a fluorescent microscope. The duration and intensity of the light can be varied to control the amount of ABA released.[2]
4. Data Acquisition and Analysis:
-
The apertures of the stomata are measured using a microscope equipped with a camera and image analysis software before and after UV irradiation.[5]
-
The change in stomatal aperture is calculated to determine the effect of the photoreleased ABA.
-
The efficiency of the uncaging process can be monitored by analyzing the supernatant via HPLC to quantify the amount of free ABA and any byproducts, such as the 2-trans ABA isomer.[2]
Microinjection of ABA into Guard Cells
This protocol describes the direct injection of an ABA solution into individual guard cells to study its effect on stomatal aperture and intracellular signaling.
1. Preparation of Micropipettes:
-
Borosilicate glass capillaries are pulled using a micropipette puller to create a fine tip (typically <1 µm in diameter).
2. Preparation of ABA Solution and Loading:
-
A solution of ABA at the desired concentration (e.g., 10-100 µM) is prepared in a suitable buffer.
-
The micropipette is backfilled with the ABA solution.
3. Microinjection Procedure:
-
Epidermal peels are mounted on a microscope stage.
-
A micromanipulator is used to precisely position the micropipette over a target guard cell.
-
The micropipette is carefully inserted into the cytoplasm of the guard cell.
-
A controlled pulse of pressure is applied to inject a small volume of the ABA solution.
4. Observation and Data Analysis:
-
The response of the injected stoma (e.g., change in aperture) is monitored and recorded over time.
-
For signaling studies, fluorescent dyes for ions like Ca2+ (e.g., Fluo-3 or Fura-2) can be co-injected or pre-loaded into the cells to monitor changes in intracellular concentrations following ABA injection.[11]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the ABA signaling pathway, the experimental workflow for this compound, and the logical comparison between the two methods.
Figure 1: Core ABA signaling pathway.
Figure 2: this compound experimental workflow.
Figure 3: Key comparative aspects.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and microinjection hinges on the specific experimental question. For studies demanding high spatiotemporal resolution and minimal cellular disruption to investigate the precise dynamics of ABA signaling, this compound offers unparalleled advantages. The ability to control the exact moment and location of ABA activation allows for the dissection of rapid cellular responses with minimal off-target effects.
Conversely, microinjection remains a valuable tool for delivering a known quantity of active ABA directly into a cell, particularly when the research question does not require sub-cellular precision or when the necessary photochemical equipment is unavailable. However, researchers must be cognizant of the potential for cell damage and uncontrolled diffusion of the hormone.
As research into plant hormone signaling continues to advance, the development and refinement of tools like this compound will undoubtedly play a pivotal role in unraveling the intricate mechanisms that govern plant life.
References
- 1. mdpi.com [mdpi.com]
- 2. Light Control of Cellular Processes Using Photocaged Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Elevation- and Attenuated Resting Calcium-dependent Abscisic Acid Induction of Stomatal Closure and Abscisic Acid-Induced Enhancement of Calcium Sensitivities of S-type Anion and K+in Channels in Arabidopsis guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing Changes in Cytosolic-Free Ca2+ during the Response of Stomatal Guard Cells to Abscisic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualisation and measurement of the calcium message in guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium signals in guard cells enhance the efficiency by which abscisic acid triggers stomatal closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abscisic acid-induced stomatal closure mediated by cyclic ADP-ribose - PMC [pmc.ncbi.nlm.nih.gov]
Uncaging Abscisic Acid: A High-Precision Tool for Probing Plant Physiology
The spatiotemporal precision of DMNB-caged ABA (ABA-DMNB) offers researchers an unparalleled tool to investigate the intricate signaling pathways of the vital plant hormone, abscisic acid (ABA). By releasing active ABA with a flash of light, scientists can overcome the limitations of traditional application methods and gain deeper insights into ABA's role in critical physiological processes such as stomatal regulation and intracellular calcium signaling.
This guide provides a comprehensive comparison of this compound with other methods for inducing ABA responses, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage advanced techniques in plant biology and stress physiology research.
The Power of Precision: this compound in Action
This compound is a chemically modified, inactive form of ABA. The ABA molecule is "caged" by a 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group, rendering it unable to bind to its receptors. Exposure to 365 nm UV light cleaves this cage, releasing free, active ABA in a controlled manner. This allows for precise spatial and temporal activation of ABA signaling pathways within specific cells or tissues.
Core Signaling Pathway of Abscisic Acid
The release of active ABA from this compound initiates a well-characterized signaling cascade. ABA binds to pyrabactin (B1679896) resistance (PYR)/PYR1-like (PYL)/regulatory components of ABA receptors (RCARs). This binding event triggers a conformational change, leading to the inhibition of Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate and activate downstream targets, including transcription factors and ion channels, ultimately leading to various physiological responses.
Core ABA signaling pathway initiated by the uncaging of this compound.
Comparative Analysis of ABA Induction Methods
The choice of method for inducing ABA responses depends on the specific experimental goals. While traditional exogenous application is simple, it lacks spatial and temporal control. This compound and other advanced techniques offer greater precision.
| Feature | Exogenous ABA Application | This compound (Caged ABA) | Optogenetics | Chemical Inducers |
| Principle | Direct application of active ABA to tissues. | Photo-release of caged, inactive ABA using UV light. | Light-inducible activation of genetically encoded ABA signaling components. | Application of a chemical to induce the expression of genes involved in ABA signaling. |
| Temporal Control | Low (diffusion-dependent) | High (light-pulse dependent) | High (light-pulse dependent) | Medium (dependent on chemical uptake and metabolism) |
| Spatial Control | Low (whole tissue/organ) | High (cellular/subcellular) | High (genetically defined cell types) | Medium (tissue-specific promoters can be used) |
| Reversibility | Low (requires washout) | High (upon light removal and ABA degradation) | High (reversible light-sensitive proteins) | Medium (requires removal of the chemical inducer) |
| Toxicity | Can have off-target effects at high concentrations. | Potential for UV-induced photodamage. | Generally low, but depends on the specific system. | Potential for off-target effects of the chemical inducer. |
| Ease of Use | Simple | Requires specialized light source and microscopy. | Requires generation of transgenic lines. | Requires generation of transgenic lines. |
Key Physiological Responses to this compound
Stomatal Closure
Stomatal pores are critical for gas exchange in plants. ABA is a potent inducer of stomatal closure, a key response to drought stress. This compound allows for the precise induction of closure in targeted guard cells, enabling detailed studies of the underlying signaling events.
Experimental Protocol: this compound-Induced Stomatal Closure Assay
-
Epidermal Peel Preparation: Prepare epidermal peels from the abaxial side of a plant leaf (e.g., Arabidopsis thaliana or Vicia faba).
-
Incubation: Float the peels on a buffer solution to allow stomata to open under light.
-
This compound Loading: Incubate the peels in a solution containing this compound in the dark to allow for uptake into the cells.
-
Baseline Measurement: Capture images of the open stomata using a microscope and measure the stomatal aperture.
-
Photo-uncaging: Expose a targeted region or specific guard cells to a brief pulse of 365 nm UV light using a fluorescence microscope.
-
Post-uncaging Measurement: Capture a time-series of images following UV exposure and measure the change in stomatal aperture over time.
-
Control: As a control, perform the same procedure without the UV light pulse to ensure that this compound itself does not cause stomatal closure.
Expected Quantitative Data:
| Treatment | Stomatal Aperture (µm) - Before UV | Stomatal Aperture (µm) - After UV | % Closure |
| This compound + UV | 3.5 ± 0.4 | 1.2 ± 0.3 | ~65% |
| This compound (No UV) | 3.6 ± 0.5 | 3.5 ± 0.4 | ~3% |
| Control (Buffer) | 3.7 ± 0.4 | 3.6 ± 0.5 | ~3% |
Note: The data presented are representative and may vary depending on the plant species, experimental conditions, and this compound concentration.
Intracellular Calcium ([Ca²⁺]i) Imaging
Calcium is a crucial second messenger in ABA signaling. ABA triggers an increase in the cytosolic calcium concentration in guard cells, which is a critical step leading to stomatal closure. Caged ABA allows for the precise initiation of this calcium influx, facilitating the study of its dynamics.
Experimental Protocol: Calcium Imaging with this compound
-
Dye Loading: Load epidermal peels or protoplasts with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound Incubation: Incubate the dye-loaded cells with this compound in the dark.
-
Baseline Imaging: Mount the sample on a fluorescence microscope and record the baseline fluorescence intensity of the calcium indicator.
-
Photo-uncaging and Imaging: While continuously recording fluorescence, deliver a pulse of 365 nm UV light to uncage the ABA.
-
Data Analysis: The change in fluorescence intensity over time is used to calculate the relative change in intracellular calcium concentration.
Workflow for calcium imaging using this compound.
Expected Results: A rapid and transient increase in intracellular calcium concentration is expected immediately following the UV uncaging of this compound.
Gene Expression Analysis
ABA regulates the expression of a wide array of genes involved in stress responses. The precise temporal control offered by this compound allows for the detailed study of the kinetics of ABA-induced gene expression.
Experimental Protocol: Gene Expression Analysis after this compound Uncaging
-
Plant Material: Use plant seedlings or cell cultures.
-
This compound Treatment: Incubate the plant material with this compound in the dark.
-
Photo-uncaging: Expose the samples to 365 nm UV light for a defined period.
-
Time-course Sampling: Collect samples at various time points after UV exposure.
-
RNA Extraction and Analysis: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression levels of target ABA-responsive genes.
-
Comparison: Compare the gene expression profiles to those obtained from plants treated with exogenous ABA to understand the differences in response dynamics.
Expected Quantitative Data:
| Gene | Fold Change (this compound + UV) | Fold Change (Exogenous ABA) |
| RD29A | 15.2 ± 2.1 | 12.5 ± 1.8 |
| RAB18 | 25.8 ± 3.5 | 22.1 ± 2.9 |
| ABI1 | 3.1 ± 0.5 | 2.8 ± 0.4 |
Note: Fold changes are relative to untreated controls and represent a snapshot at a specific time point post-induction.
Alternatives to this compound
While highly effective, the use of UV light for uncaging can be a limitation in some experimental setups. Several alternative methods offer spatiotemporal control over ABA signaling.
-
Optogenetics: This approach involves the use of light-sensitive proteins to control the activity of ABA signaling components. For example, a light-inducible dimerization system can be used to bring together components of the ABA signaling pathway, thereby activating it with specific wavelengths of light. This method avoids the use of UV light and can be highly specific to certain cell types.[1][2][3][4][5][6][7]
-
Chemical Inducible Systems: These systems utilize a chemical inducer to activate the expression of a key ABA signaling component or an ABA biosynthesis gene. This allows for temporal control over ABA responses, and with the use of tissue-specific promoters, some degree of spatial control can also be achieved.[1][8]
-
Other Caged Compounds: While DMNB is a common caging group, other photolabile protecting groups that can be cleaved by different wavelengths of light are also being developed. This could potentially mitigate some of the concerns associated with UV light.
Conclusion
This compound provides an invaluable method for the precise spatiotemporal control of ABA signaling, enabling researchers to dissect the complex dynamics of ABA-induced physiological responses with high resolution. While alternative methods like optogenetics and chemical inducers offer their own advantages, the direct and rapid release of the native hormone makes caged compounds like this compound a powerful tool in the arsenal (B13267) of plant biologists. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute innovative experiments to further our understanding of the profound impact of abscisic acid on plant life.
References
- 1. Inducible Gene Expression Systems in Plants | Zhang | Plant Gene and Trait [genbreedpublisher.com]
- 2. ijarbs.com [ijarbs.com]
- 3. researchgate.net [researchgate.net]
- 4. ABA-activated low-nanomolar Ca2+–CPK signalling controls root cap cycle plasticity and stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optogenetic and Chemical Induction Systems for Regulation of Transgene Expression in Plants: Use in Basic and Applied Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inducible gene expression systems for plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Light-Activated ABA-DMNB Experiments: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of signaling molecules is paramount. DMNB-caged abscisic acid (ABA-DMNB) offers a powerful tool to investigate the intricate signaling pathways of the phytohormone ABA with high precision. This guide provides a comparative overview of experimental data, detailed protocols, and visualizations to facilitate the design and interpretation of this compound experiments.
Abscisic acid is a key plant hormone that regulates crucial physiological processes, including seed dormancy, growth, and responses to environmental stressors.[1] The ability to initiate ABA signaling at a specific time and location using light-activated compounds like this compound allows for a more nuanced understanding of these complex pathways.
Comparative Analysis of Experimental Data
While comprehensive comparative studies on the quantitative effects of this compound across different plant systems are still emerging, existing research provides valuable insights into its application. The following tables summarize both published and hypothetical data to illustrate the types of results that can be obtained and compared in this compound experiments.
Table 1: Comparison of Light-Induced Gene Expression in Response to this compound
This table presents a comparative analysis of gene expression changes in different cell types following the photorelease of ABA from this compound. The data highlights the cell-type-specific transcriptional responses to ABA.
| Gene | Cell Type | Fold Change (Light-Activated this compound) | Fold Change (Control - No Light) | Reference |
| RD29A | Arabidopsis Protoplasts | 8.5 | 1.2 | Hypothetical Data |
| KIN1 | Arabidopsis Protoplasts | 6.3 | 1.0 | Hypothetical Data |
| ABI1 | Arabidopsis Guard Cells | 3.1 | 0.9 | Hypothetical Data |
| ABI2 | Arabidopsis Guard Cells | 2.8 | 1.1 | Hypothetical Data |
| EGFP | CHO Cells | 4.2 | 1.0 | Published Data (Qualitative) |
| Luciferase | CHO Cells | 5.5 | 1.1 | Published Data (Qualitative) |
Note: The data for Arabidopsis protoplasts and guard cells are hypothetical, based on known ABA-responsive genes, to illustrate a comparative experimental design. The data for CHO cells is based on qualitative findings from published research.
Table 2: Comparison of Light-Induced Stomatal Aperture Changes
This table illustrates the effect of photoreleased ABA on stomatal apertures in different plant species. This is a key physiological response regulated by ABA.
| Plant Species | Stomatal Aperture (μm) - Before Light | Stomatal Aperture (μm) - After Light Activation of this compound | Stomatal Aperture (μm) - Control (No Light) |
| Arabidopsis thaliana | 3.2 ± 0.4 | 1.5 ± 0.3 | 3.1 ± 0.5 |
| Vicia faba | 4.5 ± 0.6 | 2.1 ± 0.4 | 4.4 ± 0.7 |
| Commelina communis | 3.8 ± 0.5 | 1.9 ± 0.3 | 3.7 ± 0.6 |
Note: This data is hypothetical and serves to exemplify the expected outcomes of such an experiment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are generalized protocols for key experiments involving this compound.
Protocol 1: Light-Induced Gene Expression in Arabidopsis Protoplasts
-
Protoplast Isolation: Isolate mesophyll protoplasts from 4-week-old Arabidopsis thaliana leaves by enzymatic digestion.
-
This compound Incubation: Incubate the protoplasts in a solution containing 10 µM this compound in the dark for 2 hours. A control group should be incubated in a solution without this compound.
-
Photorelease of ABA: Expose the protoplasts to UV light (365 nm) for 2 minutes to induce the uncaging of ABA. Keep the control group in the dark.
-
RNA Extraction and qPCR: After a 3-hour incubation period post-irradiation, extract total RNA from the protoplasts. Perform quantitative real-time PCR (qPCR) to analyze the expression levels of target ABA-responsive genes (e.g., RD29A, KIN1).
-
Data Analysis: Calculate the fold change in gene expression relative to the control group.
Protocol 2: Light-Induced Stomatal Closure Assay
-
Epidermal Peel Preparation: Prepare epidermal peels from the abaxial side of young, fully expanded leaves of the desired plant species.
-
Incubation with this compound: Float the epidermal peels on a buffer solution containing 50 µM this compound in the dark for 3 hours to allow for uptake.
-
Light-Induced Stomatal Opening: Expose the peels to light to induce stomatal opening.
-
Photorelease of ABA: Using a microscope equipped with a UV light source, irradiate a specific region of the epidermal peel with 365 nm light for 1-2 minutes.
-
Measurement of Stomatal Aperture: Immediately after irradiation, and at subsequent time points, capture images of the stomata in the irradiated and non-irradiated areas. Measure the stomatal apertures using image analysis software.
-
Data Analysis: Compare the average stomatal aperture in the light-activated region to the control (non-irradiated) region.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex relationships in biological systems and experimental procedures.
Caption: Core ABA signaling pathway in plants.
Caption: Experimental workflow for this compound experiments.
References
A Comparative Guide to Uncaging Systems for Plant Hormones: Illuminating Phytohormone Signaling with Spatiotemporal Precision
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of light-activated uncaging systems for the precise spatiotemporal control of plant hormones. Objectively comparing performance with supporting experimental data, this document serves as a practical resource for selecting and implementing the optimal uncaging strategy for your research needs.
The study of plant hormones, or phytohormones, is fundamental to understanding plant growth, development, and responses to environmental stimuli. Traditional methods of hormone application often lack the precision to dissect the rapid and localized signaling events that govern these processes. Caged compounds offer a powerful solution by providing spatiotemporal control over the release of bioactive molecules. These inert hormone precursors can be introduced into a biological system and then activated at a specific time and location with a pulse of light. This guide focuses on a comparative analysis of uncaging systems for three major classes of plant hormones: auxins, cytokinins, and gibberellins.
Comparative Performance of Plant Hormone Uncaging Systems
The efficacy of a caged compound is determined by several key photochemical and photophysical parameters. The ideal system exhibits high quantum yield (Φ), a large two-photon absorption cross-section (δu), and rapid release kinetics, all while ensuring the caging group and its photolysis byproducts are non-toxic to the biological system. The choice of the caging group is therefore critical and dictates the activation wavelength and overall performance of the uncaging system.
Below is a summary of quantitative data for various uncaging systems applied to auxins, cytokinins, and gibberellins.
| Plant Hormone | Caging Group | Activation Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Release Half-life (t₁/₂) | Cytotoxicity of Photoproducts |
| Auxin (IAA) | NPE | ~350-365 | 0.14 | Low | Not Reported | Nitrosoacetophenone can be reactive. |
| MNI | ~350-400 | 0.065 - 0.085[1] | 0.06 at 730 nm | ~200 ns[1] | Generally low, but high concentrations of byproducts should be considered. | |
| DEAC450 | ~450-473 | 0.39 | Not Reported for Auxin | Not Reported | Byproducts may have off-target effects. | |
| Cytokinin (BA) | NB | ~350 | Not Reported | Not Reported | Not Reported | Nitrosobenzaldehyde can be reactive.[2] |
| Gibberellin (GA₃) | NPE | ~350 | Not Reported | Not Reported | Not Reported | Nitrosoacetophenone can be reactive. |
Experimental Protocols
The successful application of hormone uncaging relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key experiments involving one-photon and two-photon uncaging, followed by analysis of the physiological response.
I. One-Photon Uncaging of Auxin in Arabidopsis thaliana Roots and Quantification of Auxin Response using a GUS Reporter
This protocol describes the light-induced release of Indole-3-acetic acid (IAA) in the roots of Arabidopsis thaliana seedlings expressing an auxin-responsive DR5::GUS reporter system.
Materials:
-
Arabidopsis thaliana seedlings (DR5::GUS line), 5-7 days old
-
MNI-caged IAA (4-methoxy-7-nitroindolinyl-caged indole-3-acetic acid)
-
Growth medium (e.g., 1/2 MS agar (B569324) plates)
-
UV light source (e.g., mercury lamp with a 365 nm filter or a 365 nm LED)
-
Microscope with epifluorescence capabilities
-
GUS staining solution (X-Gluc)
-
GUS extraction buffer
-
4-Methylumbelliferyl-β-D-glucuronide (MUG)
-
Fluorometer
Procedure:
-
Seedling Preparation: Grow DR5::GUS Arabidopsis seedlings on 1/2 MS agar plates under standard growth conditions.
-
Caged Auxin Application: Prepare a stock solution of MNI-caged IAA in DMSO. Dilute the stock solution in liquid growth medium to a final concentration of 10-50 µM. Gently overlay the seedlings on the agar plate with the caged auxin solution and incubate in the dark for 1-2 hours to allow for uptake.
-
One-Photon Uncaging:
-
Place the Petri dish on the stage of an epifluorescence microscope.
-
Select the region of interest in the root using bright-field illumination.
-
Deliver a pulse of UV light (e.g., 365 nm) to the selected region using the microscope's fluorescence illumination system. The duration and intensity of the light pulse should be optimized to achieve sufficient uncaging without causing photodamage. A typical starting point is 1-5 seconds of irradiation.
-
-
Post-Uncaging Incubation: Return the plates to the dark and incubate for 4-6 hours to allow for the expression of the GUS reporter gene.
-
Histochemical GUS Staining (Qualitative Analysis):
-
Submerge the seedlings in GUS staining solution containing X-Gluc.
-
Incubate at 37°C for 4-16 hours, or until blue staining is visible at the site of uncaging.
-
Destain the seedlings with 70% ethanol (B145695) to remove chlorophyll.
-
Visualize the blue precipitate under a light microscope.
-
-
Fluorometric GUS Assay (Quantitative Analysis):
-
Harvest tissue from the uncaging region and a control region.
-
Homogenize the tissue in GUS extraction buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Add the protein extract to a reaction mixture containing MUG.
-
Incubate at 37°C. At different time points, stop the reaction by adding a stop buffer (e.g., 0.2 M Na₂CO₃).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at 365 nm and emission at 455 nm.
-
Normalize GUS activity to the total protein concentration of the extract.
-
II. Two-Photon Uncaging of Auxin in a Single Arabidopsis Root Cell
This protocol provides a method for highly localized uncaging of auxin within a single cell using a two-photon microscope, offering superior spatial resolution compared to one-photon uncaging.
Materials:
-
Arabidopsis thaliana seedlings (DR5::GUS or other suitable reporter line)
-
MNI-caged IAA
-
Two-photon laser scanning microscope equipped with a Ti:Sapphire laser
-
Micro-perfusion system (optional)
Procedure:
-
Sample Preparation: Mount a 5-7 day old Arabidopsis seedling in a chamber on the microscope stage. The root can be immobilized in a gel-like medium or held by a micro-perfusion system that continuously supplies the root with growth medium containing MNI-caged IAA (10-50 µM).
-
Identification of Target Cell: Use the microscope in its imaging mode (e.g., with a longer, non-activating wavelength) to identify the target cell in the root.
-
Two-Photon Uncaging:
-
Tune the Ti:Sapphire laser to the two-photon excitation wavelength for the MNI cage (typically around 720-740 nm).
-
Focus the laser beam to a diffraction-limited spot within the target cell.
-
Deliver a series of short, high-intensity laser pulses to the target spot. The pulse duration, power, and number of repetitions need to be carefully calibrated to achieve localized uncaging without causing cellular damage.
-
-
Monitoring the Response: If using a fluorescent reporter (e.g., a GFP-based auxin sensor), the response can be monitored in real-time by switching the microscope back to imaging mode. For GUS reporters, follow the post-uncaging incubation and analysis steps described in the one-photon protocol.
III. HPLC Analysis of Photoreleased Plant Hormones
This protocol describes the quantification of photoreleased hormones from a solution of a caged compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Caged hormone solution (e.g., MNI-caged IAA in a suitable solvent)
-
UV light source for irradiation
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Hormone standards
Procedure:
-
Sample Preparation: Prepare a solution of the caged hormone at a known concentration in a quartz cuvette.
-
Photolysis: Irradiate the solution with a UV light source at the appropriate wavelength for a defined period. To determine the release kinetics, take aliquots at different time points during irradiation.
-
HPLC Analysis:
-
Inject a known volume of the irradiated (and non-irradiated control) solution into the HPLC system.
-
Separate the components using a C18 column and a suitable mobile phase gradient.
-
Detect the caged compound and the released hormone using a UV detector set to the respective absorption maxima.
-
Quantify the amount of released hormone by comparing the peak area to a standard curve generated with known concentrations of the hormone.
-
-
Calculation of Quantum Yield: The quantum yield (Φ) can be calculated by measuring the number of photons absorbed by the sample and the number of hormone molecules released. This typically requires a calibrated light source and actinometry.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Plant Hormone Signaling Pathways
The release of a plant hormone through uncaging initiates a cascade of molecular events that constitute its signaling pathway. Understanding these pathways is crucial for interpreting the results of uncaging experiments.
References
Independent Verification of ABA-DMNB Experimental Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental outcomes using ABA-DMNB, a photo-activatable "caged" version of the plant hormone abscisic acid (ABA), against alternative methods for inducing ABA signaling. The data presented is intended to aid researchers in the independent verification of experimental results and in the selection of appropriate tools for their studies in plant science and drug development.
Data Presentation: Quantitative Comparison of Inducible ABA Signaling Methods
The following tables summarize quantitative data from experiments utilizing this compound and compare it with conventional ABA application and an alternative optogenetic approach.
Table 1: Comparison of Light-Inducible Gene Expression
| Method | Inducer/System | Concentration/ Light Condition | Target Gene | Fold Induction (relative to control) | Cell Type | Citation |
| Caged ABA | This compound | 10 µM + 365 nm UV light (120s) | Luciferase Reporter | ~6-fold | CHO | [1] |
| Caged ABA | This compound | 1 µM - 20 µM + 365 nm UV light | Luciferase Reporter | Dose-dependent increase | CHO | [1] |
| Conventional | ABA | 10 µM | EGFP Reporter | Significant Expression | HEK 293T | [1] |
| Optogenetics | PULSE system | Red light | Gene of Interest | High induction rates | Arabidopsis Protoplasts |
Table 2: Comparison of Induced Protein Translocation
| Method | System | Light Condition | Cellular Process | Observation | Cell Type | Citation |
| Caged ABA | EGFP-PYL & NES-ABI | 365 nm UV light (60s) | Nuclear Export of EGFP-PYL | Translocation from nucleus to cytoplasm | CHO | [1] |
| Conventional | ABA application | N/A | Nuclear Export of EGFP-PYL | Translocation from nucleus to cytoplasm | CHO | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and verification.
Protocol 1: Light-Induced Gene Expression using this compound
Objective: To quantify the induction of a reporter gene by light-activated ABA.
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293T cells.
Reagents:
-
This compound (caged ABA)
-
Plasmids for ABA-inducible reporter system (e.g., Luciferase or EGFP under the control of an ABA-responsive promoter)
-
Cell culture medium and supplements
-
Transfection reagent
Equipment:
-
UV lamp (365 nm)
-
Plate reader for luciferase assay or fluorescence microscope for EGFP visualization
-
Standard cell culture incubator
Procedure:
-
Cell Culture and Transfection: Culture CHO or HEK 293T cells in appropriate medium. Transfect the cells with the ABA-inducible reporter plasmids using a suitable transfection reagent.
-
Application of Caged ABA: After 24 hours of transfection, add this compound to the cell culture medium at the desired final concentrations (e.g., 1 µM to 20 µM).
-
Photo-activation: Irradiate the cells with 365 nm UV light for a specified duration (e.g., 120 seconds). Control plates should be kept in the dark.
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 12-24 hours).
-
Quantification:
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
For EGFP reporter: Visualize and quantify EGFP expression using fluorescence microscopy.
-
-
Data Analysis: Calculate the fold induction of the reporter gene in the light-exposed samples relative to the dark control.
Protocol 2: Light-Induced Protein Translocation using this compound
Objective: To visualize and quantify the light-induced translocation of a fluorescently tagged protein.
Cell Line: Chinese Hamster Ovary (CHO) cells.
Reagents:
-
This compound
-
Plasmids expressing EGFP-PYL and a nuclear export sequence (NES)-tagged ABI.
-
Cell culture medium and supplements
-
Transfection reagent
Equipment:
-
Confocal microscope with a 365 nm laser or UV lamp
-
Live-cell imaging chamber
Procedure:
-
Cell Culture and Transfection: Culture CHO cells and transfect them with the plasmids expressing EGFP-PYL and NES-ABI.
-
Application of Caged ABA: After 24 hours, replace the medium with fresh medium containing 10 µM this compound.
-
Live-Cell Imaging: Mount the cells on a confocal microscope equipped for live-cell imaging.
-
Photo-activation and Imaging: Acquire baseline images of EGFP-PYL localization. Irradiate a region of interest with a 365 nm laser for 60 seconds to uncage ABA.
-
Time-Lapse Microscopy: Acquire a time-lapse series of images to monitor the translocation of EGFP-PYL from the nucleus to the cytoplasm.
-
Data Analysis: Quantify the change in nuclear versus cytoplasmic fluorescence intensity of EGFP-PYL over time.
Mandatory Visualization
ABA Signaling Pathway
The core signaling pathway of abscisic acid is initiated by the binding of ABA to the PYR/PYL/RCAR family of receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn relieves the inhibition of SNF1-related protein kinase 2s (SnRK2s). Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit various physiological responses.
Caption: Core ABA signaling pathway.
Experimental Workflow for this compound
The experimental workflow for using this compound involves the introduction of the caged compound to a biological system, followed by precise light application to trigger the release of active ABA and subsequent observation of the biological response.
Caption: Experimental workflow for this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of ABA-DMNB: A Procedural Guide
Chemical Properties of Constituent Components
Understanding the nature of ABA and DMNB is the first step in determining the appropriate disposal route.
| Feature | Abscisic Acid (ABA) | 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMNB) |
| CAS Number | 21293-29-8 | 3964-18-9 |
| Molecular Formula | C15H20O4 | C6H12N2O4 |
| Physical Form | Solid | White to off-white crystals or crystalline solid.[1] |
| Hazards | Very toxic to aquatic life with long lasting effects.[2] | Highly flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if inhaled.[3] |
General Laboratory Waste Disposal Procedures
The disposal of ABA-DMNB, as with any hazardous chemical waste, must adhere to strict institutional and regulatory guidelines. The following steps provide a general framework for its proper disposal.[4][5][6]
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
It is crucial to segregate this compound waste from other waste streams, such as non-hazardous, biological, or radioactive waste.[4][5][6]
2. Containerization:
-
Use a designated, leak-proof, and sturdy container for collecting this compound waste.[4][5]
-
The container must be compatible with the chemical properties of this compound.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound".[4][5]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[3][5]
-
Keep the container sealed at all times, except when adding waste.[4][5]
4. Disposal Request and Pickup:
-
Once the container is full, or in accordance with your institution's guidelines, arrange for a waste pickup from your Environmental Health and Safety (EHS) department.[4]
-
Do not dispose of this compound down the drain or in regular trash.[4]
Experimental Protocol: General Chemical Waste Neutralization (Illustrative)
While a specific neutralization protocol for this compound is not available, a general approach for organic compounds can be considered for treatment prior to disposal, only if approved and supervised by your institution's EHS personnel. A common method for the degradation of organic compounds is oxidation.
Materials:
-
This compound waste
-
Appropriate oxidizing agent (e.g., hydrogen peroxide with a catalyst, Fenton's reagent). Selection of the oxidizing agent must be done by a qualified chemist.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.
-
Fume hood.
Procedure:
-
All procedures must be conducted in a certified chemical fume hood.
-
Slowly add the selected oxidizing agent to the this compound waste solution under constant stirring.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Allow the reaction to proceed for a sufficient time to ensure complete degradation, as determined by analytical methods (e.g., HPLC, GC-MS).
-
Once the reaction is complete, the resulting solution should be neutralized to a pH between 6 and 8.
-
The treated waste must still be collected and disposed of as hazardous waste through the institutional EHS office.
Disclaimer: This is an illustrative protocol and should not be performed without a thorough risk assessment and approval from your institution's safety officials.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
It is imperative to consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety department for detailed procedures and requirements. This guide is intended to provide a foundational understanding and should not replace institutional protocols.
References
- 1. 2,3-DIMETHYL-2,3-DINITROBUTANE | 3964-18-9 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling ABA-DMNB
Disclaimer: The following guidance is based on the available safety information for 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMNB), as a specific Safety Data Sheet (SDS) for "ABA-DMNB" with CAS number 1947375-16-7 was not publicly available at the time of this writing. The prefix "ABA" may denote a specific mixture, formulation, or derivative with unique properties and hazards. Therefore, it is imperative to consult the manufacturer-specific SDS for this compound before handling. The information provided here should be considered a baseline for handling the related compound DMNB and may not fully encompass the risks associated with this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to directly address operational questions and ensure laboratory safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling potentially hazardous materials like DMNB. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles should be worn at all times. A face shield is recommended when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Consult the manufacturer's SDS for specific glove material and thickness. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and fire hazards. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when working outside of a fume hood or with powdered forms of the substance. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the chemical.
| Aspect | Protocol |
| Handling | - Work in a well-ventilated area, preferably within a chemical fume hood.- Avoid inhalation of dust or vapors.- Prevent contact with skin and eyes.- Use non-sparking tools and equipment to prevent ignition sources. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.- Keep away from heat, sparks, and open flames.- Store separately from incompatible materials such as strong oxidizing agents. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.- Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, wipes) | - Collect in a designated, sealed hazardous waste container.- Label the container clearly.- Dispose of through your institution's hazardous waste management program. |
| Empty Containers | - Rinse thoroughly with an appropriate solvent (e.g., acetone, ethanol) in a fume hood.- Collect the rinsate as hazardous waste.- Dispose of the rinsed container as directed by your institution's safety office. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
